2-(Tetrahydro-2H-pyran-2-yl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBHWDKRZXYEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553053 | |
| Record name | 2-(Oxan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38786-79-7 | |
| Record name | 2-(Oxan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Tetrahydro-2H-pyran-2-yl)ethanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
Section 1: Abstract and Introduction
This compound, also identified by its CAS Number 2162-31-4, is a bifunctional organic molecule of significant interest in modern synthetic chemistry and drug discovery. Structurally, it is the mono-tetrahydropyranyl (THP) ether of ethylene glycol, featuring both a stable acetal (ether) linkage and a terminal primary alcohol. This unique arrangement makes it a valuable building block, particularly as a hydrophilic linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[] This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Section 2: Molecular Structure and Physicochemical Properties
The structural identity and physical characteristics of a compound are foundational to its application. This compound is a colorless, oily liquid with a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[2]
Caption: General workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of ethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation (boiling point 95 °C at 22 mmHg) to yield the pure product. [3]
Section 4: Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this compound require direct acquisition, its structure allows for reliable prediction of key spectral features.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals include a characteristic peak for the anomeric proton (O-CH-O) around 4.6 ppm, multiplets for the pyran ring protons between 1.5-1.9 ppm, and signals for the two methylene groups of the ethoxy chain between 3.5-3.9 ppm. The hydroxyl proton will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy (Predicted): The molecule possesses 7 unique carbon atoms, which would result in 7 distinct signals in the ¹³C NMR spectrum. The anomeric carbon (O-CH-O) is expected to resonate furthest downfield (approx. 98-102 ppm). The carbons adjacent to oxygen atoms (C-O) will appear in the 60-70 ppm range, while the remaining aliphatic carbons of the pyran ring will be found further upfield (approx. 20-35 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong, broad absorption band centered around 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. [4]Multiple sharp peaks in the 2940-2850 cm⁻¹ region correspond to C-H stretching of the sp³ hybridized carbons. The most diagnostic region for this molecule is the C-O stretching region, which is expected to show strong absorptions between 1150-1050 cm⁻¹ for the acetal and alcohol C-O bonds. [4]* Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z = 146 would be expected. Common fragmentation pathways would likely involve the loss of the hydroxyethyl side chain or cleavage of the pyran ring, with a prominent base peak often corresponding to the stabilized oxocarbenium ion at m/z = 85.
Section 5: Chemical Reactivity and Key Applications
The utility of this compound stems from its dual chemical nature: the stability of the THP ether and the reactivity of the primary alcohol.
The THP Acetal as a Protecting Group
The THP group is a widely used protecting group for alcohols due to its ease of installation and removal. It is exceptionally stable under a variety of conditions, including strongly basic media, reactions with organometallic reagents (e.g., Grignard reagents), and nucleophilic attack. This stability allows for selective chemical modification at other sites of a molecule.
Deprotection Protocol: The THP ether is readily cleaved under mild acidic conditions to regenerate the alcohol.
-
Dissolve the THP-protected compound in a protic solvent like methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or an acidic resin (e.g., Dowex 50WX8).
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., triethylamine or NaHCO₃).
-
Remove the solvent in vacuo and purify the resulting diol as needed.
Application as a PROTAC Linker
A significant modern application of this molecule is as a PEG-based linker in the synthesis of PROTACs. []PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: Role of the molecule as a hydrophilic linker unit in a generic PROTAC structure.
In this context, this compound serves as a short, hydrophilic PEG1 linker (designated OH-PEG1-THP). []The terminal hydroxyl group provides a reactive handle for covalent attachment to either the E3 ligase-binding moiety or the target protein-binding ligand, while the THP group can be carried through several synthetic steps or removed if necessary. Its hydrophilicity can improve the overall solubility and cell permeability of the final PROTAC conjugate, which are critical parameters for drug efficacy.
Section 6: Safety, Handling, and Storage
Proper handling and storage are crucial for laboratory safety. This compound is classified as a combustible liquid. [5]While not acutely toxic, it can cause skin and eye irritation upon direct contact. [6]
| Aspect | Recommendation | Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. | [7] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames. Prevent contact with skin and eyes. | [6][7][8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [6] |
| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. | [6] |
| Incompatible Materials | Strong oxidizing agents. | [6]|
Section 7: Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its properties are defined by the stable, yet readily cleavable, THP ether and the synthetically accessible primary alcohol. While it serves as a classic example of an alcohol-protected building block, its contemporary significance is highlighted by its application as a hydrophilic PEG linker in the rational design of PROTACs and other complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
Section 8: References
-
2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL | 2162-31-4. ChemicalBook.
-
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. Sigma-Aldrich.
-
2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4. ChemWhat.
-
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol Safety Information. Sigma-Aldrich.
-
2-(tetrahydro-2H-pyran-3-yl)ethanol - Safety Data Sheet. ChemicalBook.
-
2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL Chemical Properties. ChemicalBook.
-
CAS 2162-31-4 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. BOC Sciences.
-
2-(tetrahydro-2h-pyran-2-yloxy)ethanol(2162-31-4) 1 h nmr. ChemicalBook.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Amerigo Scientific.
-
C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film. Doc Brown's Chemistry.
Sources
- 2. 2-(テトラヒドロ-2H-ピラン-2-イルオキシ)エタノール ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-(tetrahydro-2H-pyran-3-yl)ethanol - Safety Data Sheet [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanol (CAS 38786-79-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Tetrahydro-2H-pyran-2-yl)ethanol, a valuable heterocyclic building block in organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's properties, synthesis, and applications for professionals in research and drug development.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous natural products and synthetic drugs.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This compound (also known as 2-(oxan-2-yl)ethan-1-ol) is a bifunctional molecule featuring the THP core and a primary alcohol. This combination allows for its versatile incorporation into more complex molecular architectures, making it a building block of significant interest in the synthesis of bioactive compounds.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38786-79-7 | [2] |
| Molecular Formula | C₇H₁₄O₂ | [2] |
| Molecular Weight | 130.18 g/mol | [2] |
| IUPAC Name | 2-(oxan-2-yl)ethanol | [2] |
| Boiling Point | 110 °C (at 18 mmHg) | [3] |
Spectroscopic Data
The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the ethanol side chain. The chemical shifts for the ring protons will be in the range of 1.3 to 4.0 ppm. The diastereotopic protons of the ethyl group will likely appear as a multiplet, coupled to the hydroxyl proton (unless exchanged with D₂O).
The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the tetrahydropyran ring are expected to resonate in the aliphatic region of the spectrum. Based on data for tetrahydropyran-2-methanol, the chemical shifts for the THP ring carbons can be estimated.[4]
The mass spectrum provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 130. Common fragmentation pathways would include the loss of water (M-18), an ethyl group (M-29), or cleavage of the ethanol side chain.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be designed based on well-established organic transformations.
Proposed Synthetic Pathway: Grignard Reaction
A logical approach involves the reaction of a Grignard reagent with an appropriate lactone or protected hydroxyaldehyde. A particularly efficient route would be the reaction of 2-chlorotetrahydropyran with a two-carbon nucleophile, such as the Grignard reagent derived from 2-bromoethanol with a protected hydroxyl group (e.g., as a silyl ether).
Sources
physical properties of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
An In-depth Technical Guide to the Physical Properties of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
Introduction
This compound, registered under CAS Number 2162-31-4, is a valuable chemical intermediate frequently utilized in organic synthesis.[1][2][3][4][5] Structurally, it is the mono-tetrahydropyranyl (THP) ether of ethylene glycol. This configuration serves a critical role in multi-step synthesis, where the THP group acts as a robust protecting group for one of the hydroxyl functions of ethylene glycol.[3] The stability of the THP ether linkage under a wide range of non-acidic conditions—such as exposure to organometallics, hydrides, and strong bases—makes it an indispensable tool for chemists.[3][4] The primary alcohol remains available for further transformation, making this compound a key building block in the synthesis of more complex molecules, including pharmaceuticals and PROTAC linkers.
This guide provides a comprehensive overview of the core , details the standard methodologies for their experimental determination, outlines critical safety and handling protocols based on these properties, and presents a representative synthesis.
Core Physical and Chemical Properties
The physical characteristics of a compound are fundamental to its application in a laboratory setting, dictating everything from reaction setup and purification strategies to storage and handling requirements. The key properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2162-31-4 | [6][7] |
| Molecular Formula | C₇H₁₄O₃ | [6][7] |
| Molecular Weight | 146.18 g/mol | [6][7] |
| Appearance | Clear, Colourless Oil | [8] |
| Boiling Point | 95 °C @ 22 mmHg (29.3 hPa) 187 °C @ 760 mmHg (Estimated) | [6] |
| Density | 1.077 g/mL at 20 °C 1.027 g/mL at 25 °C | [6] |
| Refractive Index (n_D²⁰) | 1.457 - 1.458 | [6] |
| Flash Point | 108 °C (226.4 °F) - Closed Cup | [2] |
| Purity (Assay) | ≥98.0% (by Gas Chromatography) | [6][7] |
Discussion of Properties
-
Boiling Point: The boiling point of 95 °C at a reduced pressure of 22 mmHg indicates that the compound is relatively non-volatile under standard conditions but can be effectively purified by vacuum distillation.[6] This technique is essential because heating the compound to its estimated atmospheric boiling point of 187 °C could risk thermal decomposition.[6]
-
Density: With a density slightly greater than water (1.077 g/mL at 20 °C), this compound will form the lower layer in an immiscible aqueous mixture, a key consideration for aqueous workups and extractions.[6]
-
Refractive Index: The refractive index is a unique and precise physical constant used for rapid identification and purity assessment of liquid samples. A measured value of 1.457 at 20 °C using the sodium D-line confirms the sample's identity and high purity.[6]
-
Flash Point & Combustibility: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[9] With a flash point of 108 °C (226.4 °F), this compound is classified as a Class IIIB Combustible Liquid according to the National Fire Protection Association (NFPA) and OSHA standards, as its flash point is at or above 200 °F (93.3 °C).[10][11][12] This classification signifies a lower fire hazard compared to flammable liquids but requires specific handling precautions.[10]
Experimental Determination of Physical Properties
To ensure the trustworthiness of data, protocols must be self-validating. The following are standard, detailed methodologies for determining the key physical properties of liquid reagents like this compound.
Boiling Point Determination via Vacuum Distillation
Causality: For compounds that may decompose at their atmospheric boiling point, measurement under reduced pressure is necessary. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system. By reducing the system pressure with a vacuum pump, the boiling point is lowered to a safer temperature.
Caption: Workflow for Boiling Point Determination under Reduced Pressure.
Step-by-Step Protocol:
-
Preparation: Place approximately 5-10 mL of this compound into a small round-bottom flask containing a magnetic stir bar.
-
Assembly: Assemble a vacuum distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Evacuation: Connect the apparatus to a vacuum source with a manometer or electronic gauge. Slowly and carefully evacuate the system to the desired pressure (e.g., 22 mmHg).
-
Heating: Begin stirring and gently heat the flask.
-
Observation: Observe the reflux ring of condensing vapor rising up the flask.
-
Measurement: When the liquid is distilling at a steady rate (e.g., 1 drop per second) and the temperature reading on the thermometer is stable, record this temperature and the corresponding pressure. This stable temperature is the boiling point at that pressure.
Density Measurement
Causality: Density is an intrinsic property defined as mass per unit volume. The most straightforward gravimetric method relies on accurately measuring the mass of a precisely known volume of the liquid. A volumetric flask or pycnometer is used to ensure the volume is known with high precision.
Step-by-Step Protocol:
-
Tare Mass: Place a clean, dry 10.00 mL Class A volumetric flask on an analytical balance and tare its mass.
-
Filling: Carefully fill the flask with this compound at a controlled temperature (e.g., 20 °C) until the bottom of the meniscus aligns exactly with the calibration mark.
-
Final Mass: Measure the mass of the filled flask.
-
Calculation: Subtract the tare mass from the final mass to get the net mass of the liquid.
-
Density Calculation: Divide the net mass (in grams) by the volume (10.00 mL) to obtain the density in g/mL.
Refractive Index Measurement
Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is dependent on temperature and the wavelength of light. An Abbe refractometer operates on the principle of the critical angle, which is the angle of incidence above which total internal reflection occurs. This critical angle is directly related to the refractive indices of the two media (the prism and the sample).
Caption: Standard Operating Procedure for an Abbe Refractometer.
Step-by-Step Protocol:
-
Calibration: Ensure the Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water) at the measurement temperature (20 °C).
-
Sample Application: Open the hinged prisms. Place 2-3 drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Turn on the light source and look through the eyepiece.
-
Focusing: Adjust the control knob until the field of view shows a distinct light and dark region.
-
Dispersion Correction: If a colored band is visible at the boundary, adjust the dispersion correction knob until the boundary is a sharp, black-and-white line.
-
Reading: Align this sharp boundary line precisely with the center of the crosshairs in the eyepiece and read the refractive index from the instrument's scale.
Safety, Handling, and Storage
Expertise-Driven Insights: A compound's physical properties are not just data points; they are direct indicators of the hazards involved and dictate the necessary safety protocols.
-
Fire Safety:
-
Hazard: The flash point of 108 °C classifies this compound as a Class IIIB Combustible Liquid.[10][11][12] While it is not considered flammable, it can ignite if heated above its flash point and exposed to an ignition source.
-
Protocol: Store in a cool, well-ventilated area away from open flames, sparks, and strong oxidizing agents. Use controlled heating methods like heating mantles or water baths; avoid direct flame.[9] Ensure fire extinguishers suitable for Class B fires (carbon dioxide, dry chemical) are accessible.
-
-
Personal Protective Equipment (PPE):
-
Hazard: The compound is a known skin and eye irritant. Inhalation of vapors may cause respiratory irritation.
-
Protocol: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8]
-
-
Storage:
-
Hazard: As a liquid, spills can occur. Its stability may be affected by prolonged exposure to heat or contaminants.
-
Protocol: Store in tightly sealed containers to prevent absorption of moisture and contamination. Recommended storage temperature is between 2-8°C for long-term stability, as suggested by some suppliers.[2]
-
Representative Synthesis: Acid-Catalyzed Protection of Ethylene Glycol
The most common synthesis route involves the acid-catalyzed reaction of ethylene glycol with 3,4-dihydro-2H-pyran (DHP).[13] The mechanism proceeds via protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by a hydroxyl group from ethylene glycol.
Caption: Synthesis of the target compound via THP protection.
Step-by-Step Protocol:
-
Setup: To a solution of ethylene glycol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate (approx. 0.01-0.05 equivalents).
-
Addition: Cool the mixture in an ice bath. Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise while stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield the final product as a clear, colorless oil.
References
-
Amherst College. (n.d.). Flammable and Combustible Liquids. Fire and Life Safety. Retrieved from [Link]
-
U.S. Chemical Storage. (n.d.). Flammable & Combustible Classifications. Retrieved from [Link]
-
Wikipedia. (n.d.). HAZMAT Class 3 Flammable liquids. Retrieved from [Link]
-
NFPA. (2024). Classifying Ignitible Liquids Using NFPA 30. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Product Page. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
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2-(Tetrahydro-2H-pyran-2-yl)ethanol structure and bonding
An In-depth Technical Guide to the Structure and Bonding of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and bonding characteristics of this compound (CAS No: 38786-79-7). Intended for researchers, chemists, and professionals in drug development, this document elucidates the foundational principles governing the molecule's three-dimensional architecture and electronic properties. We explore the conformational preferences of the tetrahydropyran (THP) ring, the influence of the ethanol substituent, and the critical role of intramolecular hydrogen bonding. This guide synthesizes computational and spectroscopic data to offer a holistic understanding of this important heterocyclic alcohol.
Introduction: Defining the Molecule
This compound is a bifunctional organic molecule featuring a saturated six-membered ether ring, known as a tetrahydropyran (THP) ring, connected via a carbon-carbon bond to an ethanol side chain. Its structure is foundational to more complex molecules in medicinal chemistry and natural product synthesis.
It is critical to distinguish this compound from a similarly named but structurally distinct molecule, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. The subject of this guide has a C-C bond linking the ethanol moiety to the ring, whereas the latter is an acetal formed by protecting one of ethylene glycol's hydroxyl groups with dihydropyran, featuring a C-O-C linkage. This guide focuses exclusively on the former, C-C linked compound.
Molecular Structure and Stereochemistry
The molecule's properties are a direct consequence of its three-dimensional structure, which is defined by the conformation of the THP ring and the orientation of its ethanol substituent.
Chemical Identity
A summary of the key identifiers for this compound is provided below.
| Property | Value |
| IUPAC Name | 2-(Oxan-2-yl)ethanol[1] |
| CAS Number | 38786-79-7[1] |
| Molecular Formula | C₇H₁₄O₂[1] |
| Molecular Weight | 130.18 g/mol [1] |
| Canonical SMILES | C1CCOC(C1)CCO[1] |
The Tetrahydropyran Ring: A Chair Conformation
The six-membered tetrahydropyran ring is not planar. To minimize angular and torsional strain, it predominantly adopts a stable chair conformation, analogous to cyclohexane.[1][2] This chair form has two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
Chirality and Conformational Isomers
The substitution at the C2 position, which is adjacent to the ring oxygen, creates a chiral center. Therefore, this compound exists as a pair of enantiomers (R and S). For each enantiomer, the ethanol substituent can occupy either an axial or an equatorial position.
Computational studies on the closely related molecule tetrahydropyran-2-methanol (THPM) have shown that the chair conformer is substantially more stable (by approx. 2.56 kcal/mol) than any twist-boat conformer.[3] By extension, the chair conformation is the overwhelmingly dominant form for this compound. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.
Caption: Chair conformations of this compound.
Bonding and Electronic Properties
The chemical behavior of the molecule is dictated by the nature of its covalent bonds and non-covalent intramolecular interactions.
Sigma (σ) Framework
The molecule is built upon a robust framework of sigma bonds. The C-O ether bonds within the THP ring are strong and relatively unreactive, with typical bond lengths around 1.42 Å.[1] The ethanol substituent is attached via a stable C-C sigma bond. The terminal hydroxyl (-OH) group provides a site for hydrogen bonding and serves as a primary alcohol for chemical transformations.
Intramolecular Hydrogen Bonding
A defining feature of this molecule's structure is the potential for an intramolecular hydrogen bond. The hydroxyl proton of the ethanol side chain can act as a hydrogen bond donor, while the lone pair electrons on the ring's ether oxygen atom can act as an acceptor.
This interaction significantly stabilizes the dominant conformer.[3][4] For this bond to form, the ethanol side chain must orient itself in a way that brings the hydroxyl group into proximity with the ring oxygen. This interaction locks the molecule into a preferred conformation, influencing its physical properties and reactivity.
Caption: Intramolecular H-bond between the -OH and ring oxygen.
Spectroscopic and Analytical Characterization
The proposed structure is confirmed through various spectroscopic techniques, each providing unique insights into the molecular framework.
Mass Spectrometry
Under positive ionization conditions, the molecule is expected to show a protonated molecular ion [M+H]⁺ at m/z 131.[1] Fragmentation patterns for the related THPM molecule involve the loss of key side-chain fragments such as CH₂OH, and rearrangements leading to the loss of H₂O.[3][4] Similar fragmentation pathways are anticipated for this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups. Based on data from analogous structures, the following absorption bands are expected:[3]
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. The intramolecular nature of the H-bond may result in a sharper band than typically seen for intermolecular H-bonds.
-
C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ring and side chain.
-
C-O Stretch: A strong, distinct peak in the 1050-1150 cm⁻¹ region, indicative of the C-O-C ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would fully elucidate the carbon-hydrogen framework.
-
¹H NMR: The spectrum would be complex due to the chiral center at C2, which renders the adjacent ring protons (at C3) and side-chain protons diastereotopic. This results in distinct signals and complex splitting patterns for protons that might otherwise appear equivalent. Key signals would include a multiplet for the proton at C2, distinct multiplets for the axial and equatorial protons on the THP ring, and signals corresponding to the -CH₂CH₂OH side chain. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: Seven distinct signals are expected, one for each carbon atom in the unique electronic environment. The carbon C2, being attached to the ring oxygen, would be the most downfield of the sp³ ring carbons.
Summary of Expected Analytical Data
| Technique | Expected Result |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 131 |
| IR Spectroscopy | ~3350 cm⁻¹ (broad, O-H), ~2940 cm⁻¹ (C-H), ~1100 cm⁻¹ (C-O) |
| ¹³C NMR | 7 distinct signals for the 7 carbon atoms |
| ¹H NMR | Complex multiplets due to diastereotopic protons; signals for ring and side-chain protons |
Synthesis Methodology
The synthesis of this compound requires a strategy that constructs the C-C bond at the 2-position of the THP ring. A plausible and effective laboratory-scale synthesis involves the Grignard reaction.
Proposed Synthetic Protocol: Grignard Reaction
This protocol outlines the addition of a protected hydroxyethyl Grignard reagent to a suitable lactone, followed by deprotection and cyclization.
Core Rationale: The key challenge is the incompatibility of the Grignard reagent with the acidic proton of a hydroxyl group. Therefore, a protected form of ethanol, such as 2-bromoethanol protected with a silyl ether (e.g., TBDMS), is used to prepare the Grignard reagent. This reagent then attacks the electrophilic carbonyl carbon of a lactone (δ-valerolactone). The subsequent work-up and acidic conditions facilitate deprotection and intramolecular cyclization to form the THP ring.
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synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
An In-depth Technical Guide to the Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for obtaining this compound (CAS: 38786-79-7), a valuable heterocyclic alcohol intermediate in medicinal chemistry and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, field-proven experimental protocols, and a comparative analysis of the most effective synthetic strategies. We will explore methodologies including Grignard reactions with epoxides, reduction of carboxylic acid derivatives, and the hydroboration-oxidation of vinyl precursors. Each section is grounded in authoritative chemical principles, providing the causal logic behind experimental choices to ensure reproducibility and methodological robustness.
Introduction: Structure, Significance, and Synthetic Overview
This compound is a saturated heterocyclic compound featuring a primary alcohol functional group attached via a carbon-carbon bond to the 2-position of a tetrahydropyran (oxane) ring. Its structure is fundamentally different from the isomeric compound 2-(tetrahydro-2H-pyran-2-yloxy)ethanol, which is a THP-protected ether of ethylene glycol. This structural distinction is critical, as the C-C linkage in the target molecule provides a stable scaffold that is not susceptible to acidic hydrolysis, unlike its C-O linked counterpart. This stability makes it a desirable building block for introducing the tetrahydropyran motif into more complex molecular architectures.
This guide will detail three primary, validated synthetic pathways to this target molecule. The selection of a particular route in a research or industrial setting will depend on factors such as starting material availability, scalability, safety considerations associated with reagents, and desired purity.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38786-79-7 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | N/A |
| Appearance | Liquid | N/A |
Synthetic Strategies and Methodologies
We will now explore the core synthetic transformations for preparing this compound. For each strategy, we will dissect the underlying mechanism, provide a detailed experimental protocol, and visualize the workflow.
Strategy 1: Grignard Reagent Addition to Ethylene Oxide
This is arguably the most direct and convergent approach, building the desired two-carbon ethanol sidechain in a single, high-yielding step. The reaction proceeds via the nucleophilic ring-opening of ethylene oxide by a pre-formed 2-tetrahydropyranylmagnesium halide.[2][3]
Mechanistic Rationale: Grignard reagents are potent carbon-based nucleophiles.[3][4] The reaction with an epoxide, such as ethylene oxide, follows an Sₙ2-type mechanism.[5][6] The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, which is strained and therefore susceptible to ring-opening.[5][7] The attack occurs at the less sterically hindered carbon, and due to the Sₙ2 nature, it results in the inversion of stereochemistry if the carbon were a stereocenter.[5] A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.[3]
Workflow Diagram:
Caption: Workflow for Grignard-based synthesis.
Detailed Experimental Protocol:
-
Part A: Preparation of 2-Tetrahydropyranylmagnesium Bromide.
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromotetrahydropyran (1.0 eq) in anhydrous ether/THF via the dropping funnel. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
-
-
Part B: Reaction with Ethylene Oxide.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Bubble ethylene oxide gas (1.1 eq) through the solution or add a pre-cooled solution of ethylene oxide in anhydrous ether/THF dropwise. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Part C: Workup and Purification.
-
Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
-
Strategy 2: Reduction of 2-(Tetrahydro-2H-pyran-2-yl)acetic Acid
This method is an excellent choice if the corresponding carboxylic acid is readily available as a starting material.[8][9] The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice.
Mechanistic Rationale: The reduction of a carboxylic acid with LiAlH₄ is a robust transformation. The process begins with the deprotonation of the acidic carboxylic acid proton by the hydride, releasing hydrogen gas. The resulting lithium carboxylate is then reduced. The carbonyl carbon is attacked by a hydride ion from the aluminum hydride species, forming a tetrahedral intermediate. This intermediate collapses, and subsequent hydride additions and coordination with aluminum ultimately lead to an aluminum alkoxide complex. Aqueous workup hydrolyzes this complex to liberate the final primary alcohol.
Workflow Diagram:
Caption: Workflow for carboxylic acid reduction.
Detailed Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(tetrahydro-2H-pyran-2-yl)acetic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Caution: The initial reaction is exothermic and produces H₂ gas. Ensure slow addition and adequate venting.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄. This is typically done by the sequential, slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This procedure generates a granular precipitate of aluminum salts that is easy to filter.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The crude alcohol can then be purified by vacuum distillation or silica gel chromatography.
Strategy 3: Hydroboration-Oxidation of 2-Vinyltetrahydro-2H-pyran
This two-step process is a classic method for converting a terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity.[10][11] Its success is contingent on the availability of the precursor, 2-vinyltetrahydro-2H-pyran.
Mechanistic Rationale: The hydroboration-oxidation reaction proceeds in two distinct stages.[12]
-
Hydroboration: Borane (BH₃), typically used as a complex with THF, adds across the double bond of the alkene. This is a concerted, four-centered transition state where the boron adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon.[13] This syn-addition occurs on the same face of the double bond.[14] The process repeats until all three B-H bonds have reacted, forming a trialkylborane intermediate.
-
Oxidation: The trialkylborane is then treated with hydrogen peroxide in the presence of a base (e.g., NaOH). A hydroperoxide anion attacks the electrophilic boron atom. This is followed by a rearrangement where one of the alkyl groups migrates from the boron to the adjacent oxygen, displacing a hydroxide ion.[11] This step proceeds with retention of stereochemistry. Repetition of this process for all three alkyl groups and subsequent hydrolysis yields the desired alcohol and boric acid.[12]
Mechanism Diagram:
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Introduction: A Chemist's Perspective on 2-(Tetrahydro-2H-pyran-2-yl)ethanol
An In-depth Technical Guide to the Safe Handling of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
This compound (CAS No. 2162-31-4), also known as 2-(2-Hydroxyethoxy)tetrahydropyran, is an organic compound characterized by the presence of a tetrahydropyran (THP) ether and a primary alcohol functional group.[1][2] This bifunctional nature makes it a useful intermediate and building block in complex organic synthesis.[3] In the laboratory, its most common application is leveraging the THP ether as a robust protecting group for the alcohol moiety. THP ethers are valued for their stability across a wide range of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents, and hydrides, yet they can be readily cleaved under mild acidic conditions.[4][5][6]
This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for professionals in research and drug development. Given the limited publicly available toxicological data for this specific compound, a conservative approach grounded in the principles of chemical hygiene and risk mitigation is paramount. This document synthesizes information from safety data sheets of the compound and its close structural analogs to provide a robust framework for its safe utilization.
Section 1: Chemical and Physical Properties
Understanding the physical properties of a chemical is the foundation of its safe handling. These characteristics influence storage, handling techniques, and emergency response.
| Property | Value | Source(s) |
| CAS Number | 2162-31-4 | [7] |
| Molecular Formula | C₇H₁₄O₃ | [7] |
| Molecular Weight | 146.18 g/mol | [7] |
| Appearance | Colourless Oil / Liquid | [3] |
| Boiling Point | 95 °C @ 22 mmHg | [2] |
| Density | 1.077 g/mL at 20 °C | [2] |
| Flash Point | 108 °C (226.4 °F) - Closed Cup | |
| Solubility | Moderate solubility in water is expected due to the hydroxyl group. | [1] |
Section 2: Hazard Identification and GHS Classification
-
Physical Hazards: Based on its flash point of 108 °C, the substance is classified as a Combustible Liquid . While it does not pose an immediate fire risk at ambient temperatures, it can ignite if heated above its flash point and exposed to an ignition source.
-
Health Hazards (Inferred): Safety data for the closely related analog, Tetrahydro-2H-pyran-2-ol, indicates it is hazardous.[8] By extension, it is prudent to handle this compound as a substance that:
Presumptive GHS Labeling:
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P312, P403+P233, P501 |
Causality: The irritation potential is likely due to the chemical's ability to interact with and disrupt biological membranes (skin, eyes, respiratory tract). The ether and alcohol functionalities can lead to defatting of the skin upon prolonged contact, while direct contact with the eyes can cause significant irritation.
Section 3: Toxicological Profile: Addressing the Data Gap
A critical aspect of the safety assessment for this compound is the lack of specific toxicological data . No published LD50 (oral, dermal) or LC50 (inhalation) values are available. This data gap is a central pillar of our safety directive: in the absence of data, potential for harm must be assumed and exposure must be minimized.
The toxicological profile of the parent heterocyclic ring, Tetrahydrofuran (THF), shows low to moderate acute toxicity but notes that it can cause irreversible eye damage on direct contact.[10] While not a direct analog, this underscores the need for caution with related cyclic ethers. The primary health risks, as identified in Section 2, are irritant effects from direct contact. The long-term effects of chronic exposure are unknown. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
In the absence of established Occupational Exposure Limits (OELs), the "Hierarchy of Controls" must be applied to ensure personnel safety.[8] This framework prioritizes the most effective control measures.
Figure 1: Hierarchy of Controls for Chemical Safety.
1. Engineering Controls (Primary Barrier):
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical control to prevent inhalation of vapors and contain any potential spills.
-
Ventilation: The laboratory should be well-ventilated with safety showers and eyewash stations readily accessible.[8]
2. Administrative Controls (Work Practices):
-
Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.
-
Clearly label all containers.
-
Restrict access to authorized and trained personnel only.
-
Practice good housekeeping to prevent accumulation of contaminants on surfaces.
3. Personal Protective Equipment (PPE) (Last Line of Defense): PPE selection should follow a risk-based approach. The following diagram outlines the decision-making process.
Figure 2: PPE Selection Workflow.
-
Eye/Face Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: Wear a chemical-resistant lab coat. Handle with chemical-impermeable gloves (Nitrile or Neoprene are suitable for incidental contact). Gloves must be inspected prior to use and changed immediately if contamination occurs.[8]
-
Respiratory Protection: Not typically required when work is conducted in a functional fume hood. If engineering controls fail or for large-scale spill response, a full-face respirator with organic vapor cartridges may be necessary.[8]
Section 5: Safe Handling and Storage Protocols
Handling:
-
Grounding: For transfers of large quantities, take precautionary measures against static discharges. Ground and bond containers and receiving equipment.[11]
-
Inert Atmosphere: While not strictly required for stability, for reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., Nitrogen or Argon) is standard practice.
-
Avoidance: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[8] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]
Storage:
-
Conditions: Store in a dry, cool, and well-ventilated place.[8] The storage area should be designated for combustible liquids.
-
Container: Keep the container tightly closed to prevent moisture absorption and evaporation.[8]
-
Incompatibilities: Store away from strong oxidizing agents.[8] The ether linkage can be susceptible to peroxide formation over time, although this risk is lower than with other common ethers like THF or diethyl ether. It is good practice to date containers upon opening and periodically check for peroxides if stored for extended periods, especially if the material has been exposed to air and light.
Section 6: Emergency Procedures
A clear and rehearsed emergency plan is critical.
Figure 3: Emergency Response Flowchart for Spills.
Protocol: Accidental Release (Spill) Response
-
Immediate Action: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the area.
-
Assess: Evaluate the spill size and determine if it can be safely managed by trained lab personnel.
-
Personal Protection: Don appropriate PPE, including chemical splash goggles, gloves, and a lab coat. For larger spills, consider a face shield and respiratory protection.
-
Ventilation: Ensure the cleanup is performed in a well-ventilated area or within a fume hood.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[11][12]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste container and any contaminated PPE through your institution's hazardous waste program.[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[8]
-
Specific Hazards: The substance is combustible. Heating may cause containers to explode. Vapors may form explosive mixtures with air and travel to an ignition source.[11] Hazardous decomposition products include carbon monoxide and carbon dioxide.[8]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8]
Section 7: Waste Disposal
All waste containing this compound, including excess reagent, reaction residues, and contaminated materials (e.g., absorbents, gloves), must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with incompatible waste streams.
-
Dispose of contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[8][11] Do not allow the chemical to enter drains or the environment.[11]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2162-31-4. [Link]
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ChemWhat. (n.d.). 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23057, 2-Methoxytetrahydropyran. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8894, Tetrahydropyran. [Link]
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The Tetrahydropyranyl Group: A Cornerstone in the Evolution of Protecting Group Chemistry
An In-depth Technical Guide on the Discovery and History of Tetrahydropyranyl Protecting Groups
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a fundamental tenet of successful organic synthesis. Among the diverse arsenal of these molecular shields, the tetrahydropyranyl (THP) group holds a significant place in the historical and practical landscape of chemistry. This technical guide delves into the discovery, evolution, and core principles of the THP protecting group, offering a comprehensive resource on its enduring utility.
The Genesis of a Concept: The Need for Selective Reactivity
In the early to mid-20th century, as organic chemists embarked on the synthesis of increasingly complex molecules, a significant challenge emerged: how to selectively modify one functional group in the presence of others of similar or greater reactivity.[1] This necessity was the cradle of protecting group chemistry. The core principle is the temporary and reversible masking of a reactive functional group to prevent its participation in a desired chemical transformation elsewhere in the molecule.[2] An ideal protecting group should be easily and selectively introduced, stable to a range of reaction conditions, and readily and selectively removed without affecting the rest of the molecule.[3]
Early forays into this concept saw the use of simple derivatives. For instance, in the 1870s, triphenylmethyl (trityl) ethers were employed to selectively protect primary and secondary hydroxyl groups in carbohydrate chemistry.[4] However, the quest for more versatile and robust protecting groups was ongoing, driven by the intricate challenges presented in the synthesis of natural products like steroids and nucleotides.
The Emergence of the Tetrahydropyranyl Ether: A Landmark Innovation
Amidst this scientific pursuit, the tetrahydropyranyl ether emerged as one of the first broadly useful and widely adopted protecting groups for alcohols.[5] The pioneering work in this area is largely attributed to W. G. Dauben and H. L. Bradlow. While the exact "discovery" is a culmination of evolving chemical knowledge, their research in the early 1950s solidified the utility of 2,3-dihydropyran for the protection of hydroxyl groups.
The key to the THP group's success lies in its formation from the reaction of an alcohol with 2,3-dihydropyran (DHP) under acidic catalysis.[6] This reaction converts the alcohol into a stable acetal, effectively masking its acidic proton and nucleophilic character.[7]
The Chemistry of Protection and Deprotection: A Mechanistic Perspective
The formation and cleavage of THP ethers are elegant examples of acid-catalyzed acetal chemistry.
Protection Mechanism: The protection of an alcohol with DHP proceeds via the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated THP ether, which is then deprotonated to yield the final product.
Caption: Mechanism of THP ether deprotection.
Core Attributes of the THP Protecting Group: A Double-Edged Sword
The widespread adoption of the THP group stemmed from a compelling set of advantages, though not without its inherent drawbacks.
| Feature | Description |
| Ease of Introduction | The reaction with DHP is typically high-yielding and proceeds under mild acidic conditions. [6] |
| Low Cost | 2,3-Dihydropyran is an inexpensive and readily available reagent. [5] |
| Stability | THP ethers are stable to a wide array of non-acidic reagents, including strong bases, organometallics (Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents. [5][8] |
| Facile Cleavage | The THP group is readily removed under mild acidic conditions, often with acetic acid or a catalytic amount of a stronger acid. [7] |
| Introduction of a New Stereocenter | A significant drawback is the creation of a new stereocenter at the anomeric carbon upon reaction with a chiral alcohol, leading to a mixture of diastereomers. This can complicate purification and spectral analysis. [5][8] |
This formation of diastereomers was a notable challenge in the early days of its use, often leading to complex product mixtures that were difficult to separate and characterize with the analytical techniques of the time.
Historical Applications: Paving the Way for Complex Synthesis
The robustness and reliability of the THP group led to its widespread application in the synthesis of a variety of complex natural products.
Steroid Synthesis
The mid-20th century was a golden age for steroid synthesis, and the THP group played a pivotal role. The synthesis of complex steroids often required the selective manipulation of multiple hydroxyl groups with varying reactivities. The THP ether provided a reliable means to protect a hydroxyl group while other transformations, such as oxidations, reductions, or carbon-carbon bond formations, were carried out elsewhere in the steroid nucleus.
Nucleotide and Carbohydrate Chemistry
The synthesis of oligonucleotides and complex carbohydrates presented similar challenges, with numerous hydroxyl groups requiring selective protection. The THP group found utility in this arena, although the formation of diastereomers could be particularly problematic in these chiral, polyhydroxylated systems. [9]This led to the development of other protecting groups tailored for these specific applications.
The Evolution and Legacy of the THP Group
While the THP group remains a valuable tool in the synthetic chemist's toolbox, its use has seen a relative decline with the advent of silyl ether protecting groups, such as the tert-butyldimethylsilyl (TBS) group, in the latter half of the 20th century. Silyl ethers offer the advantage of not introducing a new stereocenter and can be selectively removed under conditions that do not affect THP ethers, allowing for orthogonal protection strategies.
Despite this, the THP group continues to be employed, particularly in academic and industrial settings where its low cost and robust nature are advantageous. Furthermore, the fundamental principles of acetal-based protection, pioneered by the THP group, have inspired the development of a wide range of other acetal-type protecting groups with fine-tuned stabilities and cleavage conditions.
Experimental Protocols
General Procedure for the Protection of a Primary Alcohol as a THP Ether
Materials:
-
Primary alcohol
-
2,3-Dihydropyran (DHP) (1.5 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane.
-
Add pyridinium p-toluenesulfonate (PPTS) to the solution.
-
Add 2,3-dihydropyran (DHP) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for the Deprotection of a THP Ether
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of tetrahydrofuran (THF) and water.
-
Add acetic acid to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Conclusion
The introduction of the tetrahydropyranyl protecting group was a seminal moment in the history of organic synthesis. It provided a robust and versatile solution to the persistent challenge of selective functional group manipulation, thereby enabling the synthesis of a vast array of complex molecules. While newer protecting groups have since been developed, the THP group remains a testament to the ingenuity of early synthetic chemists and a valuable tool in the modern laboratory. Its story is a compelling chapter in the ongoing narrative of how chemists learn to control the reactivity of molecules to build the architectures of nature and beyond.
References
-
Wikipedia. (2024). Dihydropyran. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Google Patents. (n.d.).
-
ResearchGate. (2022). Stable vapor-phase conversion of tetrahydrofurfuryl alcohol into 3,4-2H-dihydropyran. [Link]
-
MDPI. (2021). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. [Link]
- Google Patents. (n.d.). A process for preparing dihydropyran and its use as protective agent.
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
NPTEL. (n.d.). A Study Guide In Organic Retrosynthesis: Problem Solving Approach. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
-
Wikipedia. (2024). Protecting group. [Link]
-
ResearchGate. (2022). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
PubMed. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
-
Wikipedia. (2024). Tetrahydropyran. [Link]
-
Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?[Link]
-
RSC Publishing. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. [Link]
-
YouTube. (2019, January 8). THP group for protecting alcohols. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 7. m.youtube.com [m.youtube.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-(Tetrahydro-2H-pyran-2-yl)ethanol in Organic Synthesis
Introduction: A Bifunctional Tool for Modern Synthesis
In the landscape of organic synthesis, precision and efficiency are paramount. The strategic use of bifunctional molecules—compounds bearing two distinct reactive sites—offers a streamlined approach to constructing complex molecular architectures. 2-(Tetrahydro-2H-pyran-2-yl)ethanol, also known as ethylene glycol mono(tetrahydropyranyl ether), stands out as a particularly versatile reagent in this class.[] Its structure elegantly combines a robust, acid-labile tetrahydropyranyl (THP) ether with a reactive primary alcohol. This duality allows for the sequential introduction of a hydroxyethyl moiety, making it an invaluable building block in multi-step syntheses, including the development of sophisticated therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).[]
This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a mono-protected ethylene glycol synthon. We will delve into the mechanistic underpinnings of its use, provide field-tested protocols for its application and subsequent deprotection, and offer insights into the practical considerations that ensure successful and reproducible outcomes.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its effective use. The table below summarizes the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Appearance | Clear, colorless oily liquid[] |
| Boiling Point | 95 °C at 22 mmHg[2] |
| Density | 1.077 g/mL at 20 °C[2] |
| Refractive Index | n20/D 1.457 (lit.) |
| Solubility | Soluble in acetone, chloroform (slightly), dichloromethane, and ethyl acetate (slightly).[] |
| CAS Number | 2162-31-4 |
Storage and Handling: Store in a cool, dry place, typically at 2-8°C, to ensure long-term stability.[] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.
Core Application: A Versatile Hydroxyethylating Agent
The primary utility of this compound is as a synthon for the –CH₂CH₂OH group. The free primary alcohol can undergo a variety of transformations, such as etherification, esterification, or nucleophilic substitution, to tether the molecule to a substrate. The THP-protected hydroxyl group remains inert during these transformations, only to be revealed in a later step under acidic conditions.
Application in PROTAC Synthesis
A notable modern application of this reagent is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a flexible linker connecting them. This compound serves as a simple, hydrophilic polyethylene glycol (PEG)-based linker component, contributing to the overall solubility and conformational flexibility of the PROTAC.[]
The Tetrahydropyranyl (THP) Protecting Group: A Deeper Dive
The functionality of this compound is intrinsically linked to the properties of the THP protecting group. THP ethers are acetals formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3][4]
Key Characteristics of the THP Group:
-
Stability: THP ethers are exceptionally stable under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, strong bases, and acylating/alkylating reagents.[5]
-
Ease of Introduction and Removal: The group is easily introduced with an acid catalyst and removed via acidic hydrolysis, making it a convenient choice for many synthetic routes.[3][6]
-
Cost-Effectiveness: DHP, the precursor for THP protection, is an inexpensive and readily available reagent.[6]
-
Stereochemistry: A notable drawback is the introduction of a new stereocenter upon reaction with the alcohol, which can lead to a mixture of diastereomers if the substrate is already chiral.[5]
Mechanism of THP Ether Deprotection
The cleavage of a THP ether is the reverse of its formation and proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is typically performed in a protic solvent like water or an alcohol.
The reaction is initiated by protonation of the pyran oxygen, followed by cleavage to form the liberated alcohol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by the solvent (e.g., water or methanol) to yield a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.[3][4]
Common Deprotection Protocols
A variety of acidic conditions can be employed to remove the THP group. The choice of reagent depends on the sensitivity of other functional groups within the molecule. Milder conditions are often preferred to avoid unwanted side reactions.
| Reagent System | Solvent(s) | Temperature | Typical Time | Notes |
| Acetic Acid / H₂O / THF | THF / Water | Room Temp. - 45°C | 1 - 24 h | A very common, mild, and reliable method.[7][8] |
| p-Toluenesulfonic acid (TsOH) | Methanol, Ethanol | Room Temp. | 1 - 2 h | Highly effective but can be too harsh for sensitive substrates.[7] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temp. | 1 - 12 h | A milder alternative to TsOH, ideal for acid-sensitive compounds.[3][7] |
| Bismuth(III) triflate (Bi(OTf)₃) | Acetonitrile/Water | Room Temp. | < 1 h | A mild Lewis acid catalyst that is insensitive to air and moisture.[5] |
| Scandium(III) triflate (Sc(OTf)₃) | Methanol | Room Temp. | < 1 h | Catalytic amounts efficiently deprotect THP ethers.[9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Benzyl Ether using this compound
Objective: To demonstrate the use of this compound as a nucleophile in a Williamson ether synthesis.
Materials and Reagents:
-
This compound
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired product, 2-((2-(benzyloxy)ethyl)oxy)tetrahydro-2H-pyran.
Protocol 2: Deprotection of a THP Ether under Mildly Acidic Conditions (PPTS)
Objective: To cleave the THP ether from the product of Protocol 1 to reveal the free primary alcohol.
Materials and Reagents:
-
2-((2-(Benzyloxy)ethyl)oxy)tetrahydro-2H-pyran (from Protocol 1)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (or Methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the THP-protected ether (1.0 equivalent) in ethanol.
-
Add a catalytic amount of PPTS (e.g., 0.1-0.2 equivalents) to the solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor the disappearance of the starting material by TLC.[7]
-
Work-up and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol. b. Dilute the residue with dichloromethane and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. If necessary, purify the crude product by flash column chromatography to yield pure 2-(benzyloxy)ethanol.
Conclusion
This compound is a highly practical and strategic reagent for introducing a masked hydroxyethyl group in organic synthesis. Its utility is rooted in the reliable and well-characterized behavior of the THP protecting group, which offers stability to a broad array of reaction conditions while being readily removable under mild acidic protocols. From fundamental transformations to the assembly of complex molecules like PROTACs, this bifunctional building block provides a robust and efficient solution for researchers, scientists, and drug development professionals.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Manjinder, S. P., & Ishfaq, A. M. (2012). A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. ResearchGate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Protecting Groups Archives. Retrieved from [Link]
-
Abound. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydro-2H-pyran-2-yl-indole derivative 52. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Retrieved from [Link]
-
ResearchGate. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]
Sources
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- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. researchgate.net [researchgate.net]
2-(Tetrahydro-2H-pyran-2-yl)ethanol as a protecting group precursor
Application Notes & Protocols: The Tetrahydropyranyl (THP) Ether
A Comprehensive Technical Guide to a Stalwart Protecting Group for Hydroxyl Functionalities
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and yield. Among the arsenal of strategies for the temporary masking of hydroxyl functionalities, the tetrahydropyranyl (THP) ether has long been a reliable and versatile choice. This technical guide provides an in-depth exploration of the core principles and practical applications of THP ethers. It is important to clarify that the direct precursor for installing this group is 3,4-dihydro-2H-pyran (DHP) , not 2-(tetrahydro-2H-pyran-2-yl)ethanol, which is itself an example of a THP-protected alcohol. This guide will detail the mechanisms of formation and cleavage, provide field-proven experimental protocols, and discuss the stability profile and strategic considerations for employing the THP group in complex synthetic campaigns.
Part 1: Core Concepts and Mechanistic Insights
The THP group is employed to protect alcohols and phenols from a wide array of reaction conditions under which the free hydroxyl group would otherwise interfere.[1] The resulting THP ether is technically an acetal, formed by the acid-catalyzed reaction of an alcohol with DHP.[2][3] This transformation converts the acidic and nucleophilic alcohol into a significantly more stable ether linkage, tolerant of a broad spectrum of non-acidic reagents.[2][4]
Mechanism of Protection: Acetal Formation
The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the initial protonation of the electron-rich double bond in DHP by an acid catalyst (e.g., TsOH, PPTS). This generates a highly stabilized resonance oxocarbenium ion. The alcohol, acting as a nucleophile, then attacks the electrophilic carbon of this intermediate. A final deprotonation step, often facilitated by the solvent or a weak base, yields the THP ether and regenerates the acid catalyst.[1][2]
Caption: Acid-catalyzed formation of a THP ether.
Mechanism of Deprotection: Acetal Hydrolysis
The removal of the THP group is achieved by acid-catalyzed hydrolysis, effectively the reverse of the protection mechanism.[5] The process begins with the protonation of the acetal oxygen atom derived from the pyran ring. This is followed by the cleavage of the C-O bond, releasing the parent alcohol and forming the same resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophile, typically water or an alcohol solvent, to ultimately form 5-hydroxypentanal after tautomerization.[5][6]
Caption: Acid-catalyzed hydrolysis (deprotection) of a THP ether.
Key Attributes and Strategic Considerations
A significant drawback of the THP group is the introduction of a new stereocenter at the anomeric carbon.[7] When protecting a chiral alcohol, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis (e.g., NMR).[1][4]
Table 1: Stability Profile of THP Ethers
| Reagent / Condition | Stability | Notes |
| Strong Bases (e.g., LDA, t-BuOK, KOH) | Stable | Suitable for reactions like ester hydrolysis or deprotonations.[4][8] |
| Organometallic Reagents | Stable | Withstands Grignard reagents, organolithiums, and organocuprates, typically below 0°C.[4] |
| Nucleophiles | Stable | Resistant to attack by various nucleophiles.[9] |
| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable | Compatible with standard reduction protocols in the absence of Lewis acids.[4][7] |
| Acylating & Alkylating Agents | Stable | The protected hydroxyl group is unreactive towards acylation and alkylation.[7] |
| Most Oxidizing Agents | Stable | Compatible with many common oxidation reactions. |
| Protic & Lewis Acids | Labile | Easily cleaved under mild acidic conditions, which is the basis for its removal.[4][5] |
Part 2: Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: A typical workflow for organic synthesis experiments.
Protocol 1: General Procedure for THP Protection of a Primary Alcohol
This protocol uses pyridinium p-toluenesulfonate (PPTS), a mildly acidic catalyst that is often preferred for sensitive substrates.[10]
-
Reagents & Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 - 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DCM, add DHP (1.2 eq).
-
Add PPTS (0.1 eq) to the mixture in one portion.
-
Stir the reaction at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure (rotary evaporation).
-
Purify the resulting crude oil or solid by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure THP ether.
-
Protocol 2: Standard Acid-Catalyzed Deprotection of a THP Ether
This method employs acetic acid in a mixed aqueous solvent system, a common and effective condition for THP cleavage.[4][6]
-
Reagents & Materials:
-
THP-protected alcohol (1.0 eq)
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the THP ether (1.0 eq) in a 4:2:1 mixture of THF:Acetic Acid:Water.
-
Stir the solution at room temperature or gently heat to 40-45°C to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
-
Protocol 3: Mild, Non-Acidic Deprotection for Sensitive Substrates
For substrates containing other acid-labile groups, a neutral deprotection method can be invaluable. This protocol uses lithium chloride in aqueous DMSO.[10][11]
-
Reagents & Materials:
-
THP-protected alcohol (1.0 eq)
-
Lithium chloride (LiCl) (5.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water (10.0 eq)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine the THP ether (1.0 eq), LiCl (5.0 eq), water (10.0 eq), and DMSO.
-
Heat the stirred mixture to 90-100°C under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-10 hours.[10]
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash thoroughly with brine to remove DMSO, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography to obtain the desired alcohol.
-
Part 3: Comparative Data and Applications
The choice of catalyst and conditions can be tailored to the specific needs of the synthesis, such as substrate sensitivity and desired selectivity.
Table 2: Selected Catalytic Systems for THP Protection & Deprotection
| Transformation | Catalyst / Reagent | Solvent | Temperature | Key Advantage |
| Protection | p-Toluenesulfonic acid (TsOH) | DCM | RT | Inexpensive and highly effective.[2] |
| Protection | Pyridinium p-toluenesulfonate (PPTS) | DCM | RT | Milder acidity, good for sensitive substrates.[10] |
| Protection | Bismuth Triflate (Bi(OTf)₃) | Solvent-free | RT | Air and moisture insensitive catalyst.[7] |
| Deprotection | Acetic Acid / H₂O / THF | THF | 45°C | Classic, reliable, and straightforward method.[4] |
| Deprotection | PdCl₂(MeCN)₂ | CH₃CN | RT | Mild; tolerates many other protecting groups.[12] |
| Deprotection | LiCl / H₂O | DMSO | 90°C | Avoids acidic conditions entirely.[10][11] |
| Deprotection | N-Bromosuccinimide (NBS) / β-CD | Water | RT | Oxidative deprotection under aqueous, neutral conditions.[7] |
Application in Drug Development and Complex Synthesis
The THP group is a workhorse in organic synthesis due to its robust nature under many common reaction conditions. It is frequently used to mask hydroxyl groups during:
-
Organometallic Additions: Protecting alcohols before the introduction of highly basic Grignard or organolithium reagents.[4]
-
Oxidations: Allowing for the selective oxidation of other functional groups within the molecule without affecting the protected alcohol.
-
Peptide Synthesis: Protecting the hydroxyl side chains of amino acids like serine and threonine.[12]
-
Nucleotide and Carbohydrate Chemistry: Playing a critical role in the regioselective modification of poly-hydroxylated structures.[9][12]
Its reliability and predictable reactivity make it an invaluable tool for constructing the complex molecular architectures often found in pharmaceuticals and natural products.
Conclusion
The tetrahydropyranyl ether stands as a testament to effective and practical protecting group chemistry. Its ease of introduction using DHP, well-defined stability towards a vast range of non-acidic reagents, and facile cleavage under mild acidic conditions secure its place as a first-line strategy for hydroxyl protection. While the formation of diastereomers requires careful consideration, the predictability and robustness of the THP group ensure its continued and widespread application by researchers, scientists, and drug development professionals engaged in the art of chemical synthesis.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis? Retrieved from [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (General knowledge, specific link unavailable for direct citation of excerpts, but referenced in search results[4])
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Journal of Organic Chemistry, 61(17), 6038-6039. Retrieved from [Link]
-
Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
TMP Chem. (2019). THP group for protecting alcohols. YouTube. Retrieved from [Link]
-
Sharma, A., et al. (2018). Protection of an alcohol by Thp and its elimination mechanism. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. (General reference to stability, specific article details in search snippet[8])
-
ResearchGate. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
ResearchGate. (2004). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Tetrahydropyranylation (THP) of Primary Alcohols
Introduction: The Role of Hydroxyl Protection
In the intricate landscape of multi-step organic synthesis, the hydroxyl group presents a unique challenge. Its amphoteric nature—acting as both a weak acid and a nucleophile—can lead to undesirable side reactions, complicating synthetic pathways. Protecting groups are essential tools that temporarily mask a reactive functional group, rendering it inert to specific reaction conditions. The tetrahydropyranyl (THP) ether is a classic and robust choice for protecting alcohols.[1] Formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), the resulting acetal is stable to a wide array of non-acidic reagents, including organometallics, hydrides, strong bases, and many oxidizing/reducing agents.[1][2][3] Its low cost, ease of formation, and facile removal under mild acidic conditions have cemented its utility in the synthesis of complex molecules.[1][4]
Reaction Mechanism: The Chemistry of Acetal Formation
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The formation and cleavage of a THP ether are fundamentally reversible processes of acetal chemistry, driven by acid catalysis.
Protection Mechanism: The reaction is initiated by the protonation of the vinyl ether moiety of DHP by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[2][5] The alcohol's nucleophilic oxygen atom then attacks this carbocation. A final deprotonation step, typically by the conjugate base of the acid catalyst, regenerates the catalyst and yields the neutral THP ether product.[2][6]
Causality Insight: The key to this reaction is the generation of the stabilized carbocation. The choice of acid catalyst dictates the concentration of this reactive intermediate, influencing the reaction rate and compatibility with other acid-sensitive functional groups in the substrate.
Deprotection Mechanism: Cleavage of the THP ether is simply the reverse process: acidic hydrolysis.[3] The reaction begins with protonation of the THP ether's ring oxygen. This facilitates the cleavage of the C-O bond, releasing the original alcohol and forming the same resonance-stabilized carbocation intermediate.[3] This cation is then quenched by a nucleophilic solvent, such as water or an alcohol, to ultimately form 5-hydroxypentanal or its corresponding acetal.[3]
Catalyst and Reagent Selection: A Practical Guide
The choice of acid catalyst is the most critical variable and depends on the substrate's sensitivity.
-
p-Toluenesulfonic Acid (PTSA): A strong, inexpensive, and effective catalyst. However, its high acidity can cause degradation of sensitive substrates or removal of other acid-labile protecting groups.[7][8]
-
Pyridinium p-toluenesulfonate (PPTS): This is the go-to catalyst for acid-sensitive substrates.[2][9] As the salt of a strong acid and a weak base, PPTS provides a buffered, mildly acidic environment, minimizing side reactions.[2][9] It is highly soluble in common organic solvents like dichloromethane (DCM).[9]
-
Amberlyst-15: A solid-supported, sulfonic acid-functionalized polystyrene resin.[3] Its primary advantage is the ease of removal—the catalyst is simply filtered off, simplifying the workup procedure significantly. This makes it an excellent choice for green chemistry applications.[3][10]
-
Other Catalysts: A wide range of Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) and other protic acids have also been employed.[1][7]
Solvent Choice: Anhydrous aprotic solvents are essential to prevent the hydrolysis of DHP and the product.[11] Dichloromethane (DCM) is the most common choice due to its high solvent power and inertness. Tetrahydrofuran (THF) is also frequently used.
Detailed Experimental Protocols
Protocol 1: THP Protection of Benzyl Alcohol using PPTS
This protocol is a reliable method for primary alcohols, especially those with some degree of acid sensitivity.
Materials and Reagents:
-
Benzyl alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates, developing chamber, and appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)
Step-by-Step Procedure:
-
Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add benzyl alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.5 M concentration).
-
Reagent Addition: Add DHP (1.5 eq), followed by the catalytic amount of PPTS (0.1 eq).[12]
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The product, being less polar, will have a higher Rf value than the starting alcohol. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Deprotection of a THP Ether using Acetic Acid
This is a standard and mild procedure for cleaving the THP ether to regenerate the alcohol.
Materials and Reagents:
-
THP-protected alcohol (1.0 eq)
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: In a round-bottomed flask, dissolve the THP-protected alcohol in a 3:1:1 mixture of THF:AcOH:H₂O.[1]
-
Reaction: Stir the solution at room temperature. The reaction is typically complete in 4-12 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The product alcohol will be more polar and have a lower Rf.
-
Work-up: Carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid until effervescence ceases.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography as needed.
Data Summary: Typical Reaction Conditions
The following table provides a comparative overview of common catalytic systems for the tetrahydropyranylation of a typical primary alcohol.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Key Advantage |
| PPTS | 5-10 | DCM | 25 | 1-4 | >90% | Mild; ideal for acid-sensitive substrates.[2] |
| PTSA | 1-5 | DCM | 25 | 0.5-2 | >95% | Fast and inexpensive.[5] |
| Amberlyst-15 | 10-20 (wt%) | DCM or MeOH | 25 | 2-6 | >90% | Heterogeneous; easy removal by filtration.[3] |
| NH₄Cl | 1.2 eq | THF | Reflux | 4 | 85-90% | Inexpensive and mild reagent.[7] |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (degraded PPTS or PTSA).2. Insufficiently anhydrous conditions. | 1. Use freshly opened or recrystallized catalyst.2. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Formation of Byproducts | 1. DHP polymerization due to overly strong acid or high temperature.2. Substrate degradation. | 1. Switch to a milder catalyst like PPTS.[13] Cool the reaction to 0 °C before adding the catalyst.[13]2. Ensure the chosen catalyst is compatible with other functional groups. |
| Product Decomposes on Silica Gel | 1. Residual acidity in silica gel cleaves the THP ether.2. THP ethers can be sensitive. | 1. Neutralize the silica gel by preparing a slurry with ~1% triethylamine in the eluent.[14]2. If possible, use the crude product directly in the next step. |
| Difficult Deprotection | 1. Steric hindrance around the THP ether.2. Insufficiently acidic conditions. | 1. Increase reaction time or gently heat the deprotection mixture (e.g., to 40-50 °C).2. Use a stronger acid system, such as PTSA in methanol.[2] |
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Vol. 23, No. 1, 451-454. Retrieved from [Link]
-
YouTube. (2021, November 26). THP Protecting Group Addition | Organic Chemistry. Retrieved from [Link]
-
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]
-
YouTube. (2019, January 8). THP group for protecting alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]
-
Taylor & Francis Online. (2009, February 25). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tetrahydropyran. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). THP Protection - Pyridinium para-Toluenesulfonic Acid. Retrieved from [Link]
-
IOSR Journal. (n.d.). Tetrahydropyranylation of Alcohols and Phenols by Using Simple and Inexpensive Organocatalyst. Retrieved from [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of THP ethers. Retrieved from [Link]
-
Yadav, J.S., et al. (1998). A Mild and Versatile Method for the Tetrahydropyranylation of Alcohols and Their Detetrahydropyranylation. Synthetic Communications, 28(8), 1399-1404. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
-
ResearchGate. (2025, August 5). An efficient direct conversion of THP ethers into acetates using Amberlyst-15. Retrieved from [Link]
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances. Retrieved from
Sources
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 10. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
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- 14. reddit.com [reddit.com]
Application Notes and Protocols: Reactivity and Synthetic Utility of 2-(Tetrahydro-2H-pyran-2-yl)ethanol with Electrophiles
Abstract
This technical guide provides an in-depth exploration of the reactivity of 2-(tetrahydro-2H-pyran-2-yl)ethanol (also known as 2-(tetrahydro-2H-pyran-2-yloxy)ethanol) with a variety of electrophilic reagents. This versatile building block, featuring a primary alcohol masked by a tetrahydropyranyl (THP) ether, is of significant interest to researchers in organic synthesis and drug development, particularly in its role as a bifunctional linker, for instance in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] This document delineates the fundamental principles governing its reactivity, provides detailed, field-proven protocols for key transformations, and offers insights into the causality behind experimental choices to empower researchers to confidently employ this valuable synthetic intermediate.
Introduction: A Molecule of Dichotomous Reactivity
This compound, with CAS Number 2162-31-4, is an organic compound characterized by the presence of both an ether (a tetrahydropyranyl group) and a primary alcohol functional group.[3] This unique structure imparts a dichotomous reactivity profile: the THP ether is a stable protecting group under basic and many other non-acidic conditions, while the terminal primary hydroxyl group serves as a nucleophilic site for reaction with a wide array of electrophiles.
The stability of the THP ether to bases, organometallics, and hydrides makes the hydroxyl group of this compound selectively available for functionalization. This attribute is particularly valuable in multi-step syntheses where orthogonal protection strategies are required.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2162-31-4 | [4] |
| Molecular Formula | C₇H₁₄O₃ | [4] |
| Molecular Weight | 146.18 g/mol | [4] |
| Appearance | Colorless Oil/Liquid | [1] |
| Boiling Point | 95 °C at 22 mmHg | |
| Density | 1.077 g/mL at 20 °C | |
| Refractive Index | n20/D 1.457 |
Core Reactivity: The Nucleophilic Hydroxyl Group
The primary hydroxyl group of this compound is a versatile nucleophile that readily reacts with a broad spectrum of electrophiles. The key to harnessing this reactivity lies in understanding the reaction mechanisms and selecting the appropriate conditions to achieve the desired transformation selectively and in high yield. The most common and synthetically useful reactions involve the formation of ethers, esters, and silyl ethers, as well as sulfonates which can act as excellent leaving groups for subsequent nucleophilic substitution.
Figure 1: Overview of the primary reactions of this compound with common electrophiles.
Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for the reaction of this compound with representative electrophiles. These protocols are designed to be self-validating, with clear instructions for execution, purification, and characterization.
Ether Formation: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. It proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from a primary alkyl halide.[5][6] For the etherification of this compound, the hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by the addition of a primary alkyl halide.
Causality of Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices as they are polar aprotic solvents that can solvate the cation of the alkoxide and do not interfere with the Sₙ2 reaction.
-
Electrophile: Primary alkyl halides are ideal electrophiles for the Williamson ether synthesis to avoid competing elimination reactions that are prevalent with secondary and tertiary halides.[6]
Figure 2: Simplified workflow of the Williamson ether synthesis.
Protocol 1: Synthesis of 2-(2-(Benzyloxy)ethoxy)tetrahydro-2H-pyran
Materials:
-
This compound (1.0 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq.).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH slurry via a dropping funnel. (Caution: Hydrogen gas is evolved).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired ether.
Expected Outcome: A colorless to pale yellow oil. The yield should be in the range of 80-95% based on similar Williamson ether syntheses.
Ester Formation via Acylation
The reaction of alcohols with acyl chlorides is a highly efficient method for the synthesis of esters. The reaction is typically rapid and exothermic, proceeding via a nucleophilic addition-elimination mechanism.[7][8] A non-nucleophilic base, such as pyridine or triethylamine, is commonly added to neutralize the hydrochloric acid byproduct.[9]
Causality of Experimental Choices:
-
Electrophile: Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[7]
-
Base: Pyridine or triethylamine act as a scavenger for the HCl generated during the reaction, preventing protonation of the starting alcohol and driving the equilibrium towards the product.
-
Solvent: Anhydrous dichloromethane (DCM) or THF are suitable solvents as they are inert to the reaction conditions.
Protocol 2: Synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)ethyl acetate
Materials:
-
This compound (1.0 eq.)
-
Acetyl chloride (1.2 eq.)
-
Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add pyridine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after the workup.
Expected Outcome: A colorless oil with a characteristic fruity odor. Yields are typically high, often exceeding 95%.
Formation of Sulfonate Esters: Tosylation and Mesylation
The conversion of the hydroxyl group to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), transforms it into an excellent leaving group for subsequent Sₙ2 reactions. This is a crucial step in many synthetic sequences. The reaction involves treating the alcohol with the corresponding sulfonyl chloride (p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base.[10]
Causality of Experimental Choices:
-
Reagents: Tosyl chloride (TsCl) and mesyl chloride (MsCl) are highly reactive sulfonylating agents.
-
Base: Pyridine is often used as both the base and the solvent. Triethylamine (TEA) in a solvent like DCM is also a common choice.[11] The base neutralizes the HCl byproduct.
-
Temperature: These reactions are typically carried out at low temperatures (0 °C) to control the exothermic reaction and prevent side reactions.
Protocol 3: Synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)ethyl 4-methylbenzenesulfonate (a Tosylate)
Materials:
-
This compound (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)
-
Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM) (optional, as co-solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization or flash column chromatography.
Expected Outcome: A white to off-white solid. Yields are generally high, in the range of 85-95%.
Silyl Ether Formation
Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. The reaction involves treating the alcohol with a silyl halide, most commonly a silyl chloride, in the presence of a base.
Causality of Experimental Choices:
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl) is a common choice, providing a silyl ether that is stable to a wide range of conditions but can be cleaved with fluoride sources.
-
Base: Imidazole is a particularly effective catalyst and base for the silylation of alcohols with TBDMSCl.[12]
-
Solvent: Anhydrous DMF or DCM are common solvents for silylation reactions.
Protocol 4: Synthesis of tert-Butyl((2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)dimethylsilane
Materials:
-
This compound (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (1.1 eq.) to the solution.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired silyl ether.
Expected Outcome: A colorless oil. Yields are typically very high, often >95%.
Safety and Handling
Safe laboratory practice is paramount when working with the reagents described in these protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a good starting point), must be worn at all times.[1][13]
-
Ensure that an eyewash station and safety shower are readily accessible.
Specific Hazards:
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any sources of moisture.
-
Alkyl Halides (e.g., Benzyl Bromide): Lachrymators and are toxic. Handle with care in a fume hood.
-
Acyl Chlorides (e.g., Acetyl Chloride): Corrosive and react violently with water and alcohols. They are also lachrymators. Handle with extreme care in a fume hood.[7]
-
Sulfonyl Chlorides (TsCl, MsCl): Corrosive and moisture-sensitive. Can cause severe burns.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Silylating Agents (e.g., TBDMSCl): Corrosive and moisture-sensitive. The reaction byproducts can also be corrosive.[14]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its nucleophilic hydroxyl group can be readily functionalized with a wide range of electrophiles under well-established reaction conditions. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize this compound in their synthetic endeavors. By understanding the underlying principles of its reactivity and the rationale behind the experimental procedures, the full synthetic potential of this important intermediate can be realized.
References
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Navigating Nature's Complexity: Applications in the Total Synthesis of Natural Products
Abstract
Natural products, with their intricate architectures and potent biological activities, have perennially served as a vital source of inspiration for new therapeutic agents.[1][2][3][4] The art and science of total synthesis, the complete chemical construction of these complex molecules from simple, commercially available precursors, stands as a cornerstone of modern organic chemistry.[2] This comprehensive guide delves into the multifaceted applications of total synthesis, showcasing its indispensable role in drug discovery, the validation of chemical structures, and the development of novel synthetic methodologies. Through a detailed exploration of strategic planning, key enabling technologies, and illustrative case studies, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles and practicalities of this dynamic field.
Introduction: The Enduring Significance of Total Synthesis
For centuries, nature has been the preeminent chemist, assembling a breathtaking array of structurally diverse and biologically active molecules.[1][2] These natural products have been instrumental in the development of a significant portion of our pharmacopeia, with over 60% of newly approved drugs between 1981 and 2014 being derived from or inspired by them.[5] However, the natural abundance of these compounds is often exceedingly low, hindering extensive biological evaluation and clinical development.[2][6][7]
Total synthesis provides a powerful solution to this supply problem, enabling the laboratory preparation of significant quantities of rare and valuable natural products.[8] Beyond simply providing material, the process of total synthesis serves several critical functions:
-
Structural Confirmation and Elucidation: The unambiguous construction of a molecule with a proposed structure serves as the ultimate proof of its constitution and stereochemistry.
-
Engine for Methodology Development: The formidable challenges posed by complex natural products have historically driven the invention and refinement of new synthetic reactions and strategies.[9]
-
Foundation for Medicinal Chemistry: Total synthesis allows for the creation of analogues and derivatives that are inaccessible through semi-synthesis, facilitating detailed structure-activity relationship (SAR) studies and the optimization of therapeutic properties.[5][6][10][11]
-
Probing Biological Mechanisms: Access to synthetic natural products and their variants provides invaluable tools for dissecting complex biological pathways and identifying molecular targets.[2][12]
This guide will navigate the logical framework of planning a total synthesis, explore the cutting-edge technologies that are revolutionizing the field, and present detailed protocols from landmark syntheses to illustrate these principles in action.
The Architect's Blueprint: Strategic Planning in Total Synthesis
The successful total synthesis of a complex natural product is not a matter of chance but the result of meticulous planning and strategic foresight. The dominant paradigm for this planning process is retrosynthetic analysis , a problem-solving technique that deconstructs the target molecule into progressively simpler precursors.[13][14]
The Logic of Disconnection: Retrosynthesis
First articulated by E.J. Corey, retrosynthetic analysis involves mentally cleaving bonds in the target molecule in a reverse-synthetic sense, a process termed "disconnection."[14][15][16] Each disconnection corresponds to a known and reliable chemical reaction. This process is repeated until the precursors are simplified to readily available starting materials.[15][17]
Key concepts in retrosynthetic analysis include:
-
Transforms: The reverse of a chemical reaction.
-
Retrons: The structural subunits that signal the possibility of a particular transform.[15]
-
Synthons: Idealized, charged fragments resulting from a disconnection.[15][16]
-
Synthetic Equivalents: The real-world reagents that correspond to the idealized synthons.[16]
The goal is to identify strategic bonds for disconnection, which are bonds that, when cleaved, lead to a significant simplification of the molecular structure.[15][18]
Caption: A simplified workflow of retrosynthetic analysis.
Convergent vs. Linear Synthesis
Retrosynthetic analysis can lead to two primary types of synthetic strategies:
-
Linear Synthesis: The starting materials are sequentially modified in a step-by-step manner to build the final product. This approach is often less efficient for complex targets due to the compounding of yield losses at each step.
-
Convergent Synthesis: The target molecule is broken down into several key fragments that are synthesized independently and then coupled together in the later stages of the synthesis.[15] This strategy is generally more efficient as it allows for the parallel construction of complex intermediates and maximizes the overall yield.[15]
| Strategy | Advantages | Disadvantages |
| Linear | Conceptually straightforward. | Overall yield can be low for long sequences. A failure in a late-stage step can be catastrophic. |
| Convergent | Higher overall yield. Allows for parallel synthesis of fragments. Easier to optimize individual fragment syntheses. | Requires the development of a reliable fragment coupling strategy. |
| Table 1: Comparison of Linear and Convergent Synthetic Strategies. |
Enabling Technologies: Modern Tools of the Trade
The ambition to synthesize increasingly complex natural products has spurred the development of a powerful arsenal of enabling technologies. These innovations have dramatically increased the efficiency, selectivity, and scope of organic synthesis.
Catalysis
-
Transition Metal Catalysis: This has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Reactions like cross-coupling (e.g., Suzuki, Heck, Sonogashira), C-H activation, and metathesis are now indispensable tools in total synthesis.[19]
-
Organocatalysis: The use of small organic molecules as catalysts has provided a powerful platform for asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity.
-
Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity and operates under mild, environmentally friendly conditions.[20]
Flow Chemistry
Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers several advantages over traditional batch processing.[21] These include enhanced safety, improved heat and mass transfer, and the ability to generate and use unstable intermediates in situ.[21]
Synthetic Biology and Combinatorial Biosynthesis
Advances in synthetic biology are making it possible to engineer microorganisms to produce complex natural products or their analogues.[22][23] By manipulating the biosynthetic gene clusters, researchers can create novel compounds with potentially improved therapeutic properties.[22]
Case Study: The Total Synthesis of Halichondrin B and the Development of Eribulin
The story of Halichondrin B and its synthetic analogue, Eribulin, is a powerful testament to the impact of total synthesis on drug development.
The Challenge
Halichondrin B is a complex polyether macrolide isolated from a marine sponge.[6] It exhibited potent anticancer activity but was available in minuscule quantities, precluding its development as a drug.[6] The sheer structural complexity of the molecule presented a formidable synthetic challenge.
The Kishi Synthesis: A Landmark Achievement
In a landmark achievement, the research group of Yoshito Kishi completed the first total synthesis of Halichondrin B.[6] Their highly convergent strategy involved the synthesis of several complex fragments which were then meticulously assembled. This accomplishment not only confirmed the structure of the natural product but also provided a route to produce it in the laboratory.
From Natural Product to "Supernatural" Drug: The Genesis of Eribulin
The Kishi group leveraged their synthetic route to prepare a series of simplified analogues of Halichondrin B.[6] This led to the discovery of Eribulin (Halaven®), a macrocyclic ketone analogue that retained the potent anticancer activity of the natural product but was significantly easier to synthesize on a large scale.[6] Eribulin was subsequently approved by the FDA for the treatment of metastatic breast cancer and liposarcoma. This is a prime example of creating a "supernatural product," a synthetic compound with properties that supersede the parent natural product.[10][11]
Caption: The pathway from natural product to an approved drug via total synthesis.
Protocol: Nozaki-Hiyama-Kishi (NHK) Reaction
A key reaction employed in the synthesis of Halichondrin B and its analogues is the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling of an aldehyde with a vinyl or aryl halide. This reaction is highly chemoselective and tolerates a wide range of functional groups.
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂) (catalyst)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Aldehyde substrate
-
Vinyl or aryl halide substrate
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add CrCl₂ (2.0-4.0 equivalents) and a catalytic amount of NiCl₂ (0.1-1.0 mol%).
-
Add the anhydrous, deoxygenated solvent and stir the resulting suspension vigorously.
-
In a separate flask, prepare a solution of the aldehyde (1.0 equivalent) and the halide (1.0-1.5 equivalents) in the same solvent.
-
Add the solution of the substrates to the chromium/nickel suspension dropwise via a syringe or dropping funnel at room temperature.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by exposing it to air and adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Future Perspectives and Conclusion
The field of total synthesis is continually evolving.[24] The future will likely see a greater integration of computational chemistry for route planning, the development of even more efficient and selective catalytic methods, and a closer synergy with synthetic biology to create novel and potent therapeutic agents.[4][25] The quest to conquer molecular complexity will undoubtedly continue to push the boundaries of chemical synthesis and provide solutions to some of society's most pressing challenges in medicine and beyond.[26][27]
Total synthesis is more than just an academic exercise; it is a vital and enabling science.[12] It empowers us to understand the intricate molecules of nature, to harness their therapeutic potential, and to create new substances that can improve human health.[2][27][28]
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2-(Tetrahydro-2H-pyran-2-yl)ethanol in peptide synthesis
An Application Guide to the Strategic Use of the Tetrahydropyranyl (THP) Moiety in Advanced Peptide Synthesis
Introduction
The synthesis of complex peptides, a cornerstone of modern drug discovery and chemical biology, is often hampered by two significant challenges: the undesirable reactivity of amino acid side chains and the propensity of growing peptide chains to aggregate on the solid support.[1][2] Mitigating these issues requires a sophisticated toolkit of chemical strategies, chief among them the use of protecting groups.[3] An ideal protecting group should be easy to introduce, stable throughout the chain elongation process, and removable under specific conditions that do not compromise the integrity of the final peptide.
The Tetrahydropyranyl (THP) group emerges as a highly versatile and cost-effective acid-labile protecting group for various functionalities in peptide chemistry.[4] While its use in general organic synthesis is well-established, its application in solid-phase peptide synthesis (SPPS) offers distinct advantages, particularly within the widely used Fmoc/tBu strategy.[5][6] This guide provides a detailed exploration of the THP moiety, covering its underlying chemistry, strategic applications in side-chain and backbone protection, and its use in specialized building blocks like 2-(Tetrahydro-2H-pyran-2-yl)ethanol for introducing linkers.
Section 1: Fundamental Chemistry of the Tetrahydropyranyl (THP) Group
The utility of the THP group is rooted in its straightforward formation as an acetal and its clean, acid-catalyzed cleavage.[7][8]
Mechanism of Protection
The THP group is introduced by reacting a nucleophilic functional group, such as the hydroxyl of serine or threonine, with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via an acid-catalyzed addition, where the protonated DHP forms a resonance-stabilized oxocarbenium ion that is readily attacked by the alcohol.[3][7]
Mechanism of Deprotection
Removal of the THP group is an acidic hydrolysis, essentially the reverse of the protection mechanism.[9] The process begins with the protonation of the acetal oxygen, followed by cleavage of the C-O bond to release the parent alcohol and form the same resonance-stabilized carbocation, which is then quenched by water or another nucleophile.[9][10]
Key Attributes and Considerations
The THP group offers a unique combination of properties that make it attractive for peptide synthesis.
Table 1: Attributes of the THP Protecting Group
| Advantage | Description | Reference |
|---|---|---|
| Cost-Effectiveness | The primary reagent, DHP, is inexpensive and readily available. | [4][5] |
| Ease of Use | Protection and deprotection protocols are straightforward and high-yielding. | [3][11] |
| Chemical Stability | THP ethers are stable to a wide range of non-acidic conditions, including strong bases (e.g., piperidine for Fmoc removal), hydrides, and organometallic reagents. | [4][7][9] |
| Mild Removal | The group is cleaved under mildly acidic conditions, allowing for orthogonal removal in the presence of more acid-stable groups like t-butyl (tBu). | [3][10] |
| Solubility | The THP moiety can confer good solubility to protected intermediates. | [4][5] |
| Disadvantage | Creation of a Stereocenter: The reaction of DHP with a chiral alcohol creates a new stereocenter at the C2 position of the pyran ring, potentially leading to a mixture of diastereomers. This can complicate purification and analysis of intermediates but is often irrelevant for the final deprotected peptide. |[3][7] |
Section 2: Application in Side-Chain Protection for Fmoc-SPPS
The most common application of THP in peptide synthesis is the side-chain protection of serine (Ser), threonine (Thr), and cysteine (Cys).[6] Its stability to piperidine and lability to mild acid make it fully compatible with the Fmoc/tBu strategy.[3][5]
Protocol 1: THP Protection of Fmoc-Ser-OH
This protocol describes the preparation of Fmoc-Ser(THP)-OH for use in SPPS.
-
Dissolution: Dissolve Fmoc-Ser-OH (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) (0.05 equivalents). PPTS is often preferred for acid-sensitive substrates.[3]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure Fmoc-Ser(THP)-OH.
Protocol 2: Incorporation and Deprotection in Fmoc-SPPS
This workflow outlines the use of Fmoc-Ser(THP)-OH in an automated or manual peptide synthesizer.
The key advantage is that the THP group is stable during the repetitive piperidine treatments for Fmoc removal. It is then efficiently cleaved during the final trifluoroacetic acid (TFA) cocktail treatment used to deprotect other side chains (like tBu, Boc, Trt) and cleave the peptide from the resin.[3] Complete removal of the THP group from Ser and Thr side chains can be achieved with as little as 2% TFA in DCM.[3]
Section 3: Application in Backbone Amide Protection
For certain "difficult" sequences, such as those rich in hydrophobic residues, the growing peptide chain can aggregate on the solid support, leading to incomplete reactions and low purity of the final product. One effective strategy to overcome this is to temporarily protect the backbone amide nitrogens. The THP group's high acid lability makes it an ideal candidate for this purpose.[10]
Direct protection of the backbone amide on the resin is inefficient. The preferred strategy involves the synthesis of pre-formed, THP-protected dipeptide building blocks, which are then incorporated into the peptide chain using standard coupling methods.[10]
Rationale and Strategy
By temporarily alkylating a backbone nitrogen with the THP group, the hydrogen-bonding capabilities that lead to inter-chain aggregation are disrupted. The THP group is substantially more acid-labile than other backbone protecting groups like the Dmb (2,4-dimethoxybenzyl) group, ensuring its complete and efficient removal during the final cleavage step.[10]
Table 2: Comparison of Acid Lability for Backbone Protecting Groups
| Protecting Group | Condition for >95% Cleavage | Reference |
|---|---|---|
| THP (Tetrahydropyranyl) | 1% TFA in DCM, 30 min | [10] |
| Dmb (2,4-dimethoxybenzyl) | 50% TFA in DCM, 30 min | [10] |
| Acetonide (from Pseudoproline) | 20% TFA in DCM, 30 min |[10] |
Section 4: this compound as a Linker Building Block
Beyond its role in forming protecting groups, the THP moiety can be part of bifunctional building blocks used to introduce spacers or linkers. The molecule this compound is a prime example: it is an ethylene glycol unit where one hydroxyl is free and the other is protected as a THP ether. This allows for the sequential functionalization of a peptide.
Protocol 3: N-Terminal Modification with a Hydrophilic Linker
This protocol describes how to couple this compound to the N-terminus of a resin-bound peptide and subsequently deprotect it to reveal a reactive hydroxyl group.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS. After the final coupling, perform the N-terminal Fmoc deprotection.
-
Linker Activation (Optional but Recommended): For efficient coupling, the free hydroxyl of this compound can be pre-activated. A common method is to react it with p-nitrophenyl chloroformate to form an activated carbonate.
-
Coupling to Peptide: Add the activated linker (or the alcohol itself with a coupling agent like DIC/Oxyma) to the deprotected N-terminus of the resin-bound peptide. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
On-Resin THP Deprotection: To expose the terminal hydroxyl of the linker, wash the resin with DCM and then treat it with a solution of 2-5% TFA in DCM for 30-60 minutes.[3] This mild condition will cleave the THP group while leaving most other side-chain protecting groups intact.
-
Neutralization and Washing: Wash the resin with DCM, followed by a 5% DIEA in DMF solution to neutralize the trifluoroacetate salt, and then wash again with DMF and DCM.
-
Further Functionalization: The newly exposed terminal hydroxyl group is now available for further modification (e.g., attachment of a dye, drug, or biotin) before the final cleavage of the peptide from the resin.
Section 5: Analytical Characterization
Confirming the successful incorporation and removal of THP-containing moieties is critical. A combination of analytical techniques should be employed.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude peptide after cleavage and to compare the retention times of protected vs. unprotected species.[14]
-
Mass Spectrometry (MS): Essential for confirming the identity of intermediates and the final product. ESI-MS and MALDI-TOF can precisely measure the molecular weight changes associated with the THP group.[12][15]
Table 3: Expected Mass Shifts in Mass Spectrometry
| Modification | Molecular Formula of Addend | Exact Mass Change (Da) |
|---|---|---|
| THP Protection (of OH/SH) | C₅H₉O | +85.0653 |
| Coupling of this compound | C₇H₁₂O₂ (after forming amide link) | +128.0837 |
| Removal of THP group | C₅H₉O | -85.0653 |
Conclusion
The tetrahydropyranyl (THP) group represents a powerful and often overlooked tool in the peptide chemist's arsenal. Its unique combination of stability to basic conditions and lability to mild acid makes it highly compatible with the demands of Fmoc-based solid-phase peptide synthesis. Whether used for the straightforward protection of alcohol and thiol side chains, for the advanced mitigation of backbone aggregation, or as a component of functionalized linkers like this compound, the THP moiety provides a reliable and economical solution to persistent challenges in peptide synthesis. The protocols and strategies outlined in this guide empower researchers to leverage the full potential of this versatile chemical entity for the successful synthesis of complex and novel peptides.
References
-
Albericio, F., & Garcı́a, J. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. organic-chemistry.org. Retrieved from [Link]
-
Jolliffe, K. A., & Collins, J. M. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 59(31), 12765-12770. [Link]
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
-
Wiley Online Library. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
-
Scilit. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. organic-chemistry.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSRA. [Link]
-
Wang, Y., et al. (2013). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. The Journal of Organic Chemistry, 78(15), 7467-7471. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
D'Addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(9), 2665-2679. [Link]
-
Applied Poly A/S. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ARKIVOC. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(viii), 97-111. [Link]
-
Gong, Y. D., & Kim, Y. H. (2013). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 18(12), 14784-14828. [Link]
-
Krüger, T., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2881-2894. [Link]
-
ResearchGate. (2021). 2H-Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. [Link]
-
Uchida, K., & Stadtman, E. R. (1998). Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E)-nonenal. Journal of Biological Chemistry, 273(11), 6388-6393. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. ijsra.net [ijsra.net]
- 13. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-Z Guide to Deprotection of Tetrahydropyranyl (THP) Ethers
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyranyl (THP) ether is a cornerstone in the strategic protection of hydroxyl groups in multistep organic synthesis.[1][2] Its widespread use is attributed to its facile installation, low cost, and commendable stability across a spectrum of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents, and hydrides.[3][4] This acetal-type protecting group is readily cleaved under acidic conditions, allowing for the regeneration of the parent alcohol at the desired synthetic stage.[4][5]
This technical guide provides a comprehensive overview of the experimental procedures for the deprotection of THP ethers, detailing various methodologies from classical acidic hydrolysis to milder, more selective modern techniques. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in diverse fields.
I. The Mechanism of Deprotection: An Acid-Catalyzed Hydrolysis
The fundamental principle governing the removal of a THP group is acid-catalyzed hydrolysis of the acetal linkage.[3][4] The process is initiated by the protonation of the ether oxygen atom, which enhances the leaving group ability of the alcohol. Subsequent cleavage of the C-O bond results in the formation of the free alcohol and a resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophile, typically water or an alcohol from the solvent, to yield 5-hydroxypentanal or its corresponding acetal.[3][5]
// Nodes ROTHP [label="R-O-THP"]; Protonated [label="R-O(H+)-THP"]; Carbocation [label="THP+ (Resonance Stabilized)"]; ROH [label="R-OH (Deprotected Alcohol)"]; H2O [label="H₂O"]; HydroxyPentanal [label="5-Hydroxypentanal"]; H_plus [label="+ H⁺"]; H_plus2 [label="+ H⁺"];
// Edges ROTHP -> Protonated [label="+ H⁺"]; Protonated -> Carbocation [label="- R-OH"]; Carbocation -> HydroxyPentanal [label="+ H₂O", dir=both]; HydroxyPentanal -> ROH [label="", style=invis]; // for spacing }
Figure 1: Mechanism of Acid-Catalyzed THP Ether Deprotection.
II. Methodologies for THP Ether Deprotection
The choice of deprotection method is critical and depends on the overall synthetic strategy, particularly the presence of other acid-sensitive functional groups within the molecule. A variety of catalytic systems have been developed, ranging from strong protic acids to mild Lewis acids and heterogeneous catalysts.
A. Classical Acidic Hydrolysis
Aqueous solutions of protic acids are the most traditional reagents for THP ether cleavage. The reaction is typically straightforward and efficient.
Commonly Used Acidic Systems:
-
Acetic Acid (AcOH): A mixture of acetic acid, tetrahydrofuran (THF), and water is a mild and widely used system.[3]
-
p-Toluenesulfonic Acid (p-TsOH): A catalytic amount of p-TsOH in an alcoholic solvent like methanol or ethanol is highly effective.[4][6]
-
Pyridinium p-toluenesulfonate (PPTS): As a milder acidic catalyst, PPTS is often employed when substrates are sensitive to stronger acids.[1][4]
-
Hydrochloric Acid (HCl) and Trifluoroacetic Acid (TFA): Dilute solutions of these strong acids can also be used for rapid deprotection.[6]
B. Heterogeneous Catalysis
The use of solid-supported acid catalysts simplifies the workup procedure, as the catalyst can be removed by simple filtration. This approach aligns with green chemistry principles by facilitating catalyst recycling.
Key Heterogeneous Catalysts:
-
Amberlyst-15: This strongly acidic ion-exchange resin is an excellent choice for clean and efficient deprotection in various solvents.[3][7][8]
-
Zeolite H-beta: Offers advantages such as mild reaction conditions, short reaction times, and catalyst recyclability.[9]
-
Silica-supported Perchloric Acid: Effective for deprotection under solvent-free conditions.[9]
C. Lewis Acid Catalysis
Lewis acids provide an alternative pathway for THP ether cleavage, often under milder and more selective conditions compared to protic acids.
Examples of Lewis Acid Catalysts:
-
Iron(III) Tosylate: A mild and chemoselective catalyst for deprotection in methanol.[10][11]
-
Cerium(IV) Ammonium Nitrate (CAN): Can effect deprotection under neutral conditions.[3][12]
-
Bismuth Triflate: A relatively non-toxic and moisture-insensitive catalyst that works efficiently under solvent-free conditions.[9]
D. Non-Acidic and Specialty Reagents
In cases where even mild acidity is detrimental to the substrate, several neutral or near-neutral methods have been developed.
-
Lithium Chloride (LiCl) in Aqueous DMSO: This method provides a mild and efficient aqueous deprotection that avoids the use of acids and toxic reagents.[13][14][15]
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): A catalytic amount of DDQ in wet acetonitrile can effectively deprotect THP ethers under mild conditions.[16]
-
N-Bromosuccinimide (NBS): In the presence of β-cyclodextrin in water, NBS can be used for oxidative deprotection.[9]
III. Comparative Overview of Deprotection Methods
The selection of an appropriate deprotection protocol is paramount for the success of a synthetic sequence. The following table summarizes the key features of various methods to aid in this decision-making process.
| Catalyst/Reagent | Solvent(s) | Temperature | Reaction Time | Yield | Key Advantages & Considerations |
| Acetic Acid | THF/H₂O | Room Temp. - 45 °C | 1 - 12 h | Good to High | Mild, but can be slow.[3][17] |
| p-TsOH / PPTS | Methanol, Ethanol | 0 °C - Room Temp. | 0.5 - 17 h | High to Quant. | Very common and effective; PPTS is milder.[1][4] |
| Amberlyst-15 | Methanol, CH₂Cl₂ | Room Temp. | 1 - 8 h | Excellent | Heterogeneous, easy workup, recyclable.[3][8] |
| Iron(III) Tosylate | Methanol | Room Temp. | 0.5 - 2 h | High | Mild, chemoselective.[10][11] |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temp. | 0.25 - 2 h | High | Can also effect oxidative deprotection.[3][12] |
| LiCl / H₂O | DMSO | 90 °C | 6 h | Excellent | Neutral, avoids acid and toxic waste.[13][15] |
| DDQ | Acetonitrile/Water | Room Temp. | 5 - 20 h | Good to High | Mild, catalytic.[16] |
IV. Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common THP deprotection procedures. It is crucial to monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), to determine the point of completion.
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol
This is a robust and widely applicable protocol for the cleavage of THP ethers.
Materials:
-
THP-protected alcohol (1 equivalent)
-
p-Toluenesulfonic acid monohydrate (0.1 - 0.2 equivalents)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolution: Dissolve the THP-protected alcohol in methanol (a typical concentration is 0.1-0.5 M).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the solution at room temperature with stirring. For sensitive substrates, the reaction can be performed at 0 °C.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
// Nodes Start [label="Dissolve THP ether in MeOH"]; Add_Catalyst [label="Add p-TsOH"]; Monitor [label="Monitor by TLC"]; Quench [label="Quench with NaHCO₃"]; Evaporate [label="Remove MeOH"]; Extract [label="Extract with organic solvent"]; Wash [label="Wash with H₂O and brine"]; Dry [label="Dry and concentrate"]; Purify [label="Purify (optional)"]; End [label="Deprotected Alcohol"];
// Edges Start -> Add_Catalyst; Add_Catalyst -> Monitor; Monitor -> Quench; Quench -> Evaporate; Evaporate -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Purify; Purify -> End; }
Figure 2: Workflow for p-TsOH catalyzed deprotection.
Protocol 2: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)
This protocol offers the advantage of a simplified workup.[3]
Materials:
-
THP-protected alcohol (1 equivalent)
-
Amberlyst-15 resin (10-20% by weight)[3]
-
Methanol (MeOH)
Procedure:
-
Suspension: To a solution of the THP-protected alcohol in methanol, add Amberlyst-15 resin.
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Washing: Wash the resin with a small amount of methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps.
-
Purification: If necessary, purify the product by flash column chromatography.
// Nodes Start [label="Suspend THP ether and Amberlyst-15 in MeOH"]; Stir [label="Stir at room temperature"]; Monitor [label="Monitor by TLC"]; Filter [label="Filter to remove resin"]; Wash [label="Wash resin with MeOH"]; Concentrate [label="Combine and concentrate filtrate"]; End [label="Deprotected Alcohol"];
// Edges Start -> Stir; Stir -> Monitor; Monitor -> Filter; Filter -> Wash; Wash -> Concentrate; Concentrate -> End; }
Figure 3: Workflow for Amberlyst-15 catalyzed deprotection.
Protocol 3: Neutral Deprotection using Lithium Chloride (LiCl)
This method is suitable for substrates with acid-sensitive functionalities.[13][15]
Materials:
-
THP-protected alcohol (1 equivalent, e.g., 2 mmol)
-
Lithium chloride (LiCl) (5 equivalents, e.g., 10 mmol)[13]
-
Water (10 equivalents, e.g., 20 mmol)[13]
-
Dimethyl sulfoxide (DMSO) (e.g., 10 mL)[13]
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the THP ether, lithium chloride, and water in DMSO.
-
Heating: Heat the mixture to 90 °C under a nitrogen atmosphere.[13][15]
-
Reaction: Stir the reaction mixture for the required time (typically 6 hours, but should be monitored by TLC).[13]
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature and then dilute with water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).[13]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol by flash column chromatography.
V. Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be necessary. However, be cautious of potential side reactions with sensitive substrates.
-
Side Reactions: For molecules with multiple acid-labile protecting groups, careful selection of a mild and chemoselective deprotection method is crucial. For instance, PPTS is generally preferred over p-TsOH for its lower acidity.[4]
-
Low Yields: Poor recovery can be due to the volatility of the deprotected alcohol or its solubility in the aqueous phase during workup. Ensure thorough extraction and careful solvent removal.
-
Polymerization of DHP Byproduct: The 5-hydroxypentanal byproduct can sometimes polymerize. A clean workup is essential to remove this and other impurities.
VI. Conclusion
The deprotection of tetrahydropyranyl ethers is a fundamental transformation in organic synthesis. A thorough understanding of the reaction mechanism and the various available methodologies allows the modern chemist to strategically deprotect hydroxyl groups with high efficiency and selectivity. The choice of protocol should be guided by the specific characteristics of the substrate, particularly its sensitivity to acidic conditions. The detailed protocols and comparative data presented in this guide serve as a practical resource for researchers to navigate the reliable and effective removal of the THP protecting group in their synthetic endeavors.
VII. References
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Raina, S., & Singh, V. K. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications, 25(16), 2395-2400. [Link]
-
Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
SciSpace. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters. [Link]
-
Indian Journal of Chemistry. (n.d.). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deprotection of tetrahydropyranyl ether. RSC Advances. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
-
Al-Amin, M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
ResearchGate. (2004). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Tetrahedron Letters, 45(14), 2973-2976. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Mild Method for the Deprotection of Tetrahydropyranyl (THP) Ethers Catalyzed by Iron(III) Tosylate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]
-
Organic Chemistry. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. [Link]
-
Srikrishna, A., Sattigeri, J. A., Viswajanani, R., & Yelamaggad, C. V. (1995). Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 60(7), 2260–2260. [Link]
-
ResearchGate. (n.d.). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient direct conversion of THP ethers into acetates using Amberlyst-15. Retrieved from [Link]
-
Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]
-
SigutLabs. (2023, January 2). Amberlyst 15 ® - Reagent of the Month. Retrieved from [Link]
Sources
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. total-synthesis.com [total-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
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- 7. researchgate.net [researchgate.net]
- 8. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
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- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Catalytic Methods for Tetrahydropyranyl (THP) Ether Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Enduring Utility of the THP Ether in Modern Synthesis
In the landscape of multistep organic synthesis, the strategic masking and unmasking of functional groups remain a cornerstone of success. The tetrahydropyranyl (THP) ether, a venerable yet consistently reliable protecting group for hydroxyl functionalities, continues to be an indispensable tool for chemists across academic and industrial laboratories. Its prevalence stems from a favorable combination of low cost, ease of introduction, and broad stability towards a range of non-acidic reagents, including organometallics, hydrides, and basic conditions.[1]
The formation of a THP ether is, in essence, the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP), converting the nucleophilic and acidic hydroxyl group into a far more stable acetal.[1] However, the choice of catalyst is far from trivial, profoundly influencing reaction efficiency, selectivity, and compatibility with other functional groups within a complex molecule. This technical guide provides an in-depth exploration of catalytic methodologies for THP ether formation, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. We will delve into the mechanistic underpinnings of catalysis and present a comparative analysis of representative Brønsted acid, Lewis acid, and heterogeneous catalytic systems.
The Mechanism of THP Ether Formation: An Acid-Catalyzed Cascade
The formation of a THP ether proceeds via an acid-catalyzed pathway involving a stabilized carbocation intermediate. The generally accepted mechanism is as follows:
-
Protonation of Dihydropyran (DHP): The acid catalyst protonates the electron-rich double bond of DHP.
-
Formation of a Resonance-Stabilized Oxocarbenium Ion: This protonation leads to the formation of a resonance-stabilized oxocarbenium ion, which is a potent electrophile.
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of the substrate alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation and Catalyst Regeneration: A subsequent deprotonation step yields the stable THP ether and regenerates the acid catalyst, allowing it to participate in further catalytic cycles.
Caption: Mechanism of Acid-Catalyzed THP Ether Formation.
A Comparative Overview of Catalytic Systems
The choice of catalyst is critical and depends on the substrate's sensitivity to acid, the desired reaction conditions (e.g., solvent, temperature), and considerations for purification and catalyst removal. Here, we compare three widely employed and representative catalytic systems: a classic Brønsted acid (p-toluenesulfonic acid), a mild Lewis acid (bismuth triflate), and a recyclable heterogeneous catalyst (Zeolite H-beta).
Data Presentation: Performance of Selected Catalysts
The following table summarizes the performance of p-toluenesulfonic acid (p-TsOH), bismuth triflate (Bi(OTf)₃), and Zeolite H-beta in the tetrahydropyranylation of a range of alcohols and phenols. This comparative data is synthesized from multiple sources to provide a general overview.[2][3][4][5]
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Primary Alcohols | ||||||
| Benzyl alcohol | p-TsOH | catalytic | CH₂Cl₂ | 30-60 min | >95 | [5] |
| Bi(OTf)₃ | 0.1 | Neat | 5-15 min | >95 | [4] | |
| Zeolite H-beta | 10 wt% | Hexane | 5-10 min | >95 | ||
| Secondary Alcohols | ||||||
| Cyclohexanol | p-TsOH | catalytic | CH₂Cl₂ | 1-2 h | ~90 | [5] |
| Bi(OTf)₃ | 0.1 | Neat | 15-30 min | >95 | [4] | |
| Zeolite H-beta | 10 wt% | Hexane | 10-20 min | >95 | ||
| Tertiary Alcohols | ||||||
| tert-Butanol | p-TsOH | catalytic | CH₂Cl₂ | 2-4 h | Variable | [5] |
| Bi(OTf)₃ | 0.1 | Neat | 30-60 min | >90 | [4] | |
| Zeolite H-beta | 10 wt% | Hexane | 1-2 h | ~80 | ||
| Phenols | ||||||
| Phenol | p-TsOH | catalytic | CH₂Cl₂ | 2-3 h | ~90 | [5] |
| Bi(OTf)₃ | 0.1 | Neat | 30-60 min | >95 | [4] | |
| Zeolite H-beta | 10 wt% | Hexane | 30-60 min | >90 |
Note: Reaction times and yields are approximate and can vary based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Classic Brønsted Acid Catalysis using p-Toluenesulfonic Acid (p-TsOH)
p-Toluenesulfonic acid is a widely used, inexpensive, and effective Brønsted acid catalyst for THP ether formation. Its strong acidity ensures rapid reaction rates, but it may not be suitable for substrates with acid-labile functional groups.
Materials:
-
Alcohol (1.0 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 mmol, 1.2 equiv.)
-
p-Toluenesulfonic acid monohydrate (0.02 mmol, 2 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the alcohol in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude THP ether, which can be further purified by column chromatography if necessary.
Caption: Workflow for p-TsOH catalyzed THP ether formation.
Protocol 2: Mild Lewis Acid Catalysis using Bismuth Triflate (Bi(OTf)₃)
Bismuth triflate is an exceptionally mild and efficient Lewis acid catalyst that often allows for solvent-free reaction conditions at room temperature.[3][4] Its low toxicity and insensitivity to air and moisture make it an attractive alternative to traditional acid catalysts, especially for sensitive substrates.[3][4]
Materials:
-
Alcohol (1.0 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.1 mmol, 1.1 equiv.)
-
Bismuth(III) triflate (0.001 mmol, 0.1 mol%)
-
Basic alumina
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, add the alcohol followed by 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of bismuth(III) triflate and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly filter the reaction mixture through a short pad of basic alumina, eluting with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the pure THP ether.
Caption: Workflow for Bismuth Triflate catalyzed THP ether formation.
Protocol 3: Heterogeneous Catalysis using Zeolite H-beta
Zeolite H-beta is a solid acid catalyst that offers significant advantages in terms of ease of handling, catalyst recovery, and recyclability.[2] The heterogeneous nature of the reaction simplifies the work-up procedure, as the catalyst can be removed by simple filtration.[2]
Materials:
-
Alcohol (1.0 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 mmol, 1.5 equiv.)
-
Zeolite H-beta (50 mg per mmol of alcohol)
-
Anhydrous hexanes (5 mL)
Procedure:
-
To a suspension of Zeolite H-beta in anhydrous hexanes, add the alcohol and 3,4-dihydro-2H-pyran.
-
Reflux the mixture with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the Zeolite H-beta catalyst.
-
Wash the recovered catalyst with an appropriate solvent and dry for reuse.
-
Concentrate the filtrate under reduced pressure to afford the crude THP ether, which can be further purified by column chromatography if necessary.
Caption: Workflow for Zeolite H-beta catalyzed THP ether formation.
Chemoselectivity in the Protection of Diols
A significant challenge in the synthesis of complex molecules is the selective protection of one hydroxyl group in the presence of others. The catalytic system employed for THP ether formation can influence the chemoselectivity, particularly in the monoprotection of symmetrical diols.
Generally, achieving high selectivity for the mono-THP ether in a batch reaction can be difficult due to the formation of a statistical mixture of the starting diol, the mono-protected product, and the di-protected product.[6][7] However, careful control of reaction conditions can favor the formation of the mono-protected species.
For instance, using a flow reactor with a Brønsted acid catalyst like camphorsulfonic acid (CSA) has been shown to improve the selectivity for monotetrahydropyranylation of symmetrical diols by precisely controlling the reaction time.[6][7] Lewis acid catalysts such as ZrO₂-pillared clay have also been reported to exhibit good selectivity for the mono-THP protection of symmetrical diols under solvent-free conditions. While comprehensive comparative studies on the chemoselectivity of p-TsOH, bismuth triflate, and Zeolite H-beta for a range of diols are limited, the general principles of steric hindrance and catalyst acidity apply. Milder catalysts and shorter reaction times are generally more conducive to achieving monoprotection.
Conclusion and Future Outlook
The protection of alcohols as THP ethers remains a highly relevant and practical transformation in organic synthesis. The choice of catalyst is a critical parameter that can be tailored to the specific requirements of the synthetic target. While traditional Brønsted acids like p-TsOH offer a cost-effective and rapid method, the development of milder Lewis acids such as bismuth triflate provides access to solvent-free conditions and enhanced functional group tolerance. Furthermore, the application of heterogeneous catalysts like Zeolite H-beta aligns with the principles of green chemistry by facilitating catalyst recycling and simplifying product purification. Future advancements in this field will likely focus on the development of even more selective, efficient, and environmentally benign catalytic systems for THP ether formation.
References
- Choi, J.-E., & Ko, K.-Y. (2001). Zeolite H-beta: an Efficient and Recyclable Catalyst for the Tetrahydropyranylation of Alcohols and Phenols, and the Deprotection of Tetrahydropyranyl Ethers. Bulletin of the Korean Chemical Society, 22(11), 1177-1178.
- Stephens, J. R., Butler, P. L., Clow, C. H., Oswald, M. C., Smith, R. C., & Mohan, R. S. (2003). Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers. European Journal of Organic Chemistry, 2003(19), 3827-3831.
- Masui, H., Takizawa, M., Sakai, Y., Kajiwara, Y., Wanibuchi, K., Shoji, M., & Takahashi, T. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8(2), 264-271.
-
Organic Chemistry Portal. (n.d.). Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Masui, H., Takizawa, M., Sakai, Y., Kajiwara, Y., Wanibuchi, K., Shoji, M., & Takahashi, T. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Scientific Research Publishing. Retrieved from [Link]
-
ResearchGate. (2001). Zeolite H-beta: an Efficient and Recyclable Catalyst for the Tetrahydropyranylation of Alcohols and Phenols, and the Deprotection of Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Sci-Hub. (2004). Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2008). Progress in monoprotection of diols. Retrieved from [Link]
- Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.
Sources
- 1. Monoprotection of diols as a key step for the selective synthesis of unequally disubstituted diamondoids (nanodiamonds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zeolite H-beta: an Efficient and Recyclable Catalyst for the Tetrahydropyranylation of Alcohols and Phenols, and the Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols | Semantic Scholar [semanticscholar.org]
- 6. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [file.scirp.org]
- 7. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]
scale-up synthesis using 2-(Tetrahydro-2H-pyran-2-yl)ethanol
An In-Depth Technical Guide to the Scale-Up Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
Introduction
This compound (CAS No: 38786-79-7, Molecular Formula: C₇H₁₄O₂) is a key chemical intermediate with a versatile molecular structure, making it valuable in diverse industrial applications. Its primary utility is found in the fragrance and flavor industry, where pyran derivatives are known for their unique olfactory properties and stability in various formulations.[1][2][3] The presence of a hydroxyl group offers a reactive site for further chemical modification, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.
This application note provides a comprehensive guide for researchers, chemists, and process engineers on the scale-up synthesis of this compound. Moving a synthesis from the laboratory bench to a pilot or industrial scale introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This document bridges that gap by detailing a robust laboratory-scale procedure and providing a systematic approach to its scale-up, focusing on the critical process parameters and engineering controls necessary for a safe, efficient, and reproducible manufacturing process. We will explore the underlying chemical principles, explain the rationale behind key process decisions, and present a detailed, self-validating protocol for large-scale production.
Synthetic Strategy and Mechanistic Insights
The most direct and industrially viable route to synthesize this compound is via a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophile. In this case, the synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: 2-Bromotetrahydropyran is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-tetrahydropyranylmagnesium bromide.
-
Nucleophilic Addition: The formed Grignard reagent undergoes a nucleophilic attack on the strained three-membered ring of ethylene oxide. The reaction proceeds via an Sₙ2 mechanism, leading to the opening of the epoxide ring.
-
Aqueous Work-up: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent work-up step with a weak acid (e.g., aqueous ammonium chloride) to yield the final product, this compound.
The Grignard reaction is notoriously exothermic, and its initiation can be unpredictable, posing significant safety risks upon scale-up if not properly controlled.[4] The mechanism is outlined below.
Caption: Reaction mechanism for the synthesis of this compound.
Part 1: Laboratory-Scale Synthesis Protocol (1 L Scale)
This section details a validated bench-scale procedure that serves as the foundation for process scale-up.
Equipment and Reagents
-
1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a pressure-equalizing dropping funnel.
-
Heating mantle and a cooling bath (ice-water).
-
Magnesium turnings, 2-Bromotetrahydropyran, Anhydrous Tetrahydrofuran (THF), Ethylene oxide (as a solution in THF or bubbled as a gas), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
Procedure
-
Initiation: Flame-dry the 1 L flask under a stream of nitrogen to ensure all moisture is removed. Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Grignard Formation: Add a small portion of a solution of 2-bromotetrahydropyran (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, evidenced by bubbling and a color change. Once initiated, add the remaining 2-bromotetrahydropyran solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Ethylene Oxide: After the Grignard formation is complete (most of the magnesium has been consumed), cool the reaction mixture to 0 °C using an ice bath. Slowly bubble in ethylene oxide gas (1.1 eq) or add a pre-cooled solution of ethylene oxide in THF. Maintain the temperature below 10 °C throughout the addition. This step is highly exothermic.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure full conversion.
-
Quenching: Cool the reaction flask back to 0 °C and slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final product as a colorless oil.
Part 2: Scale-Up Synthesis and Process Optimization (50 L Scale)
Scaling this synthesis requires careful consideration of several critical factors that are less pronounced at the laboratory scale.
Core Scale-Up Challenges and Solutions
| Challenge | Rationale & Explanation | Solution & Mitigation Strategy |
| Heat Management | The Grignard reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[5] | Utilize a jacketed glass-lined or stainless steel reactor with a thermal control unit for efficient heating and cooling. Implement a slow, controlled addition of the halide and ethylene oxide using a calibrated pump. Monitor internal and jacket temperatures in real-time. |
| Mass Transfer & Mixing | Inadequate mixing can lead to localized "hot spots" and low yields. The viscosity of the Grignard slurry can also increase, making effective agitation difficult. | Use a reactor equipped with a powerful mechanical stirrer (e.g., anchor or pitched-blade turbine) and baffles to ensure homogeneous mixing of the slurry. |
| Safe Reagent Handling | Anhydrous THF is highly flammable. Grignard reagents are pyrophoric upon contact with air. Ethylene oxide is a toxic, flammable, and explosive gas. | All transfers should be conducted under a nitrogen or argon atmosphere using closed systems and transfer lines. The reactor must be purged and maintained under an inert blanket. Ethylene oxide should be handled in a well-ventilated area with appropriate monitoring and safety protocols. |
| Reaction Quenching | Quenching a large volume of reactive Grignard reagent with an aqueous solution is extremely hazardous if done improperly, due to the rapid evolution of heat and flammable gases (from the solvent). | Employ a "reverse quench" method: slowly transfer the reaction mixture onto a vigorously stirred, cooled solution of aqueous ammonium chloride in a separate, appropriately sized quenching vessel. This ensures the quenching agent is always in excess. |
| Purification | Laboratory-scale column chromatography is not feasible for multi-kilogram production. | Fractional distillation under reduced pressure is the preferred industrial method. A packed column with high theoretical plates should be used to achieve high purity (e.g., >98%).[6] |
Detailed Pilot-Scale Protocol (50 L Reactor)
This protocol is designed for a 50 L jacketed reactor system.
Workflow Diagram
Caption: High-level workflow for the pilot-scale synthesis of the target compound.
Experimental Procedure
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inert. Purge the vessel with nitrogen for at least one hour.
-
Charging Reactants: Charge magnesium turnings (1.2 eq) into the reactor. In a separate vessel, prepare a solution of 2-bromotetrahydropyran (1.0 eq) in anhydrous THF (approx. 10 L).
-
Grignard Formation: Add ~5% of the 2-bromotetrahydropyran solution to the magnesium. Heat the reactor jacket to 40-50 °C to initiate the reaction. Once initiated (confirm via temperature spike and visual observation), begin the continuous, slow addition of the remaining solution, maintaining an internal temperature of 50-55 °C. The addition rate should be controlled to manage the exotherm. After addition, stir for 1-2 hours until completion.
-
Cooling and Epoxide Addition: Cool the reactor contents to 0-5 °C. Begin the slow, sub-surface addition of a pre-cooled solution of ethylene oxide (1.1 eq) in anhydrous THF. The addition rate must be carefully controlled to keep the internal temperature below 10 °C.
-
Reaction Hold: After the ethylene oxide addition is complete, allow the mixture to slowly warm to ambient temperature and hold for 4-6 hours with continued stirring. Monitor the reaction progress by GC analysis of quenched aliquots.
-
Quenching: In a separate 100 L quench vessel, charge a stirred solution of saturated aqueous ammonium chloride (approx. 20 L) and cool it to 0-5 °C. Slowly transfer the reactor contents into the quench vessel. Monitor the temperature of the quench vessel to ensure it does not exceed 20 °C.
-
Work-up: Stop the agitation in the quench vessel and allow the layers to separate. Drain the lower aqueous layer. Extract the organic layer with an appropriate solvent like methyl tert-butyl ether (MTBE).
-
Purification: Combine the organic layers and concentrate the solvent under reduced pressure. Charge the crude oil to a distillation unit and perform fractional vacuum distillation to obtain the pure this compound.
Data Summary and Quality Control
| Parameter | Laboratory Scale (1 L) | Pilot Scale (50 L) |
| Starting Material | 2-Bromotetrahydropyran | 2-Bromotetrahydropyran |
| Scale | ~0.5 mol | ~25 mol |
| Solvent Volume | ~500 mL | ~25 L |
| Reaction Temp. | 0-55 °C | 0-55 °C (Tightly Controlled) |
| Addition Time | ~1-2 hours | ~4-6 hours (Pump Controlled) |
| Work-up | Standard Quench | Reverse Quench |
| Purification | Kugelrohr / Short Path Dist. | Fractional Vacuum Distillation |
| Typical Yield | 70-80% | 75-85% |
| Final Purity (GC) | >97% | >98.0% |
Quality Control (QC) Specifications:
-
Appearance: Clear, colorless liquid.
-
Identity: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Purity: ≥98.0% by Gas Chromatography (GC).
-
Water Content: ≤0.1% by Karl Fischer titration.
References
-
Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (2018). ResearchGate. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
- Production method for tetrahydro-2h-pyran derivative.
-
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Amerigo Scientific. [Link]
-
Synthesis of alcohols using Grignard reagents II. Khan Academy. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
-
Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. [Link]
-
3-bromo-2H-Pyran-2-one. Organic Syntheses. [Link]
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Applications II: Fragrance. ResearchGate. [Link]
-
Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst. National Institutes of Health. [Link]
- Pyran derivatives and their preparation.
-
Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst. Royal Society of Chemistry. [Link]
- Novel pyran derivatives, their preparation and use thereof in perfumery.
-
Recent Advances in the Technologies and Catalytic Processes of Ethanol Production. MDPI. [Link]
-
Pilot-scale experimental studies on ethanol purification by cyclic stripping. ResearchGate. [Link]
- Use of Pyrans as fragrance material.
-
The Use of Ethanol in the Perfume Industry. Lab Alley. [Link]
-
Experimental Study on the Extractive Distillation Based Purification of second Generation Bioethanol. Chemical Engineering Transactions. [Link]
-
Ir‐Catalyzed Transfer Hydrogenation and Alkylation of Aldehydes and Ketones Using Ethanol as the Hydrogen Source. ResearchGate. [Link]
-
Catalytic Technologies for CO Hydrogenation for the Production of Light Hydrocarbons and Middle Distillates. MDPI. [Link]
-
Bioethanol Purification from Fermentation of Suweg Starch Using Two Stage Distillation Method. ResearchGate. [Link]
Sources
- 1. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP1241244B1 - Use of Pyrans as fragrance material - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Leveraging 2-(Tetrahydro-2H-pyran-2-yl)ethanol as a Hydrophilic Linker in Solid-Phase Synthesis
Abstract
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of complex molecules on an insoluble polymer support. The choice of linker—the molecular bridge between the solid support and the nascent molecule—is critical, influencing reaction efficiency, purification, and the conditions required for final cleavage. This application note details the strategic use of 2-(Tetrahydro-2H-pyran-2-yl)ethanol as a versatile, hydrophilic linker precursor in solid-phase synthesis. We provide a comprehensive overview of its chemical principles, detailed protocols for its immobilization and use, and expert insights into its compatibility with standard synthetic strategies.
Introduction: The Need for Versatile Linkers
The success of solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS) hinges on the careful selection of the resin and linker system.[1][2] The linker must be stable to the iterative deprotection and coupling conditions used to elongate the molecular chain, yet cleavable under specific conditions to release the final product.[2] Furthermore, the linker's chemical nature can impact the solvation of the resin-bound peptide or molecule, potentially mitigating aggregation issues.
This compound is an attractive candidate for a short, hydrophilic spacer arm. It is composed of an ethylene glycol moiety where one hydroxyl group is protected as a tetrahydropyranyl (THP) ether. The free primary alcohol allows for straightforward immobilization onto various solid supports, while the THP-protected alcohol can be unmasked on-resin to serve as the attachment point for the synthetic target. The THP group is an acetal, known for its stability to basic and nucleophilic conditions but labile to mild acid, a feature that dictates its strategic application in SPS.[3][4]
Core Chemical Principles and Mechanism
The utility of this compound in SPS is governed by the chemistry of the THP ether protecting group.
2.1. The Tetrahydropyranyl (THP) Ether THP ethers are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[4] The reaction proceeds via protonation of the DHP alkene to form a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.[5]
The cleavage of a THP ether is the reverse process: an acid-catalyzed hydrolysis.[5][6] Protonation of the ether oxygen of the pyran ring facilitates the departure of the protected alcohol, again forming a stable oxocarbenium ion, which is subsequently quenched by water or another nucleophile.[5] This acid sensitivity is the most critical parameter when designing a solid-phase strategy.
}
Figure 1: Mechanism of Acid-Catalyzed THP Ether Cleavage.
2.2. Orthogonality in Solid-Phase Synthesis The principle of orthogonality is paramount in multi-step synthesis.[7] A protection scheme is orthogonal if distinct classes of protecting groups can be removed in any order without affecting other groups. When using this compound as a linker, the acid lability of the THP ether must be compatible with the overall synthetic strategy.
-
Compatibility with Fmoc-SPPS: This strategy utilizes a base-labile (piperidine) Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), which are removed during the final cleavage step with strong acid (e.g., Trifluoroacetic acid - TFA). The THP ether is stable to piperidine, making this an ideal pairing. The THP group can be selectively removed on-resin using mild acidic conditions that do not prematurely cleave the side-chain protecting groups or the final product from a standard acid-labile linker like Wang or Rink.
-
Incompatibility with Boc-SPPS: Standard Boc-SPPS uses TFA for the iterative Nα-deprotection. These conditions are too harsh and would cleave the THP ether, making the strategy non-orthogonal and unviable.[7]
Experimental Protocols & Workflow
The following protocols are designed for researchers familiar with standard solid-phase synthesis techniques. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
}
Figure 2: General workflow for solid-phase synthesis.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride (2-ClTrt-Cl) Resin
Rationale: 2-ClTrt-Cl resin is chosen for its extreme acid sensitivity. This allows the final product to be cleaved under very mild conditions that preserve other acid-labile functionalities if needed, and it minimizes the risk of side reactions during linker attachment.
-
Resin Swelling: Swell 2-ClTrt-Cl resin (1.0 g, 1.6 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve this compound (468 mg, 3.2 mmol, 2.0 eq) in anhydrous DCM (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (836 µL, 4.8 mmol, 3.0 eq).
-
Immobilization Reaction: Drain the solvent from the swollen resin. Add the solution from step 2 to the resin. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add 1.0 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF, 3 x 10 mL), Methanol (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours. The loading can be determined gravimetrically.
Protocol 2: On-Resin Deprotection of the THP Group
Rationale: Pyridinium p-toluenesulfonate (PPTS) is a mild acid catalyst that effectively cleaves THP ethers without significantly affecting common acid-labile side-chain protecting groups used in Fmoc-SPPS.[3]
-
Resin Swelling: Swell the resin from Protocol 1 in DCM (10 mL/g) for 30 minutes.
-
Deprotection Solution: Prepare a solution of PPTS (0.1 M) in a 4:1 mixture of DCM:Methanol.
-
Deprotection Reaction: Drain the resin and add the PPTS solution (10 mL/g). Agitate the slurry at room temperature for 4-6 hours. Monitor the reaction using a small resin sample and a colorimetric test (e.g., Kaiser test on a subsequent derivatized amine) or by cleaving a small amount for LC-MS analysis.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL) to prepare for the first coupling step.
Protocol 3: Coupling of the First Fmoc-Protected Amino Acid
Rationale: A standard carbodiimide-mediated coupling procedure is used to attach the first building block to the newly revealed hydroxyl group.
-
Resin Swelling: Swell the deprotected resin from Protocol 2 in DMF (10 mL/g) for 30 minutes.
-
Coupling Cocktail: In a separate vial, dissolve the Fmoc-amino acid (4.0 eq relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3.9 eq), and DIPEA (8.0 eq) in DMF.
-
Coupling Reaction: Drain the DMF from the resin. Add the coupling cocktail and agitate at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for standard Fmoc-SPPS cycles.
Protocol 4: Final Cleavage from 2-ClTrt-Cl Resin
Rationale: A mild TFA "cocktail" is used to cleave the product from the highly labile 2-ClTrt-Cl resin while simultaneously removing side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it briefly under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL/g of initial resin) to the resin and agitate at room temperature for 1-2 hours.
-
Product Isolation: Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Purification: Centrifuge the ether suspension, decant the ether, and wash the crude peptide pellet with cold ether two more times. Dry the crude product under vacuum and purify using reverse-phase HPLC.
Data Summary & Comparative Analysis
The successful application of this linker relies on understanding its lability relative to other protecting groups and linkers.
| Moiety | Chemical Class | Typical Deprotection/Cleavage Condition | Relative Lability | Compatibility Notes |
| THP Ether | Acetal | 0.1 M PPTS in DCM/MeOH; Acetic Acid/THF/H₂O[3] | Mild Acid Labile | Stable to base (piperidine). Cleaved by conditions used for Boc deprotection. |
| Fmoc | Carbamate | 20% Piperidine in DMF | Base Labile | Orthogonal to THP and acid-labile side-chain groups. |
| Boc | Carbamate | 25-50% TFA in DCM | Strong Acid Labile | Conditions will cleave THP ethers. Not orthogonal. |
| t-Butyl (tBu) Ether/Ester | Ether/Ester | >90% TFA | Strong Acid Labile | Stable to mild acid used for THP cleavage. |
| Trityl (Trt) | Ether | 1-5% TFA in DCM | Very Acid Labile | Conditions may partially cleave THP ethers. Requires optimization. |
| 2-ClTrt-Cl Linker | Trityl Ester | Acetic Acid/TFE/DCM; 0.5-1% TFA in DCM | Hyper-Acid Labile | Allows for very mild cleavage, orthogonal to many side-chain groups. |
| Wang Linker | Benzyl Ester | >50% TFA | Strong Acid Labile | Standard for Fmoc-SPPS; cleavage requires strong acid. |
Expert Insights & Conclusion
Advantages:
-
Hydrophilicity: The ethylene glycol spacer can improve solvation of the resin-bound substrate, potentially disrupting secondary structures and reducing aggregation during the synthesis of difficult peptide sequences.
-
Commercial Availability: this compound is a readily available and inexpensive starting material.[8]
-
Fmoc Compatibility: The linker is fully compatible with the widely used Fmoc/tBu solid-phase synthesis strategy.
Limitations and Considerations:
-
Acid Lability: The primary limitation is the acid sensitivity of the THP ether. Its use is effectively restricted to Fmoc-based strategies. Care must be taken to ensure that conditions for on-resin THP deprotection do not prematurely cleave other sensitive functionalities.
-
Additional Steps: Incorporating this linker introduces two additional steps to the synthesis: immobilization and on-resin deprotection, slightly increasing overall synthesis time.
-
Stereochemistry: The formation of a THP ether creates a new stereocenter, resulting in a mixture of diastereomers if the alcohol is chiral.[3][4] Since the starting linker material is a pre-formed racemate, this leads to a diastereomeric linker attachment, which is generally inconsequential for the synthesis of achiral or most chiral molecules but should be noted.
References
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube. [Link]
- Barthels, C., et al. (2020). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions.
- Crimmins, M. T., & Zhang, Y. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 12(1), 26–29.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
- Káncz, Á., et al. (2015). Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. Molecules, 20(12), 21836–21851.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In The Chemical Biology of Peptides (pp. 19-42). CRC Press.
-
Wikipedia. (2023, December 1). Tetrahydropyran. [Link]
- Soural, M., et al. (2011). Linkers for Solid-Phase Peptide Synthesis. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 335-373). Wiley-VCH.
- Patil, S. A., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6296.
- Lee, J., Guchhait, S. K., & Gong, Y.-D. (2015). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 20(4), 6164–6202.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Kumar, A., & Sharma, G. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652.
- Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 45(6), 550–556.
- Ren, H., & Liu, X. (2007). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol.
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. [Link]
- Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5531–5536.
- Walker, T. W., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 23(17), 6415-6427.
Sources
- 1. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. biosynth.com [biosynth.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. total-synthesis.com [total-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. 2-(四氢-2H-吡喃-2-氧基)乙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors, primarily related to the stability of intermediates and reaction conditions.
-
Incomplete Reaction: The reaction of a Grignard reagent with ethylene oxide is a common route.[1][2] Incomplete consumption of starting materials is a frequent cause of low yields.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the Grignard reagent is freshly prepared and accurately titrated to confirm its concentration. An excess of the Grignard reagent may be necessary to drive the reaction to completion.
-
-
Side Reactions: Grignard reagents are highly basic and can participate in side reactions.[2]
-
Troubleshooting: Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent by moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification Losses: The product, this compound, is a relatively volatile liquid, and significant loss can occur during solvent removal or distillation.
-
Troubleshooting: Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. When performing distillation, ensure the collection flask is adequately cooled to minimize loss of the product.[3]
-
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: Byproduct formation is a common challenge. The nature of the byproduct can often indicate the underlying issue.
-
Unreacted Starting Material: As mentioned, this is a common "byproduct." Its presence can be confirmed by comparing the reaction mixture to a standard of the starting material on TLC or GC.
-
Dimerization or Polymerization of Ethylene Oxide: Ethylene oxide can polymerize, especially in the presence of acid or base catalysts.[4]
-
Troubleshooting: Add the ethylene oxide slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize polymerization.
-
-
Formation of 5-hydroxypentanal: During the deprotection of a THP-ether under acidic conditions, the intermediate oxocarbenium ion can be attacked by water, leading to the formation of 5-hydroxypentanal.[5]
-
Troubleshooting: Use mild acidic conditions for deprotection, such as pyridinium p-toluenesulfonate (PPTS), to minimize this side reaction.[6]
-
Q3: The work-up procedure is problematic, leading to emulsions or poor separation. What can I do?
A3: Emulsions during aqueous work-up can be persistent and lead to significant product loss.
-
Cause: The formation of magnesium salts during the quenching of the Grignard reaction can lead to emulsions.
-
Troubleshooting:
-
Saturated Ammonium Chloride: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This often results in a more granular precipitate that is easier to filter.
-
Addition of Brine: After quenching, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: If an emulsion persists, filtering the entire mixture through a pad of Celite can help to break it and separate the layers.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis and chemistry of this compound.
Q4: What are the primary synthetic routes to this compound?
A4: There are two main strategies for synthesizing this compound:
-
Grignard Reaction with Ethylene Oxide: This involves the reaction of a Grignard reagent derived from a protected 2-bromoethanol with ethylene oxide. The protecting group, typically a tetrahydropyranyl (THP) group, is then removed.[1] This method is effective for building the carbon skeleton.
-
Rearrangement of Tetrahydrofurfuryl Alcohol: This method involves the acid-catalyzed rearrangement of tetrahydrofurfuryl alcohol.[7][8] This can be an efficient route, but control of the reaction conditions is crucial to avoid side reactions.
Q5: Why is a protecting group necessary in the Grignard-based synthesis?
A5: The Grignard reagent is a very strong base and will react with any acidic protons present in the molecule.[2] The hydroxyl group of 2-bromoethanol is acidic and would be deprotonated by the Grignard reagent, preventing the desired carbon-carbon bond formation. Therefore, the hydroxyl group must be "protected" with a group that is stable to the basic conditions of the Grignard reaction, such as the tetrahydropyranyl (THP) ether.[9][10]
Q6: What are the key considerations when choosing an acid catalyst for the protection and deprotection steps?
A6: The choice of acid catalyst is critical for both the formation (protection) and cleavage (deprotection) of the THP ether.
-
Protection: A mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a stronger acid like p-toluenesulfonic acid (TsOH) is typically used.[6] The goal is to protonate the dihydropyran (DHP) to generate the reactive oxocarbenium ion without causing degradation of the starting material.[5]
-
Deprotection: The THP ether is cleaved under acidic conditions. The choice of acid depends on the sensitivity of other functional groups in the molecule. Mild acids like acetic acid in a water/THF mixture are often sufficient. For more robust substrates, stronger acids can be used. However, harsh acidic conditions can lead to side reactions.[11]
Q7: Can you explain the mechanism of THP protection and deprotection?
A7: Certainly. The mechanism involves the formation and cleavage of an acetal.
-
Protection Mechanism:
-
The acid catalyst protonates the double bond of 3,4-dihydro-2H-pyran (DHP).
-
This generates a resonance-stabilized oxocarbenium ion.
-
The alcohol then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
A final deprotonation step yields the THP ether and regenerates the acid catalyst.[5][6]
-
-
Deprotection Mechanism:
-
The acid catalyst protonates the ether oxygen of the THP group.
-
This facilitates the cleavage of the C-O bond, reforming the alcohol and the resonance-stabilized oxocarbenium ion.
-
A nucleophile, typically water or an alcohol solvent, attacks the oxocarbenium ion.
-
Subsequent steps lead to the formation of 5-hydroxypentanal and regeneration of the acid catalyst.[5]
-
Visualizing the Process
To aid in understanding, the following diagrams illustrate key workflows and mechanisms.
Experimental Protocols
Protection of 2-Bromoethanol with Dihydropyran (DHP)
-
To a solution of 2-bromoethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude THP-protected 2-bromoethanol.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield (Protection Step) | >90% | Can be affected by the purity of reagents. |
| Yield (Grignard Step) | 60-80% | Highly dependent on reaction conditions. |
| Purity (Final Product) | >98% (by GC) | After purification by distillation or chromatography.[12] |
References
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]
-
Chemistry Stack Exchange. Synthesing tetrahydropyran from ethylene oxide. Available from: [Link]
-
Ma, S., & Li, L. (1999). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 64(23), 8643–8645. Available from: [Link]
-
Willingdon College, Sangli. Protection and deprotection. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]
-
Zhang, W., & Lu, Y. (2019). Photoinduced Deprotection of Tetrahydropyranyl Ethers with High Selectivity and Ultrahigh Efficiency. Angewandte Chemie International Edition, 58(1), 213-217. Available from: [Link]
-
Chemistry Stack Exchange. Protonation of tetrahydrofurfuryl alcohol. Available from: [Link]
-
Organic Chemistry Tutor. (2024, February 9). Alcohol Protecting Groups [Video]. YouTube. Available from: [Link]
-
Wang, C., et al. (2019). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–ZnO/Al2O3 under a Gaseous-Phase Condition. Catalysts, 9(10), 841. Available from: [Link]
-
Westin, J. Protecting Groups - Organic Chemistry. Available from: [Link]
-
Wikipedia. Tetrahydrofurfuryl alcohol. Available from: [Link]
-
Isidro-Llobet, A., et al. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
-
ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available from: [Link]
-
Amerigo Scientific. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Available from: [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. Stable vapor-phase conversion of tetrahydrofurfuryl alcohol into 3,4-2H-dihydropyran. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol. Available from: [Link]
-
Liao, W. T., et al. (2005). Reaction Mechanism of Ethylene Oxide at Various Oxygen/Ethylene Oxide Ratios in an RF Cold Plasma Environment. Aerosol and Air Quality Research, 5(2), 185-203. Available from: [Link]
-
Wikipedia. Ethylene oxide. Available from: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 10. jackwestin.com [jackwestin.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Troubleshooting Side Reactions in the THP Protection of Alcohols
Welcome to the Technical Support Center for the tetrahydropyranyl (THP) protection of alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this widely used synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: Understanding the Core Reaction and Its Challenges
The tetrahydropyranyl (THP) group is a popular choice for protecting hydroxyl functionalities due to its ease of installation, general stability towards a variety of non-acidic reagents, and straightforward removal under mild acidic conditions.[1][2] The protection is achieved by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis.[3]
Despite its utility, the reaction is not without its pitfalls. The acid-catalyzed mechanism, while efficient, can also be the source of several side reactions. Understanding these potential issues is the first step toward effective troubleshooting.
The Mechanism of THP Protection
The reaction proceeds via the protonation of the DHP enol ether, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then intercepted by the alcohol nucleophile. A final deprotonation step yields the THP ether and regenerates the acid catalyst.[3][4]
Caption: Mechanism of acid-catalyzed THP ether formation.
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific issues you might encounter during the THP protection of alcohols.
Question 1: My reaction is incomplete, and I observe a significant amount of starting alcohol even after extended reaction times. What's happening?
Answer:
This is a common issue and often points to the reversible nature of the THP protection reaction. In some cases, an equilibrium is established where a notable amount of the starting alcohol remains.
Causality & Troubleshooting Steps:
-
Drive the Equilibrium: The reaction can be pushed towards the product by using a larger excess of dihydropyran (DHP).[5] An excess of 1.5 to 2.0 equivalents of DHP is a good starting point.
-
Remove the Acid Catalyst at Equilibrium: If the reaction stalls, the equilibrium can be shifted. Add finely powdered anhydrous potassium carbonate to the reaction mixture and continue stirring. This gradually neutralizes the acid catalyst, preventing the reverse reaction and driving the formation of the THP ether to completion.
-
Check Reagent Purity: Ensure your DHP is not old or partially polymerized. Distillation of DHP before use can be beneficial. Also, ensure your solvent is anhydrous, as water can compete with the alcohol for the protonated DHP intermediate.
Question 2: My NMR spectrum is complex and shows more signals than expected, suggesting a mixture of products. Why?
Answer:
This complexity often arises from the formation of diastereomers. When a chiral alcohol is protected, the reaction introduces a new stereocenter at the anomeric carbon of the THP ring, resulting in a mixture of diastereomers.[2][6]
Causality & Troubleshooting Steps:
-
Acknowledge Diastereomer Formation: This is an inherent feature of protecting chiral alcohols with THP. The resulting diastereomers will likely have distinct signals in the NMR spectrum, particularly for the protons near the new stereocenter.[6] They may also appear as two closely spaced spots on a TLC plate.
-
Chromatographic Separation: While challenging, it is sometimes possible to separate the diastereomers by column chromatography. However, in many synthetic sequences, the mixture is carried through to the deprotection step, where the stereocenter is removed, regenerating the single enantiomer of the alcohol.
-
Consider an Achiral Protecting Group: If the diastereomeric mixture poses significant challenges for purification or characterization in subsequent steps, consider using an achiral protecting group for the alcohol, such as a silyl ether (e.g., TBS, TIPS) or a methoxymethyl (MOM) ether.[7]
Question 3: During workup or upon standing, my product seems to be reverting to the starting alcohol. What causes this instability?
Answer:
The THP ether is an acetal and is inherently sensitive to acid.[3][4] Premature deprotection is a frequent side reaction if the product is exposed to acidic conditions, however mild.
Causality & Troubleshooting Steps:
-
Neutral or Basic Workup: Avoid acidic aqueous workups. Use a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution to quench the reaction and neutralize the acid catalyst.[5]
-
Buffered Chromatography: When purifying by column chromatography, residual acid on the silica gel can cleave the THP group. It is good practice to buffer the silica gel or the eluent. This can be done by adding a small amount of a non-nucleophilic base, such as triethylamine (~1-2%), to the eluent system.[5]
-
Catalyst Choice: For acid-sensitive substrates, a milder acid catalyst should be used. Pyridinium p-toluenesulfonate (PPTS) is less acidic than p-toluenesulfonic acid (p-TsOH) and is often the catalyst of choice to minimize side reactions, including premature deprotection.[3][7]
Question 4: I'm observing the formation of a thick, viscous byproduct, and my yield of the desired THP ether is low. What is this byproduct?
Answer:
The formation of a viscous oil or solid often indicates the polymerization of dihydropyran. This is typically caused by using too strong an acid catalyst or too high a concentration of acid.[8]
Causality & Troubleshooting Steps:
-
Reduce Catalyst Loading: Use only a catalytic amount of the acid.
-
Use a Milder Catalyst: Switch from a strong Brønsted acid like p-TsOH or sulfuric acid to a milder alternative like PPTS.[7]
-
Temperature Control: Run the reaction at room temperature or 0 °C. Higher temperatures can accelerate the polymerization of DHP.
-
Alternative Catalysts: A wide range of milder Lewis acids and heterogeneous catalysts can also be employed to avoid DHP polymerization, such as bismuth triflate, zeolite H-beta, or silica-supported perchloric acid.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
Welcome to our dedicated technical support guide for the synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol. This document is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and improve the yield of this valuable intermediate. We will delve into the common challenges encountered during its synthesis, focusing on the widely used Grignard reaction pathway, and provide expert insights and validated protocols to enhance your experimental success.
Section 1: Reaction Overview and Mechanism
The most direct and common approach to synthesize this compound involves the formation of a C-C bond by reacting a tetrahydropyran-based Grignard reagent with ethylene oxide. This method leverages the powerful nucleophilicity of the Grignard reagent to open the strained epoxide ring, followed by an acidic workup to yield the target primary alcohol.[1][2][3][4]
The overall transformation is as follows:
Step 1: Grignard Reagent Formation
-
Precursor: 2-Chlorotetrahydropyran
-
Reagent: Magnesium (Mg) turnings
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step 2: Reaction with Ethylene Oxide & Workup
-
Nucleophile: Tetrahydro-2H-pyran-2-ylmagnesium chloride
-
Electrophile: Ethylene oxide
-
Workup: Aqueous acid (e.g., NH₄Cl solution)
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the carbanionic carbon from the Grignard reagent on one of the electrophilic carbons of the ethylene oxide ring. This attack follows an SN2 mechanism, leading to the opening of the three-membered ring and the formation of a magnesium alkoxide intermediate.[5][6][7] Subsequent protonation during aqueous workup yields the final primary alcohol product.
Caption: Overall workflow for the Grignard-based synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My Grignard reagent fails to form, or the initiation is very sluggish. What's wrong?
A: This is the most critical step and a frequent point of failure. The primary culprit is almost always the presence of moisture or other protic impurities.
-
Causality: Grignard reagents are extremely strong bases and will react with any available acidic protons (like those from water) far more readily than with the alkyl halide.[2] This reaction quenches the Grignard reagent as it forms, preventing its accumulation.
-
Solutions:
-
Rigorous Anhydrous Technique: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use septa and syringe techniques for all transfers.
-
Solvent Purity: Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a Grubbs still). Anhydrous diethyl ether or THF are standard.
-
Magnesium Activation: Commercial magnesium turnings have a passivating layer of magnesium oxide. Activate them just before use by either grinding them gently in a mortar and pestle (under inert gas) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. A successful initiation is marked by the disappearance of the iodine color and/or gentle bubbling.
-
Reagent Quality: Ensure the 2-chlorotetrahydropyran precursor is pure and free from acidic impurities or hydrolysis products.
-
Q2: Grignard formation was successful, but the subsequent reaction with ethylene oxide gives a low yield of my desired alcohol. Why?
A: Several factors can lead to poor conversion after the Grignard reagent has been formed.
-
Causality: Inefficient mixing, poor temperature control, or side reactions can consume the Grignard reagent or the product.
-
Solutions:
-
Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. For controlled addition, it is best to bubble the gas through the reaction mixture at a low temperature (0 °C or below) with vigorous stirring. Alternatively, prepare a saturated solution of ethylene oxide in the anhydrous reaction solvent at a low temperature and add this solution dropwise.
-
Temperature Control: The reaction is exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of ethylene oxide to prevent side reactions, such as the Grignard reagent attacking the solvent (especially THF).
-
Reaction Time: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion. Monitor the reaction by TLC or GC-MS if possible.
-
Q3: My final product is contaminated with significant byproducts. What are they and how can I prevent them?
A: The high reactivity of the Grignard reagent can lead to several unwanted side reactions.
-
Causality & Common Byproducts:
-
Wurtz Coupling: The Grignard reagent can react with unreacted 2-chlorotetrahydropyran to form a dimer (2,2'-bi(tetrahydro-2H-pyran)).
-
Protonation: As mentioned, reaction with trace water or acidic impurities will produce tetrahydropyran.
-
Over-reaction: If an excess of ethylene oxide is used or if local concentrations are high, the alkoxide product can react with another molecule of ethylene oxide to form a chain-extended ether alcohol.
-
-
Prevention Strategies:
-
Slow Addition: Add the 2-chlorotetrahydropyran solution dropwise to the magnesium suspension. This keeps the concentration of the halide low, minimizing Wurtz coupling.
-
Stoichiometry Control: Use a slight excess of the Grignard reagent relative to ethylene oxide (e.g., 1.1 to 1.2 equivalents) to ensure the epoxide is fully consumed, but avoid a large excess that complicates purification.
-
Controlled Ethylene Oxide Delivery: As described in Q2, controlled, low-temperature addition of ethylene oxide is crucial to prevent polymerization.
-
Caption: Common side reactions originating from the Grignard reagent.
Q4: My workup is problematic, leading to product loss. What are the best practices?
A: The workup step is critical for isolating the product cleanly.
-
Causality: Emulsions can form from magnesium salts, and the product may be partially water-soluble or volatile, leading to physical loss.
-
Solutions:
-
Quenching: Slowly and carefully pour the reaction mixture over a stirred, cold saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids initially, as they can cause vigorous, uncontrolled quenching and potential degradation of the product.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate. The target alcohol has some polarity and may require several extractions for complete removal from the aqueous phase.
-
Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
-
Purification: The crude product is typically purified by column chromatography on silica gel. Use a moderately polar eluent system (e.g., hexanes/ethyl acetate). Be aware that the product is somewhat volatile, so care should be taken during solvent removal under reduced pressure.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is an alternative synthetic route? An alternative involves the catalytic rearrangement and hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), a bio-renewable starting material.[8] This pathway involves rearranging THFA to 2-hydroxytetrahydropyran, followed by dehydration and hydrogenation.[9][10] While this avoids the use of sensitive Grignard reagents, it often requires specialized catalysts and high-pressure hydrogenation equipment.
-
Can I use a different halide precursor? Yes, 2-bromotetrahydropyran can also be used and is sometimes more reactive for Grignard formation. However, it is often less stable than the chloride analog. The choice may depend on availability and the specific reaction conditions.
-
How critical is the solvent choice? It is highly critical. Tetrahydrofuran (THF) is generally the preferred solvent as it is better at solvating the magnesium salts formed during the reaction (the Schlenk equilibrium) compared to diethyl ether. This can lead to a more reactive Grignard reagent.
Section 4: Optimized Experimental Protocol
This protocol is a self-validating system designed for a ~10g scale synthesis.
Materials:
-
Magnesium turnings (1.34 g, 55 mmol, 1.2 equiv)
-
2-Chlorotetrahydropyran (5.55 g, 46 mmol, 1.0 equiv)
-
Ethylene oxide (condensed, ~2.4 g, 55 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF, ~150 mL)
-
Iodine (1 crystal)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Flame-dry the entire apparatus under vacuum and cool under a steady stream of argon or nitrogen.
-
Grignard Initiation: Add the magnesium turnings and a single crystal of iodine to the flask. Add 20 mL of anhydrous THF. In the dropping funnel, prepare a solution of 2-chlorotetrahydropyran in 40 mL of anhydrous THF.
-
Grignard Formation: Add ~5 mL of the halide solution to the magnesium suspension. If the reaction does not start (iodine color persists), gently warm the flask with a heat gun until bubbling begins and the color fades. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for 1 hour to ensure full conversion. A successful reaction will result in a cloudy, grey-to-brown solution with most of the magnesium consumed.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C in an ice bath. In a separate, pre-weighed flask, condense ~2.4 g of ethylene oxide gas at -78 °C. Dissolve the condensed ethylene oxide in 30 mL of cold, anhydrous THF and add this solution dropwise to the stirred Grignard solution, keeping the internal temperature below 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it into 100 mL of cold, saturated aqueous NH₄Cl solution with vigorous stirring.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (use minimal heat to avoid product loss).
-
Purification: Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield this compound as a clear oil.
Section 5: Data Summary Table
| Parameter | Recommended Condition | Rationale & Expected Impact on Yield |
| Solvent | Anhydrous THF | Better solvation of Mg salts increases Grignard reactivity. Positive impact. |
| Temperature | Formation: Reflux; Epoxide Addition: 0 °C | Reflux ensures complete Grignard formation. Low temp for epoxide addition minimizes side reactions. Critical for high yield. |
| Reagent Purity | Anhydrous/Pure | Prevents quenching of the highly basic Grignard reagent. Critical for reaction success. |
| Mg Activation | Iodine crystal or grinding | Removes passivating MgO layer, ensuring reaction initiation. Essential for starting the reaction. |
| Addition Rate | Slow, dropwise addition | Minimizes side reactions like Wurtz coupling and local overheating. Positive impact on purity and yield. |
| Workup Quencher | Saturated aq. NH₄Cl | Mild conditions prevent acid-catalyzed degradation of the product. Improves isolated yield. |
References
-
Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. [Link]
-
Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. [Link]
-
Chemistry LibreTexts. (2022). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. [Link]
- Agett, A. H. (1937). The Reaction of Ethylene Oxide with Various Grignard Reagents. University of Maine.
-
Allen. (n.d.). Ethylene oxide when treated with Grignard reagent yields. [Link]
-
Erian, A. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. [Link]
-
Filo. (2024). The reaction of grignard reagent with ethylene oxide followed by dilute acid. [Link]
-
Wikipedia. (n.d.). Tetrahydrofurfuryl alcohol. [Link]
-
Wang, Y., et al. (2019). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–ZnO/Al2O3 under a Gaseous-Phase Condition. MDPI. [Link]
-
Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL. [Link]
-
ResearchGate. (2001). Stable vapor-phase conversion of tetrahydrofurfuryl alcohol into 3,4-2H-dihydropyran. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The reaction of grignard reagent with ethylene oxide followed by dilute a.. [askfilo.com]
- 5. Ethylene oxide when treated with Grignard reagent yields [allen.in]
- 6. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
This guide provides in-depth technical support for the purification of 2-(Tetrahydro-2H-pyran-2-yl)ethanol (CAS 2162-31-4), a key intermediate in organic synthesis, notably as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs).[] The following sections offer troubleshooting advice and detailed protocols to address common challenges encountered during its purification, ensuring researchers can achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses broad issues and fundamental properties of this compound that are critical for successful purification and handling.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the acid-catalyzed reaction of ethylene glycol with 3,4-Dihydropyran (DHP). Potential impurities include:
-
Unreacted Ethylene Glycol: A polar, high-boiling point impurity.
-
Unreacted 3,4-Dihydropyran (DHP): A volatile, non-polar impurity.
-
Bis-protected Ethylene Glycol: A non-polar, higher molecular weight byproduct where both hydroxyl groups of ethylene glycol have reacted with DHP.
-
5-Hydroxypentanal and its oligomers: Formed from the reaction of DHP with trace water.
-
Acid Catalyst: Residual acid (e.g., PTSA, HCl) from the reaction, which can cause product degradation during workup or purification.
Q2: My crude product is a dark brown or black liquid. What causes this discoloration?
A2: Significant discoloration often points to polymerization or degradation of starting materials or the product.[2] The acid catalyst used to install the tetrahydropyranyl (THP) group can promote side reactions, especially at elevated temperatures. DHP, in the presence of strong acid, is particularly prone to polymerization, leading to colored, tar-like substances. It is crucial to neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) before concentration and purification.
Q3: My purified product is degrading during storage. How can I prevent this?
A3: The acetal linkage in this compound is highly susceptible to cleavage under acidic conditions. Exposure to trace atmospheric acids or acidic surfaces can catalyze its hydrolysis back to ethylene glycol and 2-hydroxytetrahydropyran.[3][4]
-
Storage Conditions: Store the purified product in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[]
-
Stabilization: For long-term storage, adding a small amount of a non-nucleophilic, volatile base like triethylamine (~0.1% v/v) or storing over a small amount of anhydrous potassium carbonate can neutralize trace acids and prevent degradation.
Q4: My NMR spectrum shows a complex multiplet around 3.4-3.8 ppm and a peak at ~9.7 ppm. What is this?
A4: These signals are indicative of product decomposition. The complex multiplets in the 3.4-3.8 ppm region likely include signals from the resulting ethylene glycol and 2-hydroxytetrahydropyran. The peak at ~9.7 ppm is characteristic of an aldehyde proton, corresponding to 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[4] This confirms that the THP protecting group has been at least partially cleaved.
Section 2: Purification by Fractional Vacuum Distillation
Fractional distillation is an effective method for purifying this compound on a larger scale, provided the impurities have sufficiently different boiling points.
Experimental Protocol: Fractional Vacuum Distillation
-
Neutralization: Ensure the crude material has been thoroughly neutralized and washed to remove any acid catalyst. A basic aqueous wash (e.g., saturated NaHCO₃) followed by a brine wash is recommended. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column (e.g., with Raschig rings) for efficient separation. Use a vacuum-jacketed distillation head to minimize heat loss. Ensure all joints are properly sealed with vacuum grease.
-
Distillation: Heat the distillation flask in an oil bath to ensure even heating. Slowly reduce the pressure to the target vacuum (e.g., 22 mmHg).
-
Fraction Collection:
-
Collect a small forerun fraction, which may contain volatile impurities like residual DHP.
-
Slowly increase the oil bath temperature until the product begins to distill. Collect the main fraction at a stable head temperature. The boiling point of this compound is 95 °C at 22 mmHg .[5][6]
-
Monitor the distillation rate; a rate of 1-2 drops per second is ideal.
-
-
Analysis: Analyze the collected fraction(s) by GC or ¹H NMR to confirm purity.
Data Presentation: Physical Properties
| Property | Value | Source |
| CAS Number | 2162-31-4 | [][5][7] |
| Molecular Formula | C₇H₁₄O₃ | [5][7] |
| Molecular Weight | 146.18 g/mol | [5][7] |
| Boiling Point | 95 °C @ 22 mmHg | [5][6] |
| Density | 1.077 g/mL @ 20 °C | [5][6] |
| Refractive Index (n20/D) | 1.457 | [5] |
Troubleshooting Distillation Issues
Q: The pressure in my system will not go below 50 mmHg. What is the problem? A: This indicates a vacuum leak. Methodically check all glass joints for cracks and ensure they are properly sealed. Check the tubing to the vacuum pump for holes and ensure the pump is functioning correctly and has fresh oil.
Q: My product is "bumping" violently in the distillation flask. How can I stop this? A: Bumping occurs when the liquid superheats and boils in a single, violent burst. Use a magnetic stir bar for vigorous stirring throughout the distillation. Alternatively, add a few boiling chips to the flask before heating and applying vacuum. Never add boiling chips to a hot liquid.
Q: The temperature at the distillation head is fluctuating, and I'm getting a low yield. A: Temperature fluctuations suggest an inefficient column or an attempt to distill too quickly.[8][9] Ensure the fractionating column is well-insulated. Reduce the heating rate to allow the vapor-liquid equilibria to establish within the column, which is essential for good separation.[10]
Visualization: Distillation Troubleshooting Workflow
Caption: A decision-making workflow for common distillation problems.
Section 3: Purification by Flash Column Chromatography
Flash chromatography is ideal for smaller scales or when impurities have boiling points close to the product. The key challenge is the acid sensitivity of the THP ether on standard silica gel.
Experimental Protocol: Flash Column Chromatography
-
Silica Gel Preparation:
-
CRITICAL: Standard silica gel is acidic and can cause complete decomposition of the product. It must be neutralized first.
-
Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate). Add 1% triethylamine (Et₃N) by volume to the slurry and stir for 15 minutes. This deactivates the acidic sites.
-
-
Column Packing: Pack the column with the neutralized silica slurry using the "wet" or "slurry" method to ensure a homogenous, air-free column bed.[11]
-
Sample Loading: Concentrate the crude product and pre-adsorb it onto a small amount of neutralized silica gel. Allow the solvent to evaporate completely. Carefully add the dry powder to the top of the column bed.
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Et₃N). Always include 0.5-1% Et₃N in your eluent to maintain neutral conditions.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane/Ethyl Acetate) to elute the product.
-
Collect fractions and monitor by TLC. The product should have an Rf of ~0.3-0.4 in the collection solvent system.
-
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine in vacuo.
Data Presentation: TLC Solvent Systems
| Solvent System (v/v) | Expected Rf of Product | Potential Impurity Elution |
| 80:20 Hexane / Ethyl Acetate | ~0.4 | Before Product: DHP, Bis-protected glycol. After Product: Ethylene glycol (at baseline). |
| 70:30 Hexane / Ethyl Acetate | ~0.6 | Provides faster elution if separation from non-polar impurities is good. |
| 50:50 Dichloromethane / Hexane | ~0.2 | Alternative non-protic system. |
Note: All TLC and column eluents should contain 0.5-1% triethylamine.
Troubleshooting Chromatography Issues
Q: My TLC plate shows a streak from the baseline to the solvent front after spotting my crude product. A: This indicates product decomposition on the acidic TLC plate. Prepare a slurry of your TLC silica with a solvent containing 1% Et₃N and re-coat the plate, or dip the commercial plate in a 1% Et₃N solution and allow it to dry before use. This will give you a more accurate picture of the separation.
Q: I ran the column, but my yield is very low and I isolated a lot of ethylene glycol. A: Your product decomposed on the column. This is almost certainly due to acidic silica.[12] Ensure your silica gel and eluent are properly neutralized with triethylamine as described in the protocol. If the problem persists, consider using neutral alumina as the stationary phase, which is less acidic than silica.
Q: The separation between my product and a non-polar impurity is poor. A: To improve the separation of compounds with close Rf values, use a less polar starting eluent and perform a slower, more shallow gradient. This increases the residence time on the column and allows for better resolution. Alternatively, a different solvent system (e.g., Toluene/Acetone) may alter the selectivity and improve separation.
Visualization: Chromatography Troubleshooting Logic
Caption: A troubleshooting guide for flash column chromatography.
References
- Google Patents. (2017).
-
ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]
-
Amerigo Scientific. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). [Link]
-
PubChem - NIH. Tetrahydropyran-2-methanol. [Link]
-
ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Dr. Ashavin. CERTIFICATE OF ANALYSIS Analytical Method. [Link]
-
Love Brewing. Trouble Shooting Spirits & Liqueurs. [Link]
-
Princeton University. Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. [Link]
-
YouTube. (2021). Fractional Distillation: Ethanol/Water Separation. [Link]
-
ResearchGate. (2017). (PDF) Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]
-
Scribd. Still Spirits Trouble Shooting Guide. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ChemWhat. 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
Chemistry LibreTexts. (2023). Fractional Distillation of Non-ideal Mixtures (Azeotropes). [Link]
-
Barrel Clarity. (2025). Advanced Fermentation Troubleshooting for Craft Distillers. [Link]
-
University of Rochester. Alcohol Protecting Groups. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
LEAF by Lesaffre. (2023). Troubleshooting checklist for industrial ethanol production. [Link]
-
Sulzer. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
-
YouTube. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science*. [Link]
-
Willingdon College, Sangli. Protection and deprotection. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]
-
ResearchGate. (2026). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine | Request PDF. [Link]
-
SciSpace. (2019). Study of packed sieve tray column in ethanol purification using distillation process. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(四氢-2H-吡喃-2-氧基)乙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 8. Love Brewing [lovebrewing.co.uk]
- 9. scribd.com [scribd.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. orgsyn.org [orgsyn.org]
- 12. willingdoncollege.ac.in [willingdoncollege.ac.in]
Technical Support Center: Troubleshooting THP Deprotection Reactions
Welcome to the technical support center for troubleshooting tetrahydropyranyl (THP) deprotection reactions. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered by researchers, scientists, and drug development professionals. This resource is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
The THP group is a widely used protecting group for alcohols due to its ease of installation and stability to a range of non-acidic conditions. However, its removal can sometimes be challenging. This guide provides a structured approach to troubleshooting common issues in a question-and-answer format.
Core Principles of THP Deprotection
The deprotection of a THP ether is an acid-catalyzed hydrolysis or alcoholysis. The reaction proceeds via protonation of the acetal oxygen, followed by cleavage to form the alcohol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile, typically the solvent (e.g., water or an alcohol).[1][2]
Caption: Acid-catalyzed THP deprotection mechanism.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Incomplete or Sluggish Reactions
Q1: My THP deprotection is not going to completion. What are the first things I should check?
A1: An incomplete reaction is a common issue. Here is a systematic approach to diagnose the problem:
-
Catalyst Activity: Ensure your acid catalyst is not old or degraded. For example, solid acids like Amberlyst-15 can lose activity over time. If in doubt, use a fresh batch of catalyst.
-
Acid Strength and Amount: The pKa of the acid is crucial. For simple substrates, a strong acid like HCl or H2SO4 will work well. However, for more sensitive substrates, a milder acid like pyridinium p-toluenesulfonate (PPTS) is recommended.[1] If the reaction is slow with a mild acid, you can cautiously increase the catalyst loading.
-
Reaction Temperature: Gently heating the reaction can often accelerate a sluggish deprotection. However, be mindful of potential side reactions, especially with sensitive substrates.
-
Water Content: For hydrolysis reactions, the presence of water is essential. If you are using an organic solvent, ensure there is a sufficient amount of water present to act as a nucleophile.
Q2: I have a sterically hindered alcohol, and the deprotection is very slow. How can I drive the reaction to completion?
A2: Steric hindrance around the hydroxyl group can impede the approach of the acid catalyst and the nucleophile. To overcome this, you may need to use more forcing conditions:
-
Stronger Acid: A stronger acid can increase the concentration of the protonated acetal, thereby accelerating the rate-determining step. Consider switching from PPTS to a stronger acid like p-toluenesulfonic acid (TsOH) or even a mineral acid.
-
Higher Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.
-
Longer Reaction Time: Simply extending the reaction time may be sufficient to achieve full conversion.
Q3: Can the choice of solvent affect the reaction rate?
A3: Yes, the solvent plays a critical role. Protic solvents like methanol or ethanol can act as both the solvent and the nucleophile to trap the oxocarbenium ion, often leading to faster reactions. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, but water must be added for the hydrolysis to occur.[1][2]
Caption: Workflow for troubleshooting incomplete THP deprotection.
Side Reactions and Product Degradation
Q4: I'm observing an unexpected byproduct with a mass corresponding to my starting material plus a solvent molecule. What is happening?
A4: This is a classic example of the solvent acting as a nucleophile. The resonance-stabilized oxocarbenium ion generated during the deprotection is electrophilic and can be trapped by any nucleophile present in the reaction mixture. If you are using an alcohol as a solvent (e.g., methanol), it can attack the carbocation, leading to the formation of a methyl-THP ether byproduct.[1]
To avoid this, you can:
-
Use a non-nucleophilic solvent system, such as THF/water.
-
If you must use an alcohol solvent, use it in moderation and consider running the reaction at a lower temperature to minimize this side reaction.
Q5: My substrate contains an ester. I'm worried about hydrolysis or transesterification. How can I avoid this?
A5: This is a valid concern, as the acidic conditions used for THP deprotection can also catalyze the hydrolysis or transesterification of esters.[3]
Here are some strategies to minimize this:
-
Use a Mild Acid: Employ a milder acidic catalyst like PPTS, which is less likely to promote ester cleavage.[4]
-
Avoid Alcoholic Solvents: Do not use an alcohol as the solvent, as this will lead to transesterification. A mixture of THF and water is a good alternative.[3]
-
Use a Solid-Supported Acid: Heterogeneous catalysts like Amberlyst-15 can be used.[2] The reaction is often cleaner, and the catalyst can be easily filtered off, simplifying the workup and preventing prolonged exposure of the product to acidic conditions.[5]
-
Neutral Deprotection Conditions: For extremely sensitive substrates, consider non-acidic deprotection methods, such as using LiCl in a DMSO/water mixture at elevated temperatures.[6]
Q6: My product seems to be decomposing during workup or purification. What are the likely causes and solutions?
A6: Product degradation during workup or purification is often due to residual acid.
-
Thorough Quenching: Ensure the reaction is thoroughly quenched with a mild base, such as saturated sodium bicarbonate solution, to neutralize all the acid catalyst.
-
Silica Gel Acidity: Standard silica gel is acidic and can cause the deprotection of THP ethers or the degradation of acid-sensitive products during column chromatography.[7] To mitigate this, you can:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Use a different stationary phase, such as neutral alumina.[8]
-
Minimize the contact time of your compound with the silica gel by running the column quickly.
-
Chemoselectivity Issues
Q7: I have other acid-sensitive protecting groups in my molecule (e.g., silyl ethers, Boc). How can I selectively deprotect the THP group?
A7: Achieving chemoselectivity requires careful selection of the deprotection conditions. The relative acid lability of common protecting groups is generally: TMS < THP < TBS < Boc.
-
Mild Acidity is Key: Use the mildest possible acidic conditions that will cleave the THP group without affecting other protecting groups. PPTS in an alcohol solvent at room temperature is often a good starting point.[4]
-
Catalyst Screening: It is highly recommended to perform small-scale trial reactions with different acid catalysts and monitor the reaction by TLC or LC-MS to find the optimal conditions for selective deprotection.
-
Non-Acidic Methods: For substrates with multiple acid-sensitive groups, exploring alternative deprotection methods that do not rely on acid catalysis is advisable.[6][9]
| Catalyst | Typical Conditions | Comments |
| HCl / H2SO4 | Dilute aqueous solution | Strong acid, not suitable for sensitive substrates. |
| TsOH | Catalytic amount in alcohol | Stronger organic acid, effective but may cleave other acid-labile groups.[1] |
| PPTS | Catalytic amount in alcohol | Milder organic acid, good for substrates with other acid-sensitive groups.[1][4] |
| Amberlyst-15 | 10-20% by weight in alcohol | Solid-supported acid, easy workup, good for sensitive substrates.[2][3] |
| LiCl | Excess in DMSO/H2O, 90 °C | Neutral conditions, good for highly acid-sensitive substrates.[6] |
Work-up and Purification
Q8: What is the best way to quench a THP deprotection reaction?
A8: The goal of the quench is to neutralize the acid catalyst to prevent further reactions or product degradation.
-
Aqueous Basic Wash: For most reactions, quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO3) is sufficient. This is followed by extraction with an organic solvent.
-
Solid-Supported Acid: If you are using a solid-supported acid like Amberlyst-15, the workup is as simple as filtering off the resin.[2]
Q9: I'm having trouble with my column chromatography after deprotection. The product is streaking or seems to be reacting on the column. What should I do?
A9: As mentioned in Q6, the acidity of silica gel is a common culprit.
-
Neutralize Your Eluent: Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent system to neutralize the acidic sites on the silica gel.
-
Switch to Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.[8]
-
Alternative Purification: If chromatography is problematic, consider other purification methods such as crystallization or distillation if your product is suitable.
Scale-Up Challenges
Q10: I'm planning to scale up my THP deprotection. What are the key parameters I need to consider?
A10: Scaling up reactions requires careful consideration of several factors to ensure safety and reproducibility.[10]
-
Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Monitor the internal temperature of the reaction and have a cooling bath ready.
-
Reagent Addition: The rate of addition of the acid catalyst can be critical. A slow, controlled addition may be necessary to manage any exotherm.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized "hot spots."
-
Work-up: Handling large volumes of quenching solutions and extraction solvents can be challenging. Ensure you have appropriately sized equipment.
-
Safety: Always perform a risk assessment before scaling up any reaction.[10]
Experimental Protocols
Protocol 1: Small-Scale Trial for Optimizing Deprotection Conditions
-
To four separate small vials, add your THP-protected starting material (e.g., 25 mg).
-
To each vial, add a different acidic catalyst (e.g., PPTS, TsOH, Amberlyst-15, dilute HCl). Use a catalytic amount (e.g., 0.1 equivalents).
-
Add the chosen solvent (e.g., methanol or THF/water) to each vial.
-
Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
Based on the TLC analysis, identify the condition that gives the cleanest and most efficient conversion to the desired product.
Protocol 2: Deprotection using a Solid-Supported Acid Catalyst (Amberlyst-15)
-
Dissolve the THP-protected alcohol (1 equivalent) in methanol.
-
Add Amberlyst-15 resin (typically 10-20% by weight).[2]
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[2]
-
Wash the resin with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A short review on the tetrahydropyranylation (THP) of alcohols and their applications. RSC Advances. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 164–176. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2016, October 14). Mild THP removal/hydrolysis?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 12). Can an ether be selectively hydrolysed in the presence of an ester?. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2004, March). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mechanism of Thp introduction. B Thp deprotection mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. Retrieved from [Link]
-
YouTube. (2019, January 8). THP group for protecting alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: The Stability and Application of Tetrahydropyranyl (THP) Ethers
Welcome to the technical support center for tetrahydropyranyl (THP) ethers. This guide is designed for researchers, scientists, and drug development professionals who utilize THP as a protecting group for hydroxyl functionalities. Here, you will find in-depth information on the stability of THP ethers towards a variety of reagents, troubleshooting guides for common experimental issues, and detailed protocols to ensure the success of your synthetic endeavors.
Introduction: The Role of THP Ethers in Organic Synthesis
The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols in multistep organic synthesis. Its prevalence is attributed to its ease of introduction, general stability under many non-acidic reaction conditions, and facile cleavage under mild acidic conditions.[1][2][3][4] THP ethers are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[5][6][7] This acetal functionality is robust enough to withstand a range of synthetic transformations, making it a valuable tool in the synthesis of complex molecules.[8][9][10]
A critical consideration when using THP protection is the introduction of a new stereocenter at the anomeric carbon, which can lead to the formation of diastereomers if the alcohol is chiral.[7][8] This can sometimes complicate purification and spectral analysis.
Stability of THP Ethers: A Comprehensive Overview
A key advantage of THP ethers is their predictable stability profile. The following table summarizes the stability of THP ethers to a variety of common reagents and reaction conditions.
| Reagent/Condition | Stability | References |
| Strongly Basic Conditions (e.g., NaOH, KOH, t-BuOK) | Stable | [8][9][11] |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | [8][9][10][12] |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Stable | [8][9][12] |
| Acylating and Alkylating Reagents | Stable | [8][10] |
| Oxidizing Agents | Generally Stable | [9][11] |
| Reducing Agents (Catalytic Hydrogenation) | Generally Stable (see FAQ for exceptions) | [9] |
| Acidic Conditions (Brønsted and Lewis acids) | Labile | [3][6][9] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of THP ethers.
Q1: Under what specific acidic conditions are THP ethers cleaved?
THP ethers are sensitive to acidic conditions and can be readily cleaved.[6][7] The deprotection is an acid-catalyzed hydrolysis or alcoholysis.[3][5] Common reagents for cleavage include:
-
Aqueous acetic acid (e.g., a 4:2:1 mixture of acetic acid, THF, and water).[12][13]
-
p-Toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like methanol or ethanol.[7][12]
-
Mineral acids such as hydrochloric acid or sulfuric acid, often in dilute aqueous solutions.[1][2][6]
-
Lewis acids can also be employed for deprotection.[8]
The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups.
Q2: Are THP ethers completely stable to all basic conditions?
Yes, THP ethers are generally considered to be very stable under strongly basic conditions, including hydrolysis of esters with reagents like sodium hydroxide or potassium hydroxide.[8][11][12] They are also compatible with common nitrogen bases such as triethylamine and pyridine.[14]
Q3: Can THP ethers withstand exposure to organometallic reagents?
THP ethers are stable to a wide range of organometallic reagents, including Grignard reagents (RMgX) and organolithium reagents (RLi).[8][9][10][12] This stability allows for the protection of hydroxyl groups while performing carbon-carbon bond-forming reactions at other sites in the molecule. It is advisable to keep the reaction temperature below 0°C to ensure complete stability.[12]
Q4: What is the stability of THP ethers towards common reducing agents?
THP ethers are stable to most common reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[8][9][12] However, caution should be exercised during catalytic hydrogenation. While generally stable, some commercial palladium on carbon (Pd/C) catalysts may contain residual acidic impurities (from PdCl₂) that can generate HCl in the presence of an alcohol solvent, leading to the cleavage of the THP group.[15] To avoid this, a non-protic solvent can be used, or a small amount of a non-nucleophilic base can be added to the reaction mixture.[15]
Q5: Are there any common oxidizing agents that are incompatible with THP ethers?
THP ethers are generally stable to a variety of oxidizing agents.[9][11] However, strongly acidic oxidizing conditions should be avoided due to the acid-lability of the THP group. Oxidative deprotection methods have been developed, for instance using N-bromosuccinimide (NBS), which can convert the THP ether directly to the corresponding carbonyl compound.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the protection of alcohols as THP ethers and their subsequent deprotection.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Protection Reaction | - Insufficient acid catalyst. - Equilibrium has been reached.[12] - Sterically hindered alcohol. | - Add a small additional amount of acid catalyst. - Add finely powdered anhydrous potassium carbonate to shift the equilibrium towards the product.[12] - Consider using a more reactive catalyst or harsher reaction conditions (e.g., higher temperature), though this may risk side reactions. |
| Unexpected Deprotection During a Reaction | - Presence of adventitious acid. - Use of an acidic reagent or catalyst. - In catalytic hydrogenation, acidic impurities in the Pd/C catalyst.[15] | - Ensure all reagents and solvents are anhydrous and free of acidic impurities. - Buffer the reaction with a non-nucleophilic base if compatible with the desired transformation. - For hydrogenation, use a fresh, high-quality catalyst, a non-protic solvent, or add a small amount of base.[15] |
| Difficulty in Deprotecting the THP Ether | - The chosen acidic conditions are too mild. - The substrate is not soluble in the reaction medium. | - Increase the concentration of the acid, switch to a stronger acid, or increase the reaction temperature. - Choose a solvent system in which the substrate is fully soluble. For example, a mixture of THF, acetic acid, and water is often effective.[12] |
| Formation of a Mixture of Diastereomers | - The starting alcohol is chiral, and the introduction of the THP group creates a new stereocenter.[7][8] | - This is an inherent characteristic of THP protection of chiral alcohols. The diastereomers can often be separated by chromatography. If this is problematic, consider an alternative, achiral protecting group. |
| Side Reactions During Deprotection | - The substrate contains other acid-sensitive functional groups. | - Use milder deprotection conditions (e.g., PPTS in ethanol at a controlled temperature).[7][12] - Consider an alternative deprotection method that is orthogonal to the other protecting groups present. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol outlines a standard procedure for the tetrahydropyranylation of a primary alcohol using a catalytic amount of p-toluenesulfonic acid.[5]
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2–2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01–0.05 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of a THP Ether
This protocol describes a common method for the acidic hydrolysis of a THP ether to regenerate the parent alcohol.[3][5]
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected alcohol in a 3:1:1 mixture of tetrahydrofuran, acetic acid, and water.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40–50 °C) as needed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizing Key Mechanisms
Mechanism of THP Ether Formation
The formation of a THP ether proceeds via an acid-catalyzed addition of the alcohol to the enol ether of dihydropyran. The key intermediate is a resonance-stabilized oxocarbenium ion.[5][6]
Caption: Acid-catalyzed formation of a THP ether.
Mechanism of THP Ether Deprotection
The cleavage of a THP ether is the reverse of its formation, initiated by protonation of the ether oxygen followed by departure of the alcohol and quenching of the resulting oxocarbenium ion by a nucleophile (typically the solvent).[3][9]
Caption: Acid-catalyzed deprotection of a THP ether.
References
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
- Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
- van der Klein, P. A. M., Filemon, W., Boons, G. J. P. H., & Veeneman, G. H. (1992). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 33(42), 6365-6368.
- RSC Advances. (n.d.).
- Raina, S., & Singh, V. K. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers.
-
El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–175. [Link]
-
Ciriminna, R., Fidalgo, A., Ilharco, L. M., & Pagliaro, M. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 12, 2233–2239. [Link]
- Karimi, B., & Maleki, J. (2004). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Tetrahedron Letters, 45(14), 2973-2976.
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Navigating the Labyrinth of Diastereomers in THP Protection: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support center for one of the most stalwart, yet sometimes perplexing, reactions in a synthetic chemist's toolkit: the protection of alcohols as tetrahydropyran (THP) ethers. While lauded for its robustness and ease of use, the introduction of a THP group onto a chiral alcohol invariably creates a new stereocenter, leading to a mixture of diastereomers. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to understand, control, and troubleshoot the formation of these diastereomers, ensuring the integrity and efficiency of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why does protecting a chiral alcohol with dihydropyran (DHP) lead to diastereomers?
The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis proceeds through a planar, resonance-stabilized oxocarbenium ion intermediate.[1] Your chiral alcohol can then attack this planar intermediate from either of its two faces, leading to the formation of two possible stereoisomers at the anomeric carbon of the THP ring. Since your starting alcohol already possesses a stereocenter, the resulting products are diastereomers, which have different physical and chemical properties.[1][2]
The Mechanism of Diastereomer Formation
To effectively troubleshoot, a clear understanding of the underlying mechanism is paramount. The acid-catalyzed reaction begins with the protonation of the DHP double bond, forming a resonance-stabilized oxocarbenium ion. This planar intermediate is the crucial point where stereochemical information is lost and then regenerated upon nucleophilic attack by the chiral alcohol.
Caption: Mechanism of THP Diastereomer Formation.
Troubleshooting Guide: Gaining Control Over Diastereoselectivity
It is a common scenario: a seemingly straightforward THP protection yields an inseparable mixture of diastereomers, or worse, an inconsistent ratio from one run to the next. Here, we dissect the common issues and provide actionable solutions.
Issue 1: Poor or Non-Existent Diastereoselectivity
Root Cause Analysis:
The formation of a nearly 1:1 mixture of diastereomers is often the default outcome, especially with sterically unhindered secondary alcohols.[3] This is because the energy barrier for the attack on either face of the planar oxocarbenium ion is very similar.
Troubleshooting Workflow:
Caption: Workflow for addressing low diastereoselectivity.
Actionable Solutions:
-
Catalyst Selection: While strong Brønsted acids like p-toluenesulfonic acid (TsOH) are common, they can lead to side reactions and may not offer significant diastereoselectivity.[4]
-
Milder Brønsted Acids: Pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) can sometimes provide better, albeit often still modest, diastereoselectivity.[4]
-
Lewis Acids: The use of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or scandium triflate (Sc(OTf)₃) can influence the transition state geometry and may lead to improved diastereomeric ratios.[2]
-
-
Solvent Effects: The choice of solvent can impact the conformation of the alcohol and the transition state of the reaction.
-
Non-coordinating solvents like dichloromethane (DCM) or toluene are standard.
-
Coordinating solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) could potentially influence the stereochemical outcome through interactions with the catalyst and substrate.
-
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can sometimes enhance selectivity by favoring the transition state with the lower activation energy.
Issue 2: Inconsistent Diastereomeric Ratios Between Batches
Root Cause Analysis:
Inconsistent diastereomeric ratios are often a sign of a reaction that is highly sensitive to subtle variations in reaction conditions.
Actionable Solutions:
-
Reagent Purity: Ensure the purity of your dihydropyran. Old or improperly stored DHP can contain acidic impurities that can affect the reaction.
-
Water Content: Meticulously control the water content in your reaction. Anhydrous conditions are crucial for reproducibility.
-
Reaction Time and Temperature: Precisely control the reaction time and temperature. Reactions that are allowed to run for extended periods or at elevated temperatures may approach thermodynamic equilibrium, leading to a different diastereomeric ratio than a kinetically controlled reaction.
Quantitative Analysis and Separation of Diastereomers
When controlling the diastereoselectivity of the reaction proves challenging, the focus shifts to accurate analysis and efficient separation.
NMR Spectroscopy for Diastereomeric Ratio Determination
Proton (¹H) NMR is the most common method for determining the diastereomeric ratio. Key signals to look for are the anomeric proton of the THP ring and protons on the chiral alcohol that are in close proximity to the new stereocenter. These protons will often exhibit different chemical shifts and/or coupling constants for each diastereomer.
Advanced NMR Techniques:
For complex molecules with overlapping signals, advanced NMR techniques can be invaluable:
-
High-Field NMR: Using a higher field strength spectrometer (e.g., 600 MHz or higher) can often resolve overlapping signals.
-
2D NMR (COSY, HSQC): These techniques can help in assigning the signals for each diastereomer, even in crowded spectral regions.
-
Pure Shift NMR: This technique can collapse complex multiplets into singlets, dramatically improving resolution and allowing for more accurate integration.[5]
Separation of Diastereomers
1. Column Chromatography:
This is the most common method for separating diastereomers on a preparative scale.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard silica gel is often sufficient. | The different polarities of the diastereomers allow for separation. |
| Mobile Phase | Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase polarity. | A shallow gradient is often necessary to achieve good resolution. |
| Column Dimensions | Use a long, narrow column for difficult separations. | This increases the number of theoretical plates and improves resolution. |
| Loading | Load the sample in a minimal amount of solvent. | This ensures a tight band at the start of the separation. |
2. High-Performance Liquid Chromatography (HPLC):
For analytical determination of the diastereomeric ratio and for small-scale preparative separations, HPLC is a powerful tool.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Normal phase (silica or diol) or reversed-phase (C18) columns can be effective. For very similar diastereomers, chiral stationary phases (CSPs) may be necessary.[6][7] | CSPs can provide enhanced selectivity based on the different 3D shapes of the diastereomers. |
| Mobile Phase | For normal phase, use mixtures of hexanes with isopropanol or ethanol. For reversed-phase, use acetonitrile/water or methanol/water. | The choice of mobile phase will depend on the polarity of the compounds and the stationary phase. |
| Detection | UV detection is common if the molecule contains a chromophore. Otherwise, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. |
Experimental Protocols
Protocol 1: General Procedure for THP Protection of a Chiral Secondary Alcohol
Materials:
-
Chiral secondary alcohol (1.0 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 mmol, 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 0.1 equiv)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the chiral secondary alcohol in anhydrous DCM at 0 °C, add PPTS.
-
Add DHP dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the crude diastereomeric ratio by ¹H NMR.
-
Purify the diastereomers by column chromatography.
Protocol 2: Step-by-Step Guide for Separation of Diastereomers by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 hexanes/ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully add the dried silica to the top of the column.
-
Elute the Column: Begin eluting with the starting eluent, collecting fractions.
-
Monitor the Elution: Monitor the fractions by TLC.
-
Increase Polarity (if necessary): If the compounds are not eluting, gradually increase the polarity of the eluent (e.g., to 90:10 hexanes/ethyl acetate).
-
Combine and Concentrate: Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.
Conclusion
The formation of diastereomers during THP protection is an inherent aspect of the reaction when dealing with chiral substrates. However, with a thorough understanding of the mechanism, careful control of reaction conditions, and a systematic approach to analysis and purification, this challenge can be effectively managed. This guide provides a framework for troubleshooting and optimizing your THP protection reactions, ultimately leading to more efficient and successful synthetic outcomes.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Cravotto, G.; et al. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein J. Org. Chem.2018 , 14, 1655–1663. [Link]
-
Al-Qalaf, F.; et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. J. Pept. Sci.2017 , 23(3), 194-210. [Link]
-
Fekete, J.; Milen, M. Comparative study on separation of diastereomers by HPLC. Chromatographia2003 , 57, 147–153. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Kumar, B.; et al. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Adv.2015 , 5, 9656-9679. [Link]
-
Alvarez-Manzaneda, E. J.; et al. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules2018 , 23(11), 2843. [Link]
-
Ciclosi, M.; et al. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry2018 , 14, 1655-1663. [Link]
-
Reddy, B. V. S.; et al. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Org. Biomol. Chem.2021 , 19, 3756-3790. [Link]
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules2016 , 21(10), 1344. [Link]
-
Al-Qassab, A. S. S.; et al. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Res. J. Chem. Sci.2012 , 2(10), 26-31. [Link]
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules2016 , 21(10), 1344. [Link]
-
van der Vorm, S.; et al. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Lett.2018 , 59(32), 3123-3125. [Link]
-
Naini, F.; et al. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. J. Org. Chem.2020 , 85(20), 13137–13143. [Link]
- University of Minnesota. Key Concepts in Stereoselective Synthesis.
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Satinder, A.; et al. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America2008 , 26(11), 1094-1104. [Link]
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Asian Publication Corporation. Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. [Link]
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Clarke, P. A.; Martin, W. H. C. Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Org. Lett.2002 , 4(25), 4527–4529. [Link]
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ResearchGate. 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. [Link]
-
YouTube. NMR Spectroscopy: Diastereotopism. [Link]
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Wang, C. C.; et al. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules2015 , 20(1), 132-160. [Link]
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Climent, M. J.; et al. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chem. Rev.2004 , 104(11), 115-148. [Link]
-
Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
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Technical Support Center: Optimization of Reaction Time for THP Protection of Alcohols
Welcome to the technical support center for the optimization of tetrahydropyranyl (THP) protection of alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic strategies. Here, we move beyond basic protocols to address the nuances of reaction kinetics and troubleshooting, ensuring your experiments are both efficient and reproducible.
The protection of an alcohol as a THP ether is a cornerstone of multi-step organic synthesis, valued for its reliability and the stability of the resulting acetal under a wide range of non-acidic conditions.[1][2][3] However, achieving a rapid and clean conversion requires a careful balance of several experimental parameters. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the common challenges encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the THP protection of alcohols, leading to suboptimal reaction times and yields.
Issue 1: The reaction is slow or appears incomplete, even after several hours.
Question: My THP protection has been running for hours, and TLC analysis still shows a significant amount of starting alcohol. What are the primary factors I should investigate to increase the reaction rate?
Answer: A sluggish or incomplete THP protection is one of the most common hurdles. The root cause typically lies in one of four areas: catalyst inefficiency, suboptimal solvent choice, insufficient reagent concentration, or temperature.
-
Catalyst Activity and Choice: The reaction is acid-catalyzed, proceeding via protonation of 3,4-dihydro-2H-pyran (DHP) to form a resonance-stabilized oxocarbenium ion, which is then attacked by the alcohol.[4][5][6]
-
Insufficient Catalyst: Ensure you are using an adequate catalytic amount. While protocols vary, 0.5-5 mol% of the acid catalyst relative to the alcohol is a typical starting point.
-
Catalyst Degradation: Some acid catalysts can be hygroscopic. Ensure your catalyst is dry and has been stored properly.
-
Catalyst Acidity: The strength of the acid catalyst is critical. For many substrates, a strong acid like p-toluenesulfonic acid (PTSA) provides rapid conversion. However, for acid-sensitive substrates, a milder catalyst like pyridinium p-toluenesulfonate (PPTS) is preferred to prevent side reactions or deprotection of other functional groups.[4][7] While PPTS is milder, it may require longer reaction times or gentle heating to achieve the same conversion rate as PTSA.[7] A direct comparison shows that PTSA can facilitate reactions at room temperature in 30-60 minutes, whereas PPTS might require heating to 60°C for several hours.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Polarity: Aprotic solvents are generally used. Dichloromethane (DCM) is a very common and effective choice.[4] Other ethers like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) can also be effective.[2]
-
Equilibrium Considerations: In some cases, the reaction may not proceed to completion due to an unfavorable equilibrium.[8] Adding an excess of finely powdered anhydrous potassium carbonate can shift the equilibrium towards the product by gradually neutralizing the acid catalyst as the reaction completes.[8]
-
-
Reagent Concentration:
-
Temperature:
Issue 2: The reaction is fast, but produces significant byproducts.
Question: My reaction seems to finish quickly, but my crude NMR and TLC show multiple spots, and purification is difficult. What are these byproducts and how can I prevent them?
Answer: The formation of byproducts is often a sign of excessive acidity or reactive impurities. The primary culprits are DHP polymerization and side reactions involving acid-sensitive functional groups on your substrate.
-
DHP Polymerization: The same acid catalyst that activates DHP for reaction with your alcohol can also catalyze its self-polymerization, leading to a complex mixture of oligomers.[10] This is more prevalent with strong acids and higher temperatures.
-
Substrate Decomposition: If your alcohol contains other acid-labile protecting groups (e.g., silyl ethers, acetals) or functionalities, the acidic conditions can cause unintended deprotection or rearrangement.
-
Solution: The use of a milder, buffered acid catalyst like PPTS is highly recommended for complex, acid-sensitive substrates.[4] Its lower acidity is often sufficient to catalyze the THP protection without affecting more sensitive groups.
-
-
Formation of Diastereomers: Remember that the formation of the THP ether creates a new stereocenter at the anomeric carbon.[11] This will result in a mixture of diastereomers if your starting alcohol is chiral, which can complicate NMR analysis but is an inherent feature of the reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right acid catalyst for my specific alcohol to optimize reaction time?
The choice of catalyst is a balance between reaction speed and substrate compatibility. A summary of common choices is presented below:
| Catalyst | Acidity | Typical Conditions | Best For |
| p-Toluenesulfonic Acid (PTSA) | Strong | 0.5-2 mol%, DCM, RT, 30-60 min[7] | Simple, robust primary and secondary alcohols. |
| Pyridinium p-Toluenesulfonate (PPTS) | Mild | 2-10 mol%, DCM or THF, RT to 60°C, 1-16 h[3][7] | Acid-sensitive substrates with other protecting groups. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Catalytic, DCM, 0°C to RT | Can be very fast; useful for hindered alcohols. |
| Heterogeneous Catalysts (e.g., Amberlyst H-15, NH₄HSO₄@SiO₂) | Solid Acid | Solvent or solvent-free, RT to 50°C[2] | Simplifying workup (catalyst is filtered off) and green chemistry applications. |
For a new substrate, a good starting point is to try PPTS in DCM at room temperature. If the reaction is too slow, a switch to PTSA or gentle heating can be explored.
Q2: What is the most effective way to monitor the reaction progress to determine the optimal stopping point?
Thin-Layer Chromatography (TLC) is the most practical and widely used method for monitoring the progress of a THP protection.[12][13]
-
TLC Analysis: The THP-protected product is significantly less polar than the starting alcohol. This results in a much higher Rf value on a silica gel TLC plate. A typical eluent system is a mixture of ethyl acetate and hexanes.
-
Procedure: Spot three lanes on your TLC plate: your starting alcohol (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[12] As the reaction proceeds, you will see the spot corresponding to the starting material diminish and a new, higher-Rf spot for the product appear. The reaction is complete when the starting material spot is no longer visible in the RM lane.
Q3: Can temperature be used to control the reaction rate without generating impurities?
Yes, temperature is a powerful tool. For reactions using mild catalysts like PPTS that are sluggish at room temperature, increasing the temperature to 40-60°C can be very effective.[3][7] However, for strong acids like PTSA, increasing the temperature can accelerate side reactions like DHP polymerization. A good rule of thumb is to start at 0°C or room temperature and only apply heat if the reaction fails to proceed at a reasonable rate.
Visualizing the Process
Reaction Mechanism and Key Intermediate
The acid-catalyzed mechanism is fundamental to understanding how to control the reaction rate. The key is the formation of the resonance-stabilized oxocarbenium ion, which is the reactive electrophile.
Caption: Logical workflow for troubleshooting a slow THP protection reaction.
Key Experimental Protocols
Protocol 1: Standard THP Protection using PPTS
This protocol is a reliable starting point for most primary and secondary alcohols, particularly those sensitive to stronger acids.
-
Preparation: To a round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Catalyst Introduction: Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. [4]If the reaction is slow after 2-3 hours, consider warming the mixture to 40°C.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the Chamber: In a TLC chamber, add a shallow pool (~0.5 cm) of your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes). Let the chamber saturate for a few minutes.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Apply Samples:
-
Using a capillary tube, apply a small spot of a dilute solution of your starting alcohol onto the "SM" and "CO" marks.
-
Using another capillary, carefully take an aliquot from your reaction mixture and spot it on the "RXN" and directly on top of the "CO" mark.
-
-
Develop and Visualize: Place the plate in the chamber and allow the eluent to run up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if applicable) and then by staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde stain) followed by gentle heating. The disappearance of the starting material spot in the "RXN" lane indicates the reaction is complete. [14]
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-178. Available from: [Link]
-
ResearchGate. (n.d.). A Mechanism of Thp introduction. B Thp deprotection mechanism. Retrieved from [Link]
-
Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2479-2485. Available from: [Link]
-
Organic Chemistry. (2021, November 26). THP Protecting Group Addition. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
ChemistrySelect. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
-
Wiley-VCH. (1999). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Angewandte Chemie International Edition. Retrieved from [Link]
-
Victoria University of Wellington Library. (n.d.). Greene's protective groups in organic synthesis. Retrieved from [Link]
-
University of California Los Angeles Library. (n.d.). Greene's protective groups in organic synthesis. Retrieved from [Link]
-
Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(96), 53926-53950. Available from: [Link]
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]
-
ResearchGate. (2004). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Retrieved from [Link]
-
Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 4th Edition. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. Available from: [Link]
-
Arnodo, D., et al. (2023). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. ChemRxiv. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Leah4sci. (2019, January 8). THP group for protecting alcohols. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]
-
ScienceDirect. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(47), 8311-8313. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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Validation & Comparative
A-Head-to-Head-Comparison-Tetrahydropyranyl-THP-vs-Silyl-Ethers-for-Hydroxyl-Protection
A Senior Application Scientist's Guide to Strategic Protecting Group Selection
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. While a vast arsenal of protecting groups for hydroxyl moieties exists, the choice often narrows to two workhorses: silyl ethers and tetrahydropyranyl (THP) ethers. This guide provides an in-depth, data-supported comparison, moving beyond textbook descriptions to offer field-proven insights into why THP protection, despite being one of the older strategies, often presents distinct, decisive advantages over its silicon-based counterparts.
The Fundamental Chemistry: A Tale of Two Mechanisms
Understanding the core mechanisms of formation and cleavage is the first step in strategic selection.
Tetrahydropyranyl (THP) Ethers are acetals, formed by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[1][2][3] This reaction generates a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.[2][3] Critically, both protection and deprotection are governed by acidic conditions.[1][4]
Silyl Ethers , conversely, are formed by the reaction of an alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole.[5][6] Their cleavage is most distinctively achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluoride bond.[6][7]
Key Performance Comparison: Where THP Excels
The true value of a protecting group is revealed in its stability profile across a range of reaction conditions. It is here that the unique properties of the THP ether's acetal linkage provide significant advantages.
Unwavering Stability in Basic and Nucleophilic Environments:
This is arguably the most significant advantage of THP ethers. The acetal linkage is exceptionally stable to a wide array of basic and nucleophilic reagents that can be detrimental to silyl ethers.[8] This includes:
-
Organometallic Reagents: Grignard reagents (RMgX) and organolithiums (RLi), which are essential for C-C bond formation, readily coexist with THP ethers but can cleave or rearrange certain silyl ethers.[8][9]
-
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) used for reductions do not affect the THP group.[8]
-
Strong Bases: Conditions employing hydroxides, alkoxides, or non-nucleophilic bases like LDA or NaHMDS leave THP ethers untouched.
Silyl ethers, while generally stable, can be labile under basic conditions, with their stability being highly dependent on the steric bulk of the substituents on the silicon atom (TMS < TES < TBDMS < TIPS).[10][11]
Orthogonal Deprotection Schemes:
The stark difference in deprotection mechanisms is a cornerstone of modern synthetic strategy. A THP ether (acid-labile) and a silyl ether (fluoride-labile) can be used in the same molecule to protect different hydroxyl groups, allowing for their selective, stepwise removal. This "orthogonality" is crucial for the differential manipulation of functional groups in complex intermediates.
For example, a primary alcohol might be protected as a TBDMS ether, and a secondary alcohol as a THP ether. The TBDMS group can be selectively removed with TBAF, leaving the THP group intact for a subsequent transformation. Later, the THP group can be removed with mild acid without affecting other parts of the molecule.
Caption: Orthogonal deprotection strategy using THP and silyl ethers.
Cost-Effectiveness: For large-scale synthesis, a critical consideration in drug development, the reagents for THP protection are significantly more economical. 3,4-Dihydro-2H-pyran is an inexpensive bulk chemical compared to the often costly silyl chlorides, especially those with greater steric hindrance like TBDPSCl.
Quantitative Comparison and Practical Considerations
| Feature | THP Ether | Silyl Ethers (TBDMS as example) |
| Stable To: | Strong bases (NaOH, LDA), organometallics (RLi, RMgX), hydrides (LiAlH₄), oxidants, acylating/alkylating agents.[8] | Most non-acidic/non-fluoride conditions. Stability is sterically dependent (TIPS > TBDMS > TES).[10][11] |
| Labile To: | Acidic conditions (e.g., AcOH, PPTS, TsOH).[1][4] | Fluoride sources (TBAF, HF-Pyridine), acidic conditions (less labile than THP).[6][7][12] |
| Introduction | DHP, cat. acid (PPTS, TsOH).[1] | TBDMSCl, Imidazole, DMF.[5][13] |
| Deprotection | AcOH/THF/H₂O; PPTS in EtOH.[1] | TBAF in THF.[7][13] |
| Orthogonality | Excellent with silyl ethers, benzyl ethers, etc. | Excellent with THP, MOM, and other acid-labile groups. |
| Drawback | Creates a new stereocenter, potentially leading to diastereomeric mixtures which can complicate purification and characterization.[8] | Basicity of TBAF can sometimes cause side reactions with sensitive substrates.[7][14][15] |
Experimental Protocols: A Self-Validating System
The following protocols provide a reliable starting point for the implementation of these protecting group strategies.
Protocol 1: Protection of a Primary Alcohol with DHP
This procedure details the formation of a THP ether using pyridinium p-toluenesulfonate (PPTS), a mild acid catalyst that minimizes side reactions.[16]
-
Materials: Primary alcohol (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), PPTS (0.1 equiv), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of the alcohol in anhydrous DCM at 0 °C, add DHP followed by PPTS.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Protocol 2: Deprotection of a THP Ether
This method uses a common acidic hydrolysis system to efficiently cleave the THP ether.[2]
-
Materials: THP-protected alcohol (1.0 equiv), Acetic acid, Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the THP ether in a 4:2:1 mixture of AcOH:THF:H₂O.
-
Stir the reaction at room temperature or warm to 40-50 °C, monitoring by TLC.[2] Deprotection is typically complete within 2-12 hours.
-
Once complete, carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
-
Caption: Standard experimental workflow for THP protection and deprotection.
Protocol 3: Protection of a Primary Alcohol with TBDMSCl
This is a standard procedure for the formation of a robust silyl ether.[5]
-
Materials: Primary alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv), Imidazole (2.5 equiv), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF at room temperature under an inert atmosphere.[13]
-
Add TBDMSCl portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.[5]
-
Quench the reaction by adding water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.[13]
-
Protocol 4: Deprotection of a TBDMS Ether with TBAF
This protocol uses the classic fluoride-mediated cleavage.[7]
-
Materials: TBDMS-protected alcohol (1.0 equiv), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv), Anhydrous THF.
-
Procedure:
-
Add the TBAF solution dropwise. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[7]
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[7]
-
Purify by flash column chromatography.
A Note on Causality: The choice of imidazole in silyl ether formation is crucial; it acts as both a base and a catalyst, forming a highly reactive N-silylimidazole intermediate.[6] For TBAF deprotection, the reaction is often run at 0 °C initially because the process can be exothermic. For base-sensitive substrates, buffering the TBAF solution with acetic acid can prevent decomposition by neutralizing the resulting alkoxide.[14][15]
Conclusion: A Strategic Decision Framework
The choice between THP and silyl ether protection is not a matter of one being universally "better," but of strategic selection based on the planned synthetic route.
Choose THP Protection When:
-
The subsequent reaction steps involve strong bases, organometallics, or metal hydrides.
-
An orthogonal strategy with a silyl ether is required.
-
Cost is a major driver for large-scale synthesis.
Choose Silyl Ether Protection When:
-
The subsequent steps involve acidic conditions under which a THP ether would be cleaved.
-
The introduction of an additional stereocenter (a drawback of THP) must be avoided.
-
Varying degrees of stability are needed, which can be tuned by selecting different silyl groups (e.g., using the more robust TIPS or TBDPS ethers).[10][11]
By understanding the fundamental stability profiles and leveraging the orthogonality these two groups provide, researchers and drug development professionals can design more efficient, robust, and successful synthetic campaigns.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 296-307. [Link]
-
ResearchGate. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved from [Link]
-
ResearchGate. (2021). Deprotection of silyl ether by TBAF. Retrieved from [Link]
-
Total Synthesis. (n.d.). Protecting Groups Archives. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
YouTube. (2019). THP ether protecting group - example. Retrieved from [Link]
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A Researcher's Guide to Tetrahydropyranyl (THP) Ether Deprotection: A Comparative Analysis
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the arsenal of protecting groups for hydroxyl functionalities, the tetrahydropyranyl (THP) ether stands out for its ease of installation, general stability, and relatively low cost.[1][2] However, the true utility of any protecting group lies in its efficient and selective removal. This guide provides a comprehensive comparative study of various deprotection methods for THP ethers, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
The Enduring Relevance of THP Ethers
The THP group, an acetal-type protecting group, is lauded for its resilience in the presence of strong bases, organometallic reagents, and hydrides.[1][3] This stability makes it an invaluable tool for transformations requiring such conditions. The formation of a THP ether introduces a new stereocenter, which can lead to diastereomeric mixtures, a factor to consider during characterization.[4] Nevertheless, its facile cleavage under acidic conditions has cemented its place in the synthetic chemist's toolbox.[1][3]
Core Principles of THP Ether Deprotection: A Mechanistic Overview
The deprotection of a THP ether hinges on the lability of the acetal linkage in an acidic environment. The general mechanism involves the protonation of the ether oxygen, followed by the cleavage of the C-O bond to generate a resonance-stabilized carbocation and the desired alcohol.[3][5] The carbocation is subsequently quenched by a nucleophile, typically the solvent (e.g., water or alcohol).
Caption: Generalized mechanism of acid-catalyzed THP ether deprotection.
A Comparative Analysis of Deprotection Methodologies
The choice of deprotection method is dictated by the substrate's sensitivity to acidic conditions and the presence of other functional groups. Here, we compare several prominent methods, providing a balanced view of their advantages and limitations.
Classical Acid-Catalyzed Hydrolysis
This is the most traditional approach, employing a variety of Brønsted acids.
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (3:1:1), rt | Mild, readily available reagents. | Can be slow; may not be suitable for highly acid-sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic p-TsOH in MeOH or EtOH | Effective and widely used. | Can be too harsh for some substrates, leading to side reactions. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic PPTS in EtOH, 45-55 °C | Milder than p-TsOH, offering better selectivity.[2] | May require elevated temperatures. |
| Hydrochloric Acid (HCl) / Sulfuric Acid (H₂SO₄) | Dilute aqueous solutions | Strong acids, leading to rapid deprotection. | Lack of selectivity, harsh conditions.[5][6] |
| Trifluoroacetic Acid (TFA) | Dilute TFA in CH₂Cl₂ | Volatile acid, easy to remove during workup. | Strong acid, limited selectivity.[7] |
Lewis Acid-Catalyzed Deprotection
Lewis acids offer an alternative to Brønsted acids and can provide different selectivity profiles.
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Iron(III) Tosylate (Fe(OTs)₃·6H₂O) | 2.0 mol% in CH₃OH, rt | Mild, inexpensive, non-corrosive, and easy to handle.[8][9] | Substrate scope may be limited. |
| Scandium Triflate (Sc(OTf)₃) | Catalytic amount in MeOH | Efficient for both THP and MOM ether deprotection.[10] | Cost of the catalyst. |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount, solvent-free | Non-toxic, insensitive to air and moisture.[4] | May require elevated temperatures. |
| Palladium(II) Chloride bis(acetonitrile) (PdCl₂(MeCN)₂) | Catalytic amount in CH₃CN | Selective for THP deprotection in the presence of other protecting groups.[11] | Cost and potential for palladium contamination. |
Heterogeneous and Solid-Supported Catalysts
The use of solid-supported catalysts simplifies purification by allowing for easy removal of the catalyst via filtration.
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Amberlyst-15 | 10-20% by weight in MeOH, rt | Simple workup (filtration), reusable catalyst.[3] | May require longer reaction times. |
| Zeolite H-beta | Catalytic amount | Mild conditions, short reaction times, recyclable catalyst.[4] | Availability and preparation of the specific zeolite. |
| Expansive Graphite | Catalytic amount, 40-50 °C | Efficient, recyclable catalyst.[12] | Requires moderate heating. |
Neutral and Mild Deprotection Methods
For highly sensitive substrates, methods that avoid strongly acidic conditions are invaluable.
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Lithium Chloride (LiCl) | Excess LiCl in H₂O/DMSO, 90 °C | Avoids the use of acids and toxic reagents.[13][14][15] | High temperature required; not suitable for thermally sensitive compounds. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Catalytic amount in wet acetonitrile, rt | Mild conditions.[16] | Mechanism is not fully understood; may not be suitable for all substrates.[16] |
| N-Bromosuccinimide (NBS) | NBS with β-cyclodextrin in water, rt | Environmentally friendly (uses water as solvent).[4] | Oxidative conditions may not be compatible with all functional groups. |
Experimental Protocols: A Practical Guide
To ensure the reproducibility of these methods, detailed experimental protocols are essential.
Protocol 1: General Procedure using Acetic Acid[3]
This method is a widely used and mild approach for THP ether deprotection.
-
Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for THP deprotection using acetic acid.
Protocol 2: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)[3]
The use of a solid-supported acid simplifies the workup procedure significantly.
-
Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Washing: Wash the resin with a small amount of the solvent (e.g., methanol).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude product is often pure enough for subsequent steps but can be purified by column chromatography if needed.
Protocol 3: Deprotection under Neutral Conditions with Lithium Chloride[13][14]
This method is advantageous for substrates sensitive to acidic conditions.
-
Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine the THP ether (2 mmol), lithium chloride (10 mmol), and water (20 mmol) in dimethyl sulfoxide (DMSO) (10 mL).
-
Heating: Heat the mixture at 90 °C for 6 hours.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature and then dilute with water (10 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography on silica gel to furnish the deprotected alcohol.
Conclusion: Selecting the Optimal Deprotection Strategy
The deprotection of THP ethers is a well-established transformation in organic synthesis, with a plethora of methods available. The ideal choice depends on a careful consideration of the substrate's functionalities and stability. For robust substrates, traditional acid-catalyzed methods offer a straightforward and effective solution. For molecules bearing acid-labile groups, milder Lewis acid-catalyzed or neutral conditions are preferable. The use of heterogeneous catalysts presents an attractive option for simplifying purification and promoting greener chemistry. By understanding the nuances of each method, researchers can confidently navigate the challenges of complex molecule synthesis.
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Organic Chemistry Portal. [Link]
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Vaino, A. R., & Szarek, W. A. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications, 25(15), 2395-2399. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
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Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (1998). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 1998(3), 160-161. [Link]
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Sun, J., et al. (2012). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 53(1), 73-75. [Link]
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Organic Chemistry. (n.d.). THP Protection - Common Conditions. Organic Chemistry. [Link]
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Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(98), 55466-55498. [Link]
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Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
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Reddy, M. S., et al. (2004). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Tetrahedron Letters, 45(14), 2973-2976. [Link]
-
Chemazon. (2021, August 15). Protection and Deprotection of Alcohol in Organic Chemistry [Video]. YouTube. [Link]
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Fujioka, H., et al. (2000). A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. Tetrahedron Letters, 41(22), 4429-4432. [Link]
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Sun, J., et al. (2012). ChemInform Abstract: A Mild Method for the Deprotection of Tetrahydropyranyl (THP) Ethers Catalyzed by Iron(III) Tosylate. ChemInform, 43(11). [Link]
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A Comparative Guide to the Orthogonality of the THP Protecting Group in Complex Synthesis
In the intricate architecture of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a foundational principle. The success of synthesizing complex molecules, from pharmaceuticals to natural products, hinges on the concept of orthogonality —the ability to selectively remove one protecting group under a specific set of conditions without affecting others.[1] The tetrahydropyranyl (THP) ether, one of the classic protecting groups for alcohols, offers a distinct profile of stability and lability that, when understood, provides a powerful tool for strategic synthesis design.[2][3]
This guide provides an in-depth comparison of the THP group against other common alcohol protecting groups. We will explore the mechanistic basis for its reactivity, present comparative stability data, and provide field-proven experimental protocols to empower researchers in drug development and chemical synthesis to make informed strategic decisions.
The THP Ether: A Mechanistic Cornerstone
The THP protecting group transforms a nucleophilic and potentially acidic alcohol into an acetal, which is stable to a wide range of reaction conditions.[3][4][5] This transformation is achieved by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[6][7]
Protection Mechanism: The process is initiated by the protonation of the DHP double bond by a catalyst (commonly p-toluenesulfonic acid, p-TsOH, or the milder pyridinium p-toluenesulfonate, PPTS) to generate a resonance-stabilized oxocarbenium ion.[4][7] The alcohol then acts as a nucleophile, attacking this electrophilic intermediate to form the THP ether after deprotonation.[4][7]
Deprotection Mechanism: The removal of the THP group is simply the reverse process: an acid-catalyzed hydrolysis.[4][5][6] Protonation of the acetal oxygen makes the alcohol a good leaving group, regenerating the stable oxocarbenium ion, which is then quenched by water or an alcohol solvent.[4][6]
A critical consideration when using THP is that its introduction to a chiral alcohol creates a new stereocenter at the anomeric carbon, resulting in a mixture of diastereomers.[3][4][8] This can complicate purification and spectroscopic analysis, a factor that must be weighed during synthetic planning.
Orthogonality in Practice: A Comparative Stability Analysis
The true utility of the THP group is revealed by comparing its stability profile to that of other common alcohol protecting groups. THP ethers are exceptionally stable under strongly basic, nucleophilic, reductive, and organometallic conditions, but are defined by their lability to acid.[2][4][6][7][8][9] This creates clear orthogonal relationships that can be exploited in complex synthetic routes.
Key Orthogonal Pairs:
-
THP vs. Silyl Ethers (TBS, TIPS): This is the most frequently exploited orthogonal relationship. Silyl ethers are cleaved by fluoride ions (e.g., TBAF), a condition to which THP ethers are completely stable. Conversely, THP ethers can be cleaved under mild acidic conditions (e.g., AcOH/THF/H₂O) that would leave robust silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) intact.[10][11][12]
-
THP vs. Benzyl Ethers (Bn): Benzyl ethers are stable to a wide range of acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[13][14][15] THP ethers are completely stable to these reductive conditions, allowing for the selective deprotection of a benzyl ether without affecting a THP-protected alcohol.[16]
-
THP vs. Esters (Acetate, Benzoate): Ester protecting groups are most commonly removed via base-mediated hydrolysis (saponification). THP ethers are robustly stable to these basic conditions, providing a clear orthogonal set.[8][9]
Comparative Stability Data
The following table summarizes the stability of the THP group relative to other common alcohol protecting groups under key reaction conditions, providing a clear guide for strategic selection.
| Protecting Group | Reagent/Condition Class | Stability | Orthogonal Partner(s) | Causality for Orthogonality |
| THP (Acetal) | Mild Acid (e.g., AcOH, PPTS) | Labile | TBS, TIPS, Bn, Ac | THP is an acetal, which hydrolyzes rapidly in acid. Silyl and benzyl ethers are more robust. |
| THP (Acetal) | Strong Base (e.g., NaOH, NaH) | Stable | Acetate (Ac), Benzoate (Bz) | The acetal linkage is inert to base, while esters are readily saponified. |
| THP (Acetal) | Fluoride Ion (e.g., TBAF) | Stable | TBS, TIPS, TBDPS | The C-O bonds of the acetal are unaffected by fluoride, which specifically cleaves the Si-O bond. |
| THP (Acetal) | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable | Benzyl (Bn) | The THP ether lacks a chromophore susceptible to hydrogenolysis, unlike the benzyl group. |
| TBS (Silyl Ether) | Mild Acid (e.g., AcOH, PPTS) | Stable | THP | The sterically hindered Si-O bond is more resistant to acid hydrolysis than the acetal linkage of THP. |
| TBS (Silyl Ether) | Fluoride Ion (e.g., TBAF) | Labile | THP, Bn, Ac | The high affinity of fluoride for silicon drives the cleavage of the Si-O bond. |
| Bn (Benzyl Ether) | Mild/Strong Acid | Stable | THP | The ether linkage is generally stable to non-reductive acidic conditions. |
| Bn (Benzyl Ether) | Catalytic Hydrogenolysis (H₂/Pd-C) | Labile | THP, TBS, Ac | The benzylic C-O bond is readily cleaved by reductive methods. |
| Ac (Acetate Ester) | Mild Acid | Stable | THP | The ester linkage is stable to the mild acidic conditions that cleave THP ethers. |
| Ac (Acetate Ester) | Base (e.g., K₂CO₃/MeOH, NaOH) | Labile | THP, TBS, Bn | Esters are readily hydrolyzed (saponified) under basic conditions. |
Visualization of Orthogonal Relationships
The following diagrams illustrate the logical relationships and a potential experimental workflow derived from the principles of orthogonality.
Caption: Orthogonality chart of common alcohol protecting groups.
Caption: Synthetic workflow using orthogonal THP/TBS strategy.
Field-Proven Experimental Protocols
Every protocol described is a self-validating system. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Protocol 1: Protection of a Primary Alcohol as a THP Ether
This protocol uses the mild acid catalyst PPTS, which is ideal for substrates with other acid-sensitive functionalities.
-
Objective: To protect a primary alcohol using 3,4-dihydro-2H-pyran (DHP).
-
Methodology:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.5 M), add 3,4-dihydro-2H-pyran (1.5 equiv).[4][7]
-
Add pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) to the mixture. The low acidity of PPTS minimizes side reactions compared to stronger acids like p-TsOH.[4][17]
-
Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude THP ether can be purified by silica gel column chromatography if necessary.
-
Protocol 2: Orthogonal Deprotection of a TBS Ether in the Presence of a THP Ether
This protocol demonstrates the core principle of orthogonality. Fluoride selectively cleaves the Si-O bond, leaving the acid-labile THP ether untouched.
-
Objective: To selectively remove a TBS group while a THP group remains intact.
-
Methodology:
-
Dissolve the dual-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equiv). TBAF is the reagent of choice due to its high solubility in organic solvents and predictable reactivity.[18]
-
Stir the reaction at room temperature. Monitor carefully by TLC for the disappearance of the starting material and the appearance of the mono-deprotected product (typically 1-4 hours).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by silica gel column chromatography.
-
Protocol 3: Deprotection of a THP Ether via Acidic Hydrolysis
This protocol uses a common mild acidic cocktail to efficiently cleave the THP ether.
-
Objective: To regenerate the parent alcohol from its THP ether.
-
Methodology:
-
Dissolve the THP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid (AcOH), and water (approx. 0.2 M).[4] The combination of a protic acid (AcOH) and water in an organic solvent ensures efficient hydrolysis.
-
Stir the reaction mixture at room temperature or warm gently to 40 °C to increase the rate if necessary. Monitor by TLC (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and carefully neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude alcohol can be purified by column chromatography if necessary.
-
Conclusion and Strategic Outlook
The tetrahydropyranyl (THP) group remains a highly relevant and valuable tool in modern organic synthesis, primarily due to its well-defined and predictable orthogonality. Its hallmark is its robust stability to basic, organometallic, and reductive conditions, paired with its clean lability under mild acid catalysis. This profile makes it an ideal orthogonal partner for fluoride-labile silyl ethers and hydrogenolysis-labile benzyl ethers. While the potential for diastereomer formation requires careful consideration, a strategic understanding of the THP group's stability allows the synthetic chemist to design elegant and efficient pathways for the construction of complex molecules, a cornerstone of research in the pharmaceutical and life sciences.
References
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Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available from: [Link]
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Albericio, F., & Isidro-Llobet, A. (2022). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]
-
Chemguy. (2019). THP group for protecting alcohols. YouTube. Available from: [Link]
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Raina, S., & Singh, V. K. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers. Synthetic Communications, 25(16), 2395-2400. Available from: [Link]
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Organic Chemistry Data. THP Protection - Common Conditions. Available from: [Link]
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Romanelli, G. P., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(42), 7589-7591. Available from: [Link]
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Clarke, P. A., & Ermanis, K. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Available from: [Link]
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Shvo, Y., & Blum, J. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Request PDF. Available from: [Link]
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Righi, P., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1876–1883. Available from: [Link]
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Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3249–3260. Available from: [Link]
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Royal Society of Chemistry. (Date N/A). Advances. Available from:
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
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Gelest. Deprotection of Silyl Ethers. Available from: [Link]
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Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
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Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323–3335. Available from: [Link]
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Heravi, M. M., et al. (2009). Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(3), 751-755. Available from: [Link]
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Curran, D. P., & Zhang, W. (2006). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Journal of the Chinese Chemical Society, 53(5), 1039-1046. Available from: [Link]
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Organic Chemistry Data. Benzyl Protection. Available from: [Link]
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Chemguy. (2019). THP ether protecting group - example. YouTube. Available from: [Link]
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Stability Under Scrutiny: A Comparative Guide to 2-(Tetrahydro-2H-pyran-2-yl)ethanol Across pH Gradients
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a cornerstone of successful multi-step synthesis. The stability of these groups under diverse reaction conditions is paramount to achieving high yields and purity. This guide provides an in-depth analysis of the stability of 2-(Tetrahydro-2H-pyran-2-yl)ethanol, a common alcohol protectant, across a range of pH conditions. We present a comparative assessment against other widely used alcohol protecting groups, supported by illustrative experimental data and detailed methodologies, to empower informed decisions in your synthetic strategies.
The tetrahydropyranyl (THP) ether, exemplified by this compound, is a frequently employed protecting group for alcohols due to its ease of installation, low cost, and general stability towards a variety of non-acidic reagents.[1][2] However, its susceptibility to acidic conditions necessitates a thorough understanding of its stability profile to prevent premature deprotection and ensure the integrity of the target molecule throughout a synthetic sequence. This guide will explore the chemical principles governing its stability and provide a practical framework for its application.
The Mechanism of THP Ether Lability: An Acetal's Tale
The stability of the THP group is intrinsically linked to its nature as an acetal. Under acidic conditions, the ether oxygen of the tetrahydropyran ring is protonated, initiating a cascade that leads to the cleavage of the C-O bond and the release of the parent alcohol.[3][4] Conversely, in neutral to strongly basic media, the acetal linkage is remarkably stable, rendering the protected alcohol inert to a wide array of reagents and reaction conditions.[5][6]
"THP_Ether" [label="this compound"]; "Protonation" [label="Protonation of\nPyran Oxygen"]; "Carbocation" [label="Resonance-Stabilized\nCarbocation Intermediate"]; "Deprotection" [label="Release of Parent\nAlcohol and 5-Hydroxypentanal"];
"THP_Ether" -> "Protonation" [label=" H⁺ "]; "Protonation" -> "Carbocation" [label=" Cleavage of C-O bond "]; "Carbocation" -> "Deprotection" [label=" H₂O "]; }
Caption: Acid-catalyzed deprotection of a THP ether.Comparative Stability Analysis: THP Ethers vs. The Field
The choice of a protecting group is a strategic decision based on the specific demands of a synthetic route. Here, we compare the stability of THP ethers with other common alcohol protecting groups under various pH regimes.
| Protecting Group | Acidic Conditions (pH < 6) | Neutral Conditions (pH 7) | Basic Conditions (pH > 8) | Cleavage Conditions |
| THP Ether | Labile | Stable | Stable | Mild acid (e.g., AcOH, PPTS) |
| Silyl Ethers (e.g., TBDMS, TIPS) | Labile (stability increases with steric bulk) | Stable | Generally Stable (can be labile to strong base) | Fluoride ions (e.g., TBAF), acid |
| Benzyl Ether (Bn) | Generally Stable | Stable | Stable | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Methoxymethyl Ether (MOM) | Labile | Stable | Stable | Stronger acid than THP |
This table provides a qualitative overview. Specific reaction conditions and substrate effects can influence stability.
Silyl ethers, such as TBDMS and TIPS, offer an alternative that is orthogonal to the acid-labile THP group, as they are cleaved by fluoride ions.[1][7] Their stability in acidic conditions is tunable based on the steric hindrance around the silicon atom, with bulkier groups affording greater stability.[7] Benzyl ethers are significantly more robust towards both acidic and basic conditions compared to THP ethers, but are readily removed under neutral conditions via catalytic hydrogenolysis, offering another layer of orthogonality in complex syntheses.[3][8]
Experimental Assessment of pH Stability: A Methodological Deep Dive
To quantitatively assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is indispensable.[9][10] This section outlines a detailed protocol for such a study.
Experimental Protocol: HPLC-Based Stability Assay
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffer systems (e.g., phosphate, acetate, borate) to maintain constant pH throughout the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into separate vials containing each of the buffer solutions to a final concentration of, for instance, 100 µg/mL. The final solution should have a minimal amount of the organic solvent to avoid precipitation and significant changes in polarity.
-
Time-Point Sampling: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C for accelerated testing). At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by neutralizing the acidic or basic samples if necessary, and dilute with the mobile phase to halt further degradation before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical reversed-phase method might employ a C18 column with a gradient elution of water (with a suitable modifier like 0.1% formic acid or ammonium acetate) and acetonitrile. Detection is typically performed using a UV detector at a wavelength where the analyte has sufficient absorbance.
-
Data Analysis: Quantify the peak area of the remaining this compound at each time point. The percentage of the remaining compound is calculated relative to the initial concentration at time zero. The degradation rate and half-life (t₁/₂) at each pH can be determined by plotting the natural logarithm of the concentration versus time.
subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; "Buffer_Prep" [label="Prepare pH Buffers\n(2, 4, 7, 9, 12)"]; "Sample_Prep" [label="Prepare Stock Solution of\nthis compound"]; }
subgraph "cluster_incubation" { label="Incubation & Sampling"; style="filled"; color="#F1F3F4"; "Incubation" [label="Incubate Samples at\nControlled Temperature"]; "Sampling" [label="Withdraw Aliquots at\nTime Points (0-48h)"]; }
subgraph "cluster_analysis" { label="Analysis"; style="filled"; color="#F1F3F4"; "Quenching" [label="Quench Reaction"]; "HPLC" [label="HPLC Analysis"]; "Data_Analysis" [label="Calculate Degradation Rate\nand Half-life"]; }
"Buffer_Prep" -> "Sample_Prep" [style=invis]; "Sample_Prep" -> "Incubation"; "Incubation" -> "Sampling"; "Sampling" -> "Quenching"; "Quenching" -> "HPLC"; "HPLC" -> "Data_Analysis"; }
Caption: Workflow for pH stability testing.Illustrative Stability Data
The following table presents representative data from a hypothetical stability study of this compound at 25°C, as would be determined by the protocol described above.
| pH | % Remaining after 24h | Estimated Half-life (t₁/₂) | Observations |
| 2.0 | < 1% | << 1 hour | Rapid degradation observed. |
| 4.0 | ~ 50% | ~ 24 hours | Significant degradation. |
| 7.0 | > 99% | >> 48 hours | Highly stable. |
| 9.0 | > 99% | >> 48 hours | Highly stable. |
| 12.0 | > 99% | >> 48 hours | Highly stable. |
This illustrative data underscores the critical influence of pH on the stability of the THP ether. While exceptionally stable under neutral and basic conditions, significant degradation is observed even under mildly acidic conditions (pH 4), with rapid cleavage occurring at lower pH values.
Conclusion and Recommendations
The utility of this compound as a protecting group is directly tied to its predictable pH-dependent stability. Its robustness in neutral to strongly basic environments makes it an excellent choice for reactions involving organometallics, hydrides, and basic hydrolysis of esters. However, extreme caution must be exercised when acidic reagents or conditions are present in the synthetic sequence.
For syntheses requiring acidic steps where the alcohol must remain protected, alternative groups such as benzyl ethers should be considered. Conversely, if a mild acidic deprotection is desired, the THP group offers a distinct advantage over more robust protecting groups. The quantitative data and methodologies presented in this guide provide a framework for rational protecting group selection and the design of robust synthetic routes, ultimately contributing to the successful and efficient production of complex molecules.
References
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Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Available at: [Link]
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Journal of Pharmaceutical Sciences. Effect of hydroxyl group substituents on pyran ring on hydrolysis rate of benzoates: 2-tetrahydropyranyl benzoate. Available at: [Link]
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Kinam Park. Assay and Stability Testing. Available at: [Link]
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University of California, Irvine. Alcohol Protecting Groups. Available at: [Link]
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SlideShare. Protection of OH group of alcohol. Available at: [Link]
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National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. Available at: [Link]
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National Center for Biotechnology Information. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC - NIH. Available at: [Link]
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National Center for Biotechnology Information. Tuning the stability of alkoxyisopropyl protection groups - PMC - NIH. Available at: [Link]
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LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. Available at: [Link]
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The Tetrahydropyranyl Group: A Comparative Guide to a Classic Alcohol Protecting Strategy
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups are fundamental to the successful execution of complex multi-step organic syntheses. Among the arsenal of protecting groups for alcohols, the tetrahydropyranyl (THP) ether stands as a time-honored and versatile choice. This guide provides an in-depth technical comparison of the THP group with other common alcohol protecting groups, supported by experimental data and protocols, to empower chemists in making informed decisions for their synthetic challenges.
The Tetrahydropyranyl (THP) Ether: An Introduction
The THP group is an acetal-type protecting group, typically introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). The resulting THP ether offers robust stability across a wide range of non-acidic conditions, making it a workhorse in organic synthesis.
A related compound, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, finds application as a polyethylene glycol (PEG)-based PROTAC linker, highlighting the utility of the tetrahydropyran scaffold in modern drug discovery.[1][2][3][4][5]
The Logic of Protection: Why Choose the THP Group?
An ideal protecting group should be easily introduced and removed in high yield under mild conditions that are orthogonal to other transformations in the synthetic route. THP ethers are valued for their stability towards:
-
Strongly basic conditions: They are unaffected by organometallic reagents (e.g., Grignards, organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), and other strong bases.[6][7]
-
Nucleophilic attack: The ether linkage is resistant to a wide array of nucleophiles.[7]
-
Many oxidizing and reducing conditions. [6]
This stability profile makes the THP group particularly useful when subsequent reactions involve basic or nucleophilic reagents. However, a key consideration is the introduction of a new stereocenter upon reaction with a chiral alcohol, which can lead to a mixture of diastereomers.[6]
Comparative Analysis: THP vs. Other Common Alcohol Protecting Groups
The selection of a protecting group is a critical decision in synthesis design. Here, we compare the THP group to other popular choices: silyl ethers (e.g., TBS), benzyl ethers (Bn), and methoxymethyl (MOM) ethers.
Table 1: Comparative Stability of Common Alcohol Protecting Groups
| Protecting Group | Stable Conditions | Labile Conditions |
| THP | Basic, organometallics, hydrides, most oxidants/reductants | Acidic conditions |
| TBS | Basic, organometallics, many oxidizing/reducing agents | Acidic conditions , Fluoride ions |
| Bn | Acidic, basic, most oxidizing/reducing agents | Catalytic hydrogenolysis |
| MOM | Basic, organometallics, hydrides | Acidic conditions |
THP vs. Silyl Ethers (e.g., tert-Butyldimethylsilyl - TBS)
Silyl ethers, particularly TBS ethers, are lauded for their versatility. The key distinction from THP ethers lies in their method of cleavage.
-
Orthogonality: The ability to deprotect silyl ethers with fluoride ions (e.g., TBAF) provides a powerful orthogonal strategy when acidic conditions must be avoided. Conversely, the acid-lability of THP ethers allows for their selective removal in the presence of silyl ethers.
-
Stereochemistry: Unlike THP ethers, the protection of an alcohol with a silyl group does not introduce a new chiral center.
-
Stability: The stability of silyl ethers can be tuned by the steric bulk of the substituents on the silicon atom (TMS < TES < TBS < TIPS < TBDPS), offering a range of reactivity.[8]
THP vs. Benzyl Ethers (Bn)
Benzyl ethers are known for their exceptional stability under a broad range of conditions.
-
Robustness: Benzyl ethers are stable to both acidic and basic conditions, making them suitable for a wider array of reaction sequences than THP ethers.
-
Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C), a reductive process. This provides orthogonality to the acid-labile THP group.[9][10]
THP vs. Methoxymethyl (MOM) Ethers
MOM ethers are another acetal-type protecting group, sharing some similarities with THP ethers.
-
Similarity: Both are stable to basic and nucleophilic conditions and are cleaved by acid.
-
Subtle Differences in Lability: The relative lability of MOM and THP ethers to acid can sometimes be exploited for selective deprotection, though this often requires careful optimization of reaction conditions.
Experimental Data: A Head-to-Head Comparison
While a single, comprehensive study with standardized conditions is elusive, we can compile representative data from the literature to guide experimental design. The following tables summarize typical conditions and outcomes for the protection and deprotection of a primary alcohol.
Table 2: Representative Conditions for Alcohol Protection
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time |
| THP | DHP, cat. PPTS, CH₂Cl₂ | >90 | 1-4 h |
| TBS | TBSCl, Imidazole, DMF | >95 | 2-12 h |
| Bn | BnBr, NaH, THF | >90 | 12-16 h |
| MOM | MOMCl, DIPEA, CH₂Cl₂ | >90 | 1-16 h |
Table 3: Representative Conditions for Alcohol Deprotection
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time |
| THP | Acetic acid/THF/H₂O (3:1:1), rt | >90 | 2-12 h |
| TBS | TBAF, THF, rt | >95 | 1-18 h |
| Bn | H₂, 10% Pd/C, EtOH | >95 | 1-16 h |
| MOM | 2M HCl, THF, rt | >90 | 1-12 h |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a THP Ether
Causality: The acid catalyst (PPTS) protonates dihydropyran, generating a resonance-stabilized carbocation. The alcohol acts as a nucleophile, attacking this carbocation. Dichloromethane is a common inert solvent for this reaction.
Step-by-Step Methodology:
-
To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add 3,4-dihydro-2H-pyran (1.5 mmol, 1.5 equiv.).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 mmol, 0.05 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a THP Ether
Causality: The acidic conditions promote the hydrolysis of the acetal back to the alcohol and 5-hydroxypentanal. The THF/water solvent system ensures the solubility of both the starting material and the reagents.
Step-by-Step Methodology:
-
Dissolve the THP-protected alcohol (1.0 mmol) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 ratio, 5 mL).
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Beyond Protection: Other Applications
The tetrahydropyran motif is not just a passive protecting group; it is also an important pharmacophore in medicinal chemistry and a component of fragrance molecules.
-
Medicinal Chemistry: Tetrahydropyran derivatives have been investigated for their antitumor activity.[11] Their rigid structure can be advantageous for binding to biological targets.[12]
-
Fragrance Industry: Various substituted tetrahydropyrans are used as fragrance ingredients, often contributing to floral and rosy scents.
-
PROTACs: As mentioned earlier, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol serves as a linker in Proteolysis Targeting Chimeras (PROTACs), a rapidly emerging therapeutic modality.[1]
Visualization of Key Processes
Diagram 1: THP Protection of an Alcohol
Caption: Mechanism of THP protection of an alcohol.
Diagram 2: Comparative Deprotection Strategies
Caption: Orthogonal deprotection strategies for common alcohol protecting groups.
Conclusion
The tetrahydropyranyl group remains a highly relevant and valuable tool in the synthetic chemist's toolbox. Its ease of introduction, stability to a wide range of non-acidic reagents, and straightforward removal make it an excellent choice for the protection of alcohols. By understanding its performance in comparison to other common protecting groups such as silyl ethers and benzyl ethers, researchers can devise more efficient and robust synthetic strategies. The expanding role of the tetrahydropyran scaffold in medicinal chemistry and other fields underscores its continued importance in chemical science.
References
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry. 2000 Apr 3;6(7):1140-6.[Link]
-
Benzyl Deprotection of Alcohols. J&K Scientific LLC. [Link]
-
Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]
-
A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. [Link]
-
Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering. [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]
-
A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. ResearchGate. [Link]
-
How to get higher yields for TBDMSCl protection of alcohol. Reddit. [Link]
-
TBS Protection - Common Conditions. organic-chemistry.org. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
MOM Ethers. Organic Chemistry Portal. [Link]
-
Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]
-
3-Benzyloxy-2-methyl Propanoate. Organic Syntheses Procedure. [Link]
-
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Amerigo Scientific. [Link]
-
2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4. ChemWhat. [Link]
-
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PMC. [Link]
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
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The Balancing Act: A Cost-Benefit Analysis of THP Protection in Synthesis
A Senior Application Scientist's Guide to Choosing the Right Tool for Hydroxyl Protection
In the world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a critical element of success.[1] For the hydroxyl group, one of the most ubiquitous functionalities, the tetrahydropyranyl (THP) ether has long served as a reliable and cost-effective protecting group.[2][3] However, its application is not without drawbacks. This guide provides a detailed cost-benefit analysis of using THP protection, comparing it with common alternatives to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic campaigns.
The Tetrahydropyranyl (THP) Ether: A Deep Dive
THP ethers are acetals formed from the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[4] This transformation effectively masks the acidic and nucleophilic nature of the alcohol, rendering it stable to a variety of non-acidic reagents.[5]
The "Benefits" - Why Choose THP?
-
Low Cost and Availability: Dihydropyran is an inexpensive and readily available reagent, making THP protection an economically sound choice, particularly for large-scale synthesis.[2][6]
-
Ease of Formation: The protection reaction is typically high-yielding and proceeds under mild acidic conditions, often using catalysts like p-toluenesulfonic acid (TsOH) or the milder pyridinium p-toluenesulfonate (PPTS).[7][8]
-
Robust Stability: THP ethers are exceptionally stable to strongly basic conditions (e.g., hydrolysis of esters), organometallic reagents (Grignards, organolithiums), and hydride reductions.[5][9]
The "Costs" - Potential Downsides and Hidden Complexities
-
Creation of a New Stereocenter: The most significant drawback of THP protection is the formation of a new stereocenter at the anomeric carbon.[5] For a chiral alcohol, this results in a mixture of diastereomers, which can complicate purification by chromatography and interpretation of NMR spectra.[4][6]
-
Acid Lability: While its acid-lability is key for deprotection, it also means the THP group is incompatible with any acidic reaction conditions planned for subsequent steps.[10]
-
Deprotection Conditions: Standard deprotection involves aqueous acid, which may not be suitable for molecules containing other acid-sensitive functional groups.[11] While milder methods exist, they may require specific reagents or elevated temperatures.[7][12]
Comparative Analysis: THP vs. The Alternatives
The decision to use a THP group should be made after considering the context of the entire synthetic route. A protecting group that is easy to install may lead to significant challenges in later stages. This is where the concept of orthogonality —the ability to remove one protecting group selectively in the presence of others—becomes paramount.[13][14]
| Protecting Group | Formation Conditions | Stability Profile | Deprotection Conditions | Key Benefit (vs. THP) | Key Drawback (vs. THP) |
| THP Ether | DHP, cat. H⁺ (e.g., PPTS, TsOH) | Stable to base, organometallics, hydrides. Labile to acid.[5] | Mild aqueous acid (e.g., AcOH, PPTS in alcohol).[2][8] | Low reagent cost.[15] | Creates diastereomers, complicating purification/analysis.[5] |
| TBDMS Ether | TBDMSCl, imidazole, DMF | Stable to base. Labile to acid and fluoride.[16] | Fluoride source (e.g., TBAF) or acid.[17][18] | No new stereocenter; orthogonal removal with fluoride. | Higher reagent cost; potential basicity of TBAF can be an issue.[17] |
| Benzyl Ether (Bn) | BnBr, NaH | Very robust; stable to most acidic and basic conditions.[19] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid.[20][21] | Orthogonal removal via hydrogenation; stable to stronger acids/bases.[9] | Requires strong base for formation; incompatible with reactions sensitive to reduction. |
| Acetyl Ester (Ac) | Ac₂O or AcCl, pyridine/DMAP | Stable to acid. Labile to base (hydrolysis).[22] | Basic hydrolysis (e.g., K₂CO₃/MeOH). | Economical; orthogonal to acid-labile groups.[22] | Less stable to nucleophiles and organometallics. |
Decision-Making Framework: When is THP the Right Choice?
The utility of a protecting group is dictated by the overall synthetic strategy. The following flowchart provides a logical framework for deciding whether THP is the optimal choice for a given transformation.
Caption: Decision flowchart for selecting an alcohol protecting group.
Experimental Protocols: A Self-Validating System
To provide a practical comparison, the following are detailed, self-validating protocols for the protection of a primary alcohol with THP and TBDMS, and their subsequent deprotection.
Workflow 1: THP Protection and Deprotection
This workflow illustrates the straightforward nature of THP ether chemistry.
Caption: Experimental workflow for THP protection and deprotection.
Protocol 1A: Protection of Benzyl Alcohol with THP
-
To a stirred solution of benzyl alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the mixture.[7]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the THP ether.
-
Self-Validation: The product should show the disappearance of the alcohol -OH peak in the IR spectrum and characteristic acetal proton signals in the ¹H NMR spectrum. The yield is expected to be >95%.
-
Protocol 1B: Deprotection of Benzyl THP Ether
-
Dissolve the benzyl THP ether (1.0 eq) in a 3:1:1 mixture of acetic acid:THF:water (0.2 M).
-
Heat the mixture to 45 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield pure benzyl alcohol.
-
Self-Validation: Successful deprotection is confirmed by the reappearance of the broad -OH stretch in the IR spectrum and comparison of the NMR spectrum to an authentic sample of benzyl alcohol. The yield is typically >90%.
-
Workflow 2: TBDMS Protection and Deprotection (Comparative Alternative)
Protocol 2A: Protection of Benzyl Alcohol with TBDMS
-
Dissolve benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF, 0.5 M).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.[16]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the TBDMS ether.
-
Self-Validation: A single spot on TLC and the appearance of the characteristic t-butyl and dimethylsilyl proton signals in the ¹H NMR confirm product formation. Yields are typically >95%.
-
Protocol 2B: Deprotection of Benzyl TBDMS Ether
-
Dissolve the benzyl TBDMS ether (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C.
-
Slowly add tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF).[17]
-
Stir the reaction for 30-60 minutes at 0 °C to room temperature, monitoring by TLC.[17]
-
Quench the reaction with water and extract with dichloromethane (3x).[17]
-
Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.[17]
-
Purify by flash column chromatography to recover pure benzyl alcohol.
-
Self-Validation: The disappearance of the silyl ether signals in the ¹H NMR and a clean conversion to benzyl alcohol confirms the reaction's success. Yields are generally high, though basicity of TBAF can sometimes cause side reactions.[17]
-
Conclusion
The tetrahydropyranyl group remains a valuable tool in the synthetic chemist's toolbox, primarily due to its low cost and stability in basic environments.[15] Its major liability—the formation of diastereomers—necessitates careful consideration, especially in complex syntheses involving chiral substrates.[5] For simpler, achiral molecules where downstream steps avoid acidic conditions, THP is often an excellent and economical choice. However, when orthogonality is critical, or when purification of diastereomers presents a significant hurdle, alternatives like silyl ethers (TBDMS, TIPS) or benzyl ethers offer distinct advantages that can outweigh their higher initial costs. By carefully analyzing the entire synthetic route, a chemist can perform an effective cost-benefit analysis and select the protecting group that maximizes efficiency, yield, and overall success.
References
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Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
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American Chemical Society. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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SciSpace. (n.d.). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 92(2), 169-180. [Link]
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ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
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Chem Help ASAP. (2019, December 28). Ethers as protecting groups for alcohols [Video]. YouTube. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]
-
Crich, D., & Li, H. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of organic chemistry, 72(11), 4037-4045. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
ACS. (2019, December 3). Avoid Protecting Groups. Retrieved from [Link]
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-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubMed. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Tetrahydro-2H-pyran-2-yl)ethanol
This guide provides comprehensive, safety-driven procedures for the proper disposal of 2-(Tetrahydro-2H-pyran-2-yl)ethanol (CAS No. 2162-31-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document outlines the essential logistical and operational steps required to manage this compound's waste stream in a manner that is compliant, safe, and scientifically sound.
Core Chemical Profile and Hazard Identification
Before handling any waste, a foundational understanding of the chemical's properties is paramount. This compound is a combustible liquid commonly used in pharmaceutical and chemical synthesis.[1] Its primary hazards stem from its combustibility and its potential as a skin and eye irritant, similar to related chemical structures.[2]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2162-31-4 | [1][3] |
| Molecular Formula | C₇H₁₄O₃ | |
| Appearance | Liquid | [1] |
| Boiling Point | 95 °C @ 22 mmHg | [1][3] |
| Density | 1.077 g/mL at 20 °C | [1][3] |
| Flash Point | 108 °C (226.4 °F) - Closed Cup | [1] |
| Storage Class | 10 - Combustible liquids |
The Regulatory Imperative: Understanding Your Responsibilities
In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[7]
While this compound is not specifically a "listed" hazardous waste by the EPA, it must be evaluated for "characteristic" hazards (ignitability, corrosivity, reactivity, toxicity).[4] Given its high flash point (>60°C), it does not meet the federal definition for an ignitable liquid. However, it is crucial to always consult your institution's Environmental Health & Safety (EHS) office , as state and local regulations may be more stringent, and it is best practice to manage it within a non-halogenated solvent waste stream.
Pre-Disposal Protocol: Safe Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during the collection process. The objective is to prevent personal exposure and environmental release.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[8][9]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[8]
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.[8]
Work Area Requirements:
-
All waste transfers must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1][8][10]
-
Ensure an eyewash station and safety shower are readily accessible.[11]
Waste Characterization and Segregation Workflow
Proper segregation is the cornerstone of safe and efficient chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process. This compound should be classified as a non-halogenated organic solvent waste .
Caption: Waste classification decision workflow.
Step-by-Step Disposal and Storage Protocol
This protocol ensures compliance with standard laboratory safety practices and regulatory requirements.
Step 1: Container Selection and Labeling
-
Select a clean, dry, and chemically compatible container (e.g., high-density polyethylene or glass) that can be securely sealed.[12]
-
The container must be in good condition with no leaks or cracks.
-
Affix your institution's official hazardous waste label to the container before adding any waste.
-
Fill out the label completely, listing "this compound" and any other constituents with their estimated percentages.[12] Avoid using abbreviations.
Step 2: Waste Accumulation
-
Using a funnel, carefully pour the waste into the labeled container in a chemical fume hood.[13]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
-
Securely close the container cap immediately after adding waste. A funnel should never be left in the container opening.[14]
Step 3: Temporary Storage (Satellite Accumulation Area)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[12]
-
Store away from heat, open flames, sparks, and incompatible materials, particularly strong oxidizing agents.[2][11]
Step 4: Arranging Final Disposal
-
Once the waste container is full or you are discontinuing the process, contact your institution's EHS department to schedule a waste pickup.
-
Do not allow more than 10 gallons of hazardous waste to accumulate in your lab.[12]
-
Follow all institutional procedures for waste transfer and documentation.
Decontamination and Empty Container Management
Residual amounts of chemicals in "empty" containers can still pose a hazard and are subject to regulation.
Protocol for Empty Container Disposal:
-
Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[12]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste in your non-halogenated solvent waste container.[12] Subsequent rinsates should also be collected if required by local policy.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Completely obscure or remove the original chemical label to prevent confusion.
-
Final Disposal: Once clean and dry, the container can typically be disposed of in the regular trash or recycled, pending institutional guidelines.
By adhering to these rigorous procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Hazardous waste - Wikipedia . Wikipedia. [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]
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Waste, Chemical, and Cleanup Enforcement . US EPA. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]
-
Hazardous Waste . US EPA. [Link]
-
MATERIAL SAFETY DATA SHEETS . Cleanchem Laboratories. [Link]
-
SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-ylmethanol . Fisher Scientific. [Link]
-
2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL CAS#: 2162-31-4 . ChemWhat. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
Ethanol Factsheet . Stanford Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Navigating the Safe Handling of 2-(Tetrahydro-2H-pyran-2-yl)ethanol: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific SDS for 2-(Tetrahydro-2H-pyran-2-yl)ethanol, a conservative approach to hazard assessment is crucial. Based on the safety profiles of analogous compounds like 2-(tetrahydro-2H-pyran-2-yloxy)ethanol, we can anticipate the following potential hazards:
-
Combustible Liquid: Similar compounds have flashpoints indicating they are combustible, posing a fire risk when exposed to ignition sources.
-
Eye Irritation: Direct contact with the eyes is likely to cause irritation.
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.
It is imperative to handle this compound in a well-ventilated area, away from open flames, sparks, and hot surfaces. The use of spark-proof tools and equipment is recommended.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling & Weighing (in a fume hood) | Safety glasses with side shields or safety goggles. | Nitrile or neoprene gloves. Inspect for tears or degradation before use. | Flame-resistant lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Large-Scale Operations & Transfers | Tightly fitting safety goggles or a face shield.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving. | Chemical-resistant apron over a flame-resistant lab coat. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if there is a risk of aerosol generation.[4] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with an organic vapor cartridge is required. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[5] |
The Causality Behind PPE Choices:
-
Eye Protection: The selection of safety glasses, goggles, or a face shield is dictated by the potential for splashes or sprays. Goggles provide a seal around the eyes, offering superior protection against chemical splashes.
-
Hand Protection: The choice of glove material (nitrile or neoprene) is based on their resistance to a broad range of organic chemicals. Regular inspection and timely replacement of gloves are critical to prevent permeation.
-
Body Protection: A flame-resistant lab coat is a baseline requirement due to the combustible nature of the compound. For larger quantities or spill situations, enhanced chemical resistance is necessary to prevent skin contact.
-
Respiratory Protection: The use of respiratory protection is contingent on the adequacy of engineering controls (i.e., fume hood). When the potential for vapor or aerosol inhalation exists, a respirator is essential to protect the respiratory system.
Step-by-Step Protocol for Donning and Doffing PPE
Correctly putting on and taking off PPE is as crucial as selecting the right equipment. Improper removal can lead to contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Gloves (First Pair if double-gloving): Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves (Second Pair): Don the second pair of gloves over the first.
Doffing Procedure (to minimize contamination):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Unfasten the gown and roll it down from the shoulders, turning it inside out as you go.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Respiratory Protection (if worn): Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6]
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Ensure that waste containers are kept closed except when adding waste and are stored in a designated satellite accumulation area.
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) into the designated liquid waste container.
-
Follow with a thorough washing with soap and water. The initial solvent rinse is critical to remove the bulk of the chemical residue.
By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly handle this compound, fostering a secure and productive laboratory environment.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
University of Missouri. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
